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Exploratory

An In-depth Technical Guide to 2-(Piperazin-2-yl)acetic acid dihydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Piperazin-2-yl)acetic acid dihydrochloride, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperazin-2-yl)acetic acid dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other pharmacologically active piperazine derivatives, this molecule represents a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical structure, physicochemical properties, potential synthetic routes, and applications, with a focus on providing practical insights for researchers in the field.

Chemical Identity and Physicochemical Properties

2-(Piperazin-2-yl)acetic acid dihydrochloride is a piperazine derivative characterized by an acetic acid moiety attached to the second carbon of the piperazine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various experimental and pharmaceutical applications.

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of similar compounds.

PropertyValue/InformationSource/Rationale
IUPAC Name 2-(Piperazin-2-yl)acetic acid dihydrochlorideBased on chemical structure
Molecular Formula C₆H₁₄Cl₂N₂O₂Derived from the structure
Molecular Weight 217.09 g/mol Calculated from the molecular formula
CAS Number Not definitively assigned in public databases. Often conflated with its nitrile precursor.[1]
Appearance Expected to be a white to off-white crystalline solid.Based on similar amine hydrochlorides.
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol).The dihydrochloride salt form significantly increases polarity and aqueous solubility.
pKa The piperazine ring has two nitrogen atoms with expected pKa values in the range of 5-6 and 9-10. The carboxylic acid has a pKa around 2-3.Inferred from the pKa values of piperazine and acetic acid.
Stability The dihydrochloride salt is expected to be more stable than the free base, particularly against oxidation and degradation.General property of amine salts.

Chemical Structure:

The chemical structure of 2-(Piperazin-2-yl)acetic acid dihydrochloride is depicted below. The piperazine ring can exist in a chair conformation, and the acetic acid substituent can be in either an axial or equatorial position.

Caption: Chemical structure of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a protected piperazine derivative, followed by the introduction of the acetonitrile group and subsequent hydrolysis.

G Start Protected Piperazine Derivative Step1 Introduction of Acetonitrile Group Start->Step1 Intermediate 2-(Protected-piperazin-2-yl)acetonitrile Step1->Intermediate Step2 Deprotection Intermediate->Step2 Nitrile 2-(Piperazin-2-yl)acetonitrile Step2->Nitrile Step3 Acid Hydrolysis Nitrile->Step3 Product 2-(Piperazin-2-yl)acetic acid dihydrochloride Step3->Product

Caption: Proposed synthetic workflow for 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Experimental Protocol: Hydrolysis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride

This protocol is a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid and should be optimized for this specific substrate.

Materials:

  • 2-(Piperazin-2-yl)acetonitrile dihydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(piperazin-2-yl)acetonitrile dihydrochloride (1 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl). The volume of the acid should be sufficient to fully dissolve the starting material and allow for efficient stirring.

  • Hydrolysis: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This may take several hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms upon cooling, it may be the desired product. If not, concentrate the solution under reduced pressure to a smaller volume.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Causality behind Experimental Choices:

  • Acid Catalysis: The use of strong acid (HCl) is crucial for the hydrolysis of the nitrile group to a carboxylic acid. The acidic conditions also ensure that the piperazine nitrogens remain protonated, which can influence the reaction rate and prevent side reactions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

  • Crystallization: The dihydrochloride salt of the product is expected to have lower solubility in the reaction mixture upon cooling, allowing for its isolation by crystallization. The use of organic solvents like ethanol or diethyl ether for washing helps to remove non-polar impurities while minimizing the loss of the polar product.

Characterization

The structure and purity of the synthesized 2-(Piperazin-2-yl)acetic acid dihydrochloride should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the protons on the piperazine ring and the methylene group of the acetic acid side chain. The integration of these signals should be consistent with the number of protons in the molecule.

    • ¹³C NMR will show distinct peaks for the carbon atoms of the piperazine ring, the methylene group, and the carbonyl group of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound. A suitable method would likely use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch of the carbonyl group.

Applications in Research and Drug Development

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs targeting various biological systems.[4] The structural motif of 2-(Piperazin-2-yl)acetic acid provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

The primary application of 2-(Piperazin-2-yl)acetic acid dihydrochloride is as a chiral building block in the synthesis of novel compounds. The presence of two secondary amine groups and a carboxylic acid group allows for a variety of chemical modifications, enabling the exploration of a broad chemical space.

Its nitrile precursor, 2-(piperazin-2-yl)acetonitrile, is a key intermediate in the synthesis of inhibitors of KRAS G12C, a protein frequently mutated in various cancers.[2] The conversion of the nitrile to the carboxylic acid could be a strategy to modulate the physicochemical properties and biological activity of these inhibitors.

Experimental Protocols: HPLC Analysis

The following is a general protocol for the purity analysis of 2-(Piperazin-2-yl)acetic acid dihydrochloride by reversed-phase HPLC. This method should be considered a starting point and may require optimization for specific instrumentation and applications.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: Mobile Phase A

  • 2-(Piperazin-2-yl)acetic acid dihydrochloride sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV wavelengths is necessary)

    • Injection volume: 10 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B (linear gradient)

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of the sample based on the area percentage of the main peak.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC analysis of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(Piperazin-2-yl)acetic acid dihydrochloride. While specific toxicity data for this compound is not available, the safety data for its nitrile precursor suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Piperazin-2-yl)acetic acid dihydrochloride is a valuable, albeit not extensively documented, chiral building block for synthetic and medicinal chemistry. Its structural features, particularly the presence of multiple functional groups, offer numerous possibilities for chemical modification and the development of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from related piperazine derivatives. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound and explore its potential in drug discovery and development.

References

  • PubChem. Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride. Available from: [Link]

  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Allsino Pharmaceutical Co., Ltd. China (S)-2-(piperazin-2-yl) acetonitrile, dihydrochloride 2158301-19-8. Available from: [Link]

  • Chemspace. 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride - C6H13Cl2N3 | CSSB00138411228. Available from: [Link]

  • ACS Publications. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. J. Org. Chem. 2018, 83, 19, 11945–11959. Available from: [Link]

  • ChemBK. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Available from: [Link]

  • Capot Chemical. MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Available from: [Link]

  • ACS Publications. Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Org. Process Res. Dev. 2024, 28, 5, 1141–1149. Available from: [Link]

  • NextSDS. 2-(piperazin-2-yl)acetonitrile dihydrochloride — Chemical Substance Information. Available from: [Link]

  • PubMed. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J. Org. Chem. 2019, 84, 10, 6040-6064. Available from: [Link]

  • Canadian Journal of Chemistry. Synthesis of piperazine-2,5-diones related to bicyclomycin. Can. J. Chem. 1983, 61, 519-528. Available from: [Link]

  • Semantic Scholar. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle. ACS Omega 2024, 9, 5038-5045. Available from: [Link]

  • PubChem. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res. 2015, 7, 10, 8-14. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Chemspace. 2-(piperazin-2-yl)acetonitrile dihydrochloride - C6H13Cl2N3 | CSSB00102952370. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Int. J. Pharm. Bio. Sci. Arch. 2024, 12, 4, 1-10. Available from: [Link]

Sources

Foundational

In-Depth Technical Guide and Safety Whitepaper: 2-(Piperazin-2-yl)acetic acid dihydrochloride

As a Senior Application Scientist, I have structured this guide to move beyond the static, compliance-driven warnings of a traditional Material Safety Data Sheet (MSDS). 2-(Piperazin-2-yl)acetic acid dihydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond the static, compliance-driven warnings of a traditional Material Safety Data Sheet (MSDS). 2-(Piperazin-2-yl)acetic acid dihydrochloride is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidomimetics and targeted protein degraders (PROTACs). However, its unique salt form and heterocyclic core present specific handling challenges. This whitepaper explores the causality behind its physicochemical hazards and establishes self-validating protocols for its safe handling, spill mitigation, and analytical verification.

Physicochemical Profiling & Hazard Causality

To effectively manage chemical risks, one must understand the molecular behavior of the compound under physiological and environmental conditions. The compound is supplied as a dihydrochloride salt to stabilize the secondary amines and the carboxylic acid, preventing spontaneous lactamization or polymerization during storage.

Quantitative Data Summary
Property / Toxicological MetricValue / ClassificationReference
CAS Number (Dihydrochloride Salt) 2995284-34-7[1][2]
CAS Number (Free Base) 14566-74-6[3]
Molecular Formula (Salt) C6H14Cl2N2O2
Molecular Weight (Salt) 217.09 g/mol Calculated
Acute Oral Toxicity (LD50, Rat) ~1,900 mg/kg (Based on piperazine core)[4]
Acute Dermal Toxicity GHS Category 4 (Harmful in contact with skin)[5][6]
Skin Corrosion / Eye Damage GHS Category 1 (Causes severe burns/damage)[4][5]
Sensitization GHS Category 1 (Respiratory and Skin)[5][6]

The Causality of Corrosion: While the[7], the dihydrochloride salt presents a different hazard. It is highly hygroscopic. Upon contact with physiological moisture (e.g., sweat, tears, or respiratory mucosa), the salt rapidly dissociates, releasing two equivalents of hydrochloric acid (HCl). This localized drop in pH causes immediate protein denaturation and lipid bilayer disruption, manifesting as severe skin burns and serious eye damage[4][5].

Toxicological Mechanisms & Exposure Control

Beyond localized corrosive effects, the systemic absorption of piperazine derivatives presents significant neurotoxic and immunological risks.

Neurotoxicity: Piperazine derivatives are potent[8][9]. While this mechanism is exploited therapeutically as an anthelmintic to induce flaccid paralysis in nematodes[9], accidental systemic absorption in mammalian hosts can cross the blood-brain barrier. This GABAergic disruption can lead to neurotoxicity, characterized by hypotonia, tremors, and ataxia[7][8]. Additionally, these compounds are[10], meaning co-exposure with CYP inhibitors can exponentially increase systemic toxicity.

Sensitization: The piperazine core acts as a reactive hapten. Upon inhalation or repeated dermal contact, it can covalently bind to host proteins, triggering an IgE-mediated immune response. This results in severe respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis[4][5].

ToxPathway Exposure Exposure to 2-(Piperazin-2-yl)acetic acid dihydrochloride Moisture Contact with Physiological Moisture (Mucosa/Skin/Eyes) Exposure->Moisture Dissociation Rapid Dissociation Release of HCl & Free Piperazine Moisture->Dissociation LocalTox Localized pH Drop Protein Denaturation (Burns) Dissociation->LocalTox Immune Haptenization of Host Proteins IgE-Mediated Sensitization Dissociation->Immune Systemic Systemic Absorption GABA Receptor Agonism Dissociation->Systemic Neuro Neurotoxicity (Tremors, Hypotonia) Systemic->Neuro

Figure 1: Mechanistic pathway of localized and systemic toxicity following exposure.

Self-Validating Safety Protocols: Spill Mitigation

Standard MSDS instructions often advise "flushing with water," which is dangerous for concentrated dihydrochloride salts. The following is a self-validating, step-by-step protocol for mitigating a powder spill.

Step 1: Isolation and PPE Escalation

  • Action: Immediately isolate the area. Don double-layered nitrile gloves, a fitted N95/P100 particulate respirator, and non-vented chemical safety goggles.

  • Causality: The particulate nature of the powder poses a high inhalation risk, leading to respiratory sensitization[5]. Double-gloving is required because the dissociated acidic salt can rapidly degrade thin nitrile barriers.

Step 2: Controlled Neutralization

  • Action: Do NOT apply water directly to the bulk powder. Instead, blanket the spill completely with a solid weak base, such as sodium bicarbonate (NaHCO₃).

  • Causality: Direct aqueous dissolution of the dihydrochloride salt is highly exothermic and can aerosolize the corrosive powder. NaHCO₃ provides a controlled, endothermic neutralization that prevents thermal runaway.

Step 3: Moistening and Self-Validation

  • Action: Lightly mist the bicarbonate-covered spill with water to initiate the acid-base reaction. Observe the generation of CO₂ gas (effervescence).

  • Causality (Self-Validation): The protocol validates itself visually. As long as bubbles are forming, active HCl is still being neutralized. Once effervescence completely ceases, the operator can trust that the acidic hazard has been neutralized.

Step 4: Mechanical Collection and Surface Decontamination

  • Action: Mechanically collect the neutralized slurry using non-sparking tools. Wash the residual surface with a 1% acetic acid solution, followed by copious amounts of water.

  • Causality: While the HCl is neutralized, the resulting free piperazine base left behind is strongly alkaline and a known sensitizer[7]. A mild acetic acid wash ensures complete neutralization of the free base before final water rinsing.

SpillWorkflow Detect Spill Detected PPE Don P100 Respirator & Double Gloves Detect->PPE Cover Cover with Solid NaHCO3 PPE->Cover Mist Lightly Mist with H2O Cover->Mist Observe Observe Effervescence (CO2) Mist->Observe Check Effervescence Ceased? Observe->Check Check->Cover No (Add more NaHCO3) Collect Mechanically Collect Slurry Check->Collect Yes (Neutralized) Wash Wash with 1% Acetic Acid & Water Collect->Wash

Figure 2: Self-validating spill mitigation workflow utilizing controlled neutralization.

Analytical Validation Workflow

Before utilizing 2-(Piperazin-2-yl)acetic acid dihydrochloride in sensitive synthetic pathways, its integrity must be verified to ensure no spontaneous decarboxylation or lactamization has occurred during storage.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (90:10) containing 0.1% Formic Acid.

  • Causality: The highly polar nature of the zwitterionic free base requires high aqueous content for proper dissolution. Formic acid ensures the piperazine nitrogens remain fully protonated for consistent ionization in positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard Reverse Phase (C18) column.

  • Causality: The di-cationic nature of the molecule at low pH makes it entirely unretained on standard hydrophobic C18 columns, causing it to elute in the void volume. HILIC provides orthogonal retention driven by polar partitioning, ensuring accurate peak resolution.

Step 3: Mass Spectrometry Detection

  • Action: Monitor for the [M+H]⁺ ion at m/z 145.09.

  • Causality (Self-Validation): The dihydrochloride salt dissociates entirely in the LC solvent; the mass spectrometer will only detect the ionized free base (C₆H₁₂N₂O₂). The presence of m/z 145.09 validates the intact core, while the absence of m/z 101 (loss of CO₂) validates that decarboxylation has not occurred.

Step 4: NMR Verification

  • Action: Acquire a ¹H-NMR spectrum using D₂O as the solvent.

  • Causality: The dihydrochloride salt is completely insoluble in non-polar deuterated solvents like CDCl₃. D₂O ensures rapid and complete dissolution, allowing for clear observation of the methylene protons adjacent to the carboxylic acid.

References

  • European Commission. "Opinion on the results of the Risk Assessment of Piperazine". Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Current Awareness of Piperazines: Pharmacology and Toxicology". PubMed Central. Available at:[Link]

Sources

Exploratory

Toxicological Profiling and LD50 Determination of 2-(Piperazin-2-yl)acetic acid dihydrochloride: A Technical Guide for Preclinical Development

Executive Summary & Chemical Context In modern drug discovery, the piperazine scaffold is an indispensable anchor for developing diverse pharmacological agents, ranging from antibacterial to potent antitumor therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, the piperazine scaffold is an indispensable anchor for developing diverse pharmacological agents, ranging from antibacterial to potent antitumor therapeutics[1]. Specifically, 2-(Piperazin-2-yl)acetic acid dihydrochloride and its enantiomerically pure derivatives serve as critical intermediates for the synthesis of peptidomimetics, bioisosteric tetrazole analogs, and complex chiral libraries[2].

As a Senior Application Scientist, I emphasize that while piperazine derivatives generally exhibit a favorable safety profile, the introduction of the acetic acid moiety and the dihydrochloride salt formulation fundamentally alters the compound's physicochemical properties[3]. The dihydrochloride salt is strategically chosen to maximize aqueous solubility, ensuring uniform dosing in both in vitro assays and in vivo oral gavage. However, this salt form significantly lowers the pH of unbuffered solutions, which can induce artifactual cytotoxicity if not rigorously controlled during preclinical safety assessments. This whitepaper outlines the mechanistic toxicology, quantitative safety data, and field-proven, self-validating protocols required to accurately determine the LD50 and cytotoxicity of this compound.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicity of 2-(Piperazin-2-yl)acetic acid dihydrochloride is dictated by its cellular uptake and subsequent hepatic metabolism. The secondary amines within the piperazine ring are subject to biotransformation by Cytochrome P450 (CYP450) enzymes.

Causality in Toxicity: Under normal physiological dosing, the high water solubility of the compound facilitates rapid renal clearance, minimizing systemic accumulation. However, at supratherapeutic doses, the saturation of Phase II detoxification pathways can lead to the accumulation of reactive intermediate metabolites. This saturation induces localized oxidative stress (ROS generation), ultimately triggering mitochondrial dysfunction and cellular apoptosis. Furthermore, related degradation products, such as 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP), have been extensively evaluated and show no lethality in rats at doses up to 5000 mg/kg, indicating that the piperazine-acetic acid core is inherently well-tolerated[4].

Pathway Drug 2-(Piperazin-2-yl)acetic acid 2HCl Uptake Cellular Uptake (Transporters) Drug->Uptake Metabolism Hepatic Metabolism (CYP450 / Phase II) Uptake->Metabolism ROS ROS Generation (High Dose Saturation) Metabolism->ROS Saturation Excretion Renal Excretion (High Water Solubility) Metabolism->Excretion Detoxification Apoptosis Cellular Apoptosis ROS->Apoptosis

Fig 1: Proposed cellular metabolism and dose-dependent toxicity pathway of piperazine derivatives.

Quantitative Toxicity Data

Safety Data Sheets (SDS) classify the free base form, 2-Piperazineacetic acid, under Category 4 for acute oral toxicity, suggesting an expected LD50 range of 300 to 2000 mg/kg[5]. The table below synthesizes quantitative toxicity metrics across related piperazine scaffolds to provide a predictive baseline for researchers.

Compound / ScaffoldTest SystemRouteToxicity Metric (LD50 / IC50)Reference
2-Piperazineacetic acid RatOral~300 - 2000 mg/kg (Est. Cat 4)[5]
5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP) Rat / MouseOral> 5000 mg/kg (No lethality)[4]
Substituted Piperazine Antitumor Agents Human Cancer Cell LinesIn VitroIC50: 0.032 mM – 9.0 mg/mL[1]
Piperazine (Unsubstituted Core) RatOral~1900 - 2600 mg/kgGeneral Lit.

Experimental Protocol 1: In Vitro Cytotoxicity Profiling

Before advancing to animal models, in vitro profiling is mandatory. We utilize HepG2 (human liver cancer) cells because hepatic metabolism is the primary route for nitrogenous heterocycles.

Self-Validating System Design: To ensure the assay measures true compound toxicity rather than artifactual death from the acidic dihydrochloride salt, the protocol mandates strict pH buffering. Furthermore, a parallel LDH (Lactate Dehydrogenase) release assay is run alongside the MTT assay. If MTT indicates reduced viability but LDH shows no membrane rupture, the causality points to mitochondrial metabolic inhibition rather than acute necrotic cell death.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 2-(Piperazin-2-yl)acetic acid dihydrochloride in DMSO to create a 100 mM stock. Crucial Step: Dilute into DMEM media supplemented with 10% FBS and 25 mM HEPES buffer to neutralize the acidic salt shift. Ensure final DMSO concentration is ≤0.1%.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a logarithmic dose range (0.1 µM to 1000 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 10 µM).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to solubilize formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Experimental Protocol 2: In Vivo Acute Oral Toxicity (LD50)

To determine the exact LD50 while adhering to the 3Rs (Replacement, Reduction, Refinement), we utilize the OECD Test Guideline 423 (Acute Toxic Class Method) . Because the compound is estimated as Category 4[5], we strategically bypass the ultra-low doses and begin testing at 300 mg/kg.

Self-Validating System Design: Mortality alone is an insufficient metric. The protocol requires concurrent monitoring of body weight trajectories and gross necropsy. If a subject expires but necropsy reveals severe gastrointestinal ulceration without hepatic necrosis, the causality is localized acidic corrosion from the dihydrochloride salt, not systemic molecular toxicity.

Step-by-Step Methodology:
  • Animal Preparation: Fast healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 12 hours prior to dosing. Water remains available ad libitum.

  • Formulation: Dissolve the compound in sterile 0.9% saline. Adjust the pH to ~6.5 using 0.1M NaOH to prevent localized gastric irritation caused by the dihydrochloride salt.

  • Dosing Strategy (Starting at 300 mg/kg): Administer the formulation via oral gavage to a cohort of 3 rats. The dose volume must not exceed 10 mL/kg body weight.

  • Observation Period: Monitor animals continuously for the first 30 minutes, then periodically for 24 hours, focusing on clinical signs of amine toxicity (tremors, lethargy, piloerection). Continue daily observations for 14 days.

  • Dose Escalation/Reduction:

    • If 0-1 rats die: Escalate the next cohort to 2000 mg/kg.

    • If 2-3 rats die: Reduce the dose for the next cohort to 50 mg/kg.

  • Necropsy & Histopathology: Euthanize surviving animals on Day 14. Perform gross necropsy on all animals, extracting the liver and kidneys for H&E staining to assess cellular necrosis or vacuolization.

Workflow Start Compound Synthesis 2-(Piperazin-2-yl)acetic acid 2HCl InVitro In Vitro Cytotoxicity (HepG2 Cell Lines) Start->InVitro MTT Cell Viability Assay (IC50 Determination) InVitro->MTT InVivo In Vivo Acute Toxicity (OECD 423 - Murine Model) MTT->InVivo If IC50 > 10 µM LD50 LD50 Calculation & Necropsy Analysis InVivo->LD50 Safety Safety Profile Established (NOAEL & LOAEL) LD50->Safety

Fig 2: Hierarchical toxicological assessment workflow from in vitro screening to in vivo LD50.

References

  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
  • Title: Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Source: targetmol.
  • Title: SAFETY DATA SHEET - CymitQuimica (2-Piperazineacetic acid)
  • Source: who.

Sources

Foundational

An In-depth Technical Guide to 2-(Piperazin-2-yl)acetic Acid Dihydrochloride and its Analogs for Researchers and Drug Development Professionals

Introduction: The Piperazine Scaffold in Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. Its ability to exist in different protonati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. Its ability to exist in different protonation states at physiological pH allows it to participate in crucial hydrogen bonding interactions with biological targets. The substituent at the 2-position of the piperazine ring plays a critical role in defining the molecule's pharmacological activity. This guide examines the physicochemical properties of 2-(piperazin-2-yl)acetonitrile dihydrochloride, a versatile building block in the synthesis of targeted therapies.

Physicochemical Properties of 2-(Piperazin-2-yl)acetonitrile Dihydrochloride

A comprehensive understanding of a compound's molecular properties is fundamental to its application in drug development. The molecular weight and exact mass are critical parameters for a range of analytical techniques, including mass spectrometry and quantitative analysis.

PropertyValueSource
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol [1][2][3]
Exact Mass 197.0486528 Da[2]

Structural Elucidation: Acetic Acid vs. Acetonitrile Analogs

The key distinction between the requested compound, 2-(piperazin-2-yl)acetic acid dihydrochloride, and the documented analog, 2-(piperazin-2-yl)acetonitrile dihydrochloride, lies in the functional group attached to the piperazine ring. The "acetic acid" moiety features a carboxyl group (-COOH), while the "acetonitrile" analog possesses a nitrile group (-C≡N). This structural difference significantly impacts the molecule's chemical reactivity, polarity, and potential biological interactions.

G cluster_acetic_acid 2-(Piperazin-2-yl)acetic acid cluster_acetonitrile 2-(Piperazin-2-yl)acetonitrile acetic_acid C₆H₁₂N₂O₂ acetonitrile C₆H₁₁N₃ acetic_acid->acetonitrile Structural Difference: -COOH vs -C≡N acetic_acid_structure acetonitrile_structure

Caption: Structural comparison of 2-(piperazin-2-yl)acetic acid and 2-(piperazin-2-yl)acetonitrile.

Synthetic Relevance and Applications

2-(Piperazin-2-yl)acetonitrile dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its utility has been noted in the development of antipsychotic and analgesic drugs.[4]

A notable application of the chiral (S)-enantiomer, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, is in the synthesis of Adagrasib (MRTX849).[5] Adagrasib is a covalent inhibitor of KRASG12C, a mutated protein implicated in several cancers.[5] This highlights the importance of this building block in the creation of targeted cancer therapies.

Experimental Protocols: A Note on Methodology

Given the lack of specific experimental data for 2-(piperazin-2-yl)acetic acid dihydrochloride, this section outlines a general workflow for the characterization of a novel chemical entity, using 2-(piperazin-2-yl)acetonitrile dihydrochloride as a representative example.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Objective: To experimentally verify the exact mass of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve a small quantity (typically 1 mg) of the compound in a suitable solvent (e.g., methanol, water) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Analysis: Compare the experimentally determined monoisotopic mass of the most abundant peak with the theoretically calculated exact mass.

G cluster_workflow HRMS Workflow A Sample Preparation B Instrument Setup A->B C Ionization B->C D Data Acquisition C->D E Data Analysis D->E

Caption: A generalized workflow for exact mass determination by HRMS.

Conclusion

While direct experimental data for 2-(piperazin-2-yl)acetic acid dihydrochloride remains elusive in the surveyed literature, an examination of its close analog, 2-(piperazin-2-yl)acetonitrile dihydrochloride, provides a valuable framework for researchers. The established molecular weight and exact mass of the acetonitrile analog offer a solid foundation for its use in synthetic chemistry, particularly in the development of targeted therapeutics. Further research into the synthesis and characterization of the acetic acid derivative is warranted to expand the chemical space available for drug discovery programs.

References

  • Capot Chemical. (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Retrieved from [Link]

  • ChemBK. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • PubChem. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

Sources

Exploratory

Receptor binding affinity of 2-(Piperazin-2-yl)acetic acid dihydrochloride

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(Piperazin-2-yl)acetic acid dihydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(Piperazin-2-yl)acetic acid dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of 2-(Piperazin-2-yl)acetic acid dihydrochloride. While direct binding data for this specific molecule is not extensively published, the well-documented pharmacology of the piperazine scaffold offers a strong rationale for its potential as a biologically active compound. The piperazine motif is a key structural feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2][3][4][5][6] This document will therefore serve as an in-depth, practical guide to systematically characterize the binding profile of 2-(Piperazin-2-yl)acetic acid dihydrochloride, drawing on established methodologies and the known activities of structurally related piperazine derivatives.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a common motif in centrally active agents due to its ability to interact with a wide array of neurotransmitter receptors.[7] Its conformational flexibility and the ability to be substituted at the 1 and 4 positions allow for the fine-tuning of receptor affinity and selectivity. Numerous studies have demonstrated that piperazine derivatives can exhibit potent activity at receptors including, but not limited to:

  • GABAA Receptors: Many piperazine derivatives act as modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[8][9][10]

  • Glycine Receptors: As a structural analog of the neurotransmitter glycine, compounds containing a piperazine-acetic acid moiety warrant investigation for their potential interaction with inhibitory glycine receptors.[11][12]

  • Serotonin (5-HT) and Dopamine (D2) Receptors: The piperazine scaffold is a classic feature of many antipsychotic and antidepressant drugs that target these monoamine receptors.[13]

  • Adrenergic Receptors: Certain N-phenylpiperazine derivatives have been shown to bind to α1A-adrenoceptors, suggesting a potential role in cardiovascular regulation.[14]

  • Sigma Receptors: Chiral piperazine derivatives have been synthesized and shown to exhibit high affinity for sigma receptors, which are implicated in a variety of neurological conditions.[15]

Given the structural features of 2-(Piperazin-2-yl)acetic acid dihydrochloride, particularly the presence of the acetic acid side chain, it is plausible that this compound may interact with amino acid neurotransmitter receptors such as GABA or glycine receptors. The following sections will provide a detailed roadmap for testing this hypothesis.

Experimental Strategy for Determining Receptor Binding Affinity

A multi-tiered approach is recommended to comprehensively characterize the receptor binding profile of a novel compound. This typically begins with broad screening panels, followed by more focused quantitative assays for any identified "hits."

Initial Screening: Broad Panel Radioligand Binding Assays

A cost-effective and high-throughput method for initial screening is to test the compound against a broad panel of radioligand binding assays for various CNS receptors. Several commercial vendors offer such services. This will provide a preliminary indication of which receptor families the compound is most likely to interact with.

Quantitative Analysis: Saturation and Competitive Binding Assays

Once a potential target is identified, the next step is to quantify the binding affinity using saturation and competitive binding assays.

The interaction between a ligand (L) and a receptor (R) can be described by the law of mass action:

[L] + [R] ⇌ [LR]

The equilibrium dissociation constant (Kd) is a measure of the affinity of the ligand for the receptor and is defined as:

Kd = ([L][R]) / [LR]

A lower Kd value indicates a higher binding affinity.

In a saturation binding experiment , increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The specific binding is then plotted against the ligand concentration, and the Kd and the maximum number of binding sites (Bmax) can be determined by non-linear regression analysis.

In a competitive binding experiment , a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competing ligand (in this case, 2-(Piperazin-2-yl)acetic acid dihydrochloride). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay.

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Receptor Preparation (e.g., brain tissue homogenate, cell line expressing receptor) incubation Incubate: Receptor + Radioligand + Unlabeled Compound prep_receptor->incubation prep_ligands Prepare Ligands - Radiolabeled Ligand (stock) - Unlabeled Compound (serial dilutions) prep_ligands->incubation separation Rapid Filtration (to separate bound from free radioligand) incubation->separation detection Quantify Radioactivity (e.g., Scintillation Counting) separation->detection analysis Calculate Specific Binding Determine IC50, Ki, or Kd, Bmax detection->analysis

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol: Investigating Binding to GABAA Receptors

Based on the prevalence of piperazine derivatives acting on GABAA receptors, a detailed protocol for assessing the binding of 2-(Piperazin-2-yl)acetic acid dihydrochloride to this target is provided below. This protocol is adapted from methodologies described for other GABAergic ligands.[8][16][17]

Materials and Reagents
  • Receptor Source: Rat or bovine brain synaptic membranes.

  • Radioligand: [3H]GABA or a specific GABAA receptor antagonist like [35S]TBPS.

  • Test Compound: 2-(Piperazin-2-yl)acetic acid dihydrochloride.

  • Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (for competitive binding):

    • Prepare serial dilutions of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

    • In a series of microcentrifuge tubes, add:

      • Assay buffer

      • A fixed concentration of [3H]GABA (typically at or below its Kd).

      • Increasing concentrations of the test compound.

      • For non-specific binding tubes, add a saturating concentration of unlabeled GABA.

      • For total binding tubes, add buffer instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to each tube.

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Potential Binding Data of Related Piperazine Derivatives

While specific data for 2-(Piperazin-2-yl)acetic acid dihydrochloride is unavailable, the following table summarizes the binding affinities of other piperazine-containing compounds to various receptors, illustrating the potential range of activities.

Compound ClassReceptor TargetBinding Affinity (Ki or IC50)Reference
N-aryl piperazinesGABAA ReceptorVaries (some more potent than bicuculline)[8]
Piperine (contains piperidine)GABAA Receptor SubtypesEC50 range: 42.8 - 59.6 µM[9][10]
Piperazine derivativesMu and Delta Opioid ReceptorsLow nanomolar[7]
(Piperazin-2-yl)methanol derivativeSigma-1 ReceptorKi = 12.4 nM[15]
Phenylpyrazole glutamic acid piperazineP2Y12 ReceptorLow nanomolar[18]
1,4-bis(chlorobenzyl)-piperazinyl-2-hydroxamic acidButyrylcholinesterase (BChE)Ki = 1.6 nM[19]

Potential Signaling Pathways

Should 2-(Piperazin-2-yl)acetic acid dihydrochloride be found to bind to an inhibitory neurotransmitter receptor such as the GABAA or glycine receptor, it would likely modulate ion channel function. The diagram below illustrates the canonical signaling pathway for these receptors.

G cluster_membrane Postsynaptic Membrane receptor Ionotropic Receptor (e.g., GABA-A, Glycine) ion_channel Chloride (Cl-) Channel Opening receptor->ion_channel Conformational Change ligand 2-(Piperazin-2-yl)acetic acid dihydrochloride (Ligand) ligand->receptor Binds to hyperpolarization Membrane Hyperpolarization ion_channel->hyperpolarization Cl- Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Potential signaling pathway for an agonist at an inhibitory ionotropic receptor.

Conclusion

While the receptor binding profile of 2-(Piperazin-2-yl)acetic acid dihydrochloride remains to be fully elucidated, its structural similarity to a large class of neurologically active compounds makes it a compelling candidate for investigation. The methodologies and theoretical framework presented in this guide provide a robust starting point for researchers to systematically characterize its binding affinity for various CNS receptors, with a particular emphasis on GABAergic and glycinergic systems. Such studies will be crucial in uncovering the potential therapeutic applications of this and related novel chemical entities.

References

  • Klunk, W. E., et al. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical Research, 18(7), 787-793. [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836. [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed, [Link]

  • Zafiu, B., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 22(19), 10488. [Link]

  • Schmieden, V., et al. (1993). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular Pharmacology, 44(5), 919-927. [Link]

  • Wang, X., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 5945-5963. [Link]

  • Wang, X., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(7), 4069-4085. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • Wang, X., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed, [Link]

  • Krogsgaard-Larsen, P., et al. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 39(5), 1332-1339. [Link]

  • Wang, X., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4242. [Link]

  • Wang, X., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate, [Link]

  • Juan-Carlos, C., et al. (2015). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate, [Link]

  • Wang, X., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed, [Link]

  • Grün, M., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry Letters, 14(12), 3133-3136. [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 4(92), 50570-50577. [Link]

  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]

  • Wang, X., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11839-11859. [Link]

  • Kuder, N., et al. (2012). Identification of high-affinity P2Y₁₂ antagonists based on a phenylpyrazole glutamic acid piperazine backbone. Journal of Medicinal Chemistry, 55(20), 8829-8843. [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

Sources

Foundational

The Multifaceted Biological Activities of 2-(Piperazin-2-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold as a Cornerstone in Medicinal Chemistry The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a "privileged scaffold" in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold as a Cornerstone in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties, including a large polar surface area, relative structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as enhanced water solubility and oral bioavailability. The synthetic tractability of the piperazine core allows for extensive structural modifications at the N1 and N4 positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize target affinity, selectivity, and overall efficacy. This versatility has led to the incorporation of the piperazine moiety into a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents.[1][2][3] This guide will provide an in-depth exploration of a specific, yet highly promising, class of these compounds: the 2-(Piperazin-2-yl)acetic acid derivatives. We will delve into their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Synthetic Strategies for 2-(Piperazin-2-yl)acetic Acid Derivatives

The synthesis of 2,3-disubstituted piperazine acetic acid esters, a core structure for the derivatives discussed herein, can be achieved through a multi-step sequence starting from readily available chiral amino acids.[4] This approach allows for the generation of enantiomerically pure compounds, which is critical for understanding their specific interactions with biological targets.

A representative synthetic workflow is outlined below. This process involves the conversion of a protected amino acid into a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring.

Synthesis_Workflow cluster_0 Key Steps in the Synthesis of 2,3-Disubstituted Piperazine-2-Acetic Acid Esters Start N-Boc Protected Amino Acid Step1 Masamune Condensation Start->Step1 1 Step2 Reductive Amination Step1->Step2 2 Step3 Nosyl Protection Step2->Step3 3 Step4 Annulation Step3->Step4 4 Step5 Boc Deprotection & Cyclization Step4->Step5 5 End Diastereomeric Piperazine Acetic Acid Esters Step5->End 6

Caption: A generalized workflow for the synthesis of 2,3-disubstituted piperazine-2-acetic acid esters.

Experimental Protocol: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

The following protocol is a representative example adapted from established methodologies for the synthesis of 3-substituted piperazine-2-acetic acid esters.[4]

Step 1: Masamune Condensation to form β-ketoester

  • To a solution of N-Boc protected amino acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., carbonyldiimidazole).

  • Stir the reaction mixture at room temperature until the acid is fully activated.

  • In a separate flask, prepare a solution of Meldrum's acid and a base (e.g., pyridine).

  • Add the activated amino acid solution to the Meldrum's acid solution and stir overnight.

  • Quench the reaction and perform an aqueous workup to isolate the crude β-ketoester.

Step 2: Reductive Amination to form 1,2-diamine

  • Dissolve the crude β-ketoester in a suitable solvent (e.g., methanol).

  • Add ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 1,2-diamine by column chromatography.

Step 3: Nosyl Protection of the Newly Formed Amine

  • Dissolve the purified 1,2-diamine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by 2-nitrobenzenesulfonyl chloride (NsCl).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with an aqueous solution and dry the organic layer.

  • Purify the nosylated product by column chromatography.

Step 4: Annulation

  • To a solution of the nosylated diamine in a suitable solvent, add bromoethyldiphenylsulfonium triflate.

  • Stir the reaction at room temperature to facilitate the formation of the cyclization precursor.

Step 5: Boc Deprotection and Cyclization

  • Treat the product from the previous step with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • After deprotection, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) at a low temperature (0 °C) to induce cyclization.

  • Extract the final diastereomeric piperazine products and separate them by column chromatography.

Diverse Biological Activities and Therapeutic Potential

2-(Piperazin-2-yl)acetic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Antiviral Activity

The piperazine scaffold is a key component in several FDA-approved antiviral drugs.[5] Derivatives of 2-(piperazin-2-yl)acetic acid have been investigated for their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).[5][6]

Mechanism of Action: The antiviral activity of these compounds can stem from various mechanisms, including the inhibition of viral entry, fusion, or key viral enzymes like reverse transcriptase.[5][6] The substituents on the piperazine ring and the acetic acid moiety play a crucial role in determining the specific antiviral target and potency.

Experimental Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[7][8]

Plaque_Reduction_Assay cluster_1 Plaque Reduction Assay Workflow Start Seed Host Cells in Multi-well Plates Step1 Prepare Serial Dilutions of Test Compound Start->Step1 Step2 Infect Cells with Virus in the Presence of Compound Step1->Step2 Step3 Incubate to Allow Viral Adsorption Step2->Step3 Step4 Add Semi-solid Overlay Step3->Step4 Step5 Incubate for Plaque Formation Step4->Step5 Step6 Fix and Stain Cells Step5->Step6 End Count Plaques and Calculate IC50 Step6->End

Caption: A schematic representation of the plaque reduction assay workflow for antiviral testing.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and incubate overnight.[7][8]

  • Compound Dilution: Prepare serial dilutions of the 2-(piperazin-2-yl)acetic acid derivative in a suitable medium.

  • Infection: Aspirate the culture medium from the cells and infect them with a known titer of the virus in the presence of the different compound concentrations. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.[7]

  • Overlay: Carefully remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose) to each well to restrict viral spread to adjacent cells.[8]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[7]

  • Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.[7]

  • Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.

Compound Virus IC50 (µM) Reference
Derivative AHIV-10.0472[5]
Derivative BHIV-10.0314[5]
Derivative CRSV0.028[6]

Table 1: Antiviral Activity of Exemplary Piperazine Derivatives

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the pathological hallmarks of AD is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Certain piperazine derivatives have shown promise as therapeutic agents for AD.[9][10]

Mechanism of Action: 2-(Piperazin-2-yl)acetic acid derivatives may exert their neuroprotective effects through multiple mechanisms. One key target is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[10] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function. Some derivatives may also act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in synaptic stability.[9]

Experimental Evaluation: Acetylcholinesterase Inhibition Assay and Behavioral Models

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).[11]

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.[11]

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[11][12]

  • Reaction Initiation: Add DTNB and then the substrate to initiate the reaction.[11]

  • Measurement: Measure the absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol: In Vivo Assessment of Cognitive Enhancement (Morris Water Maze) The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[13][14]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[14]

  • Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.[13]

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60-90 seconds).[14][15] The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between animals treated with the 2-(piperazin-2-yl)acetic acid derivative and a control group.

Compound Target Ki (nM) Selectivity Index (BChE/AChE) Reference
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChE1.6 ± 0.0821862.5[10]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChE10180 ± 1000~0.056[10]

Table 2: Cholinesterase Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives

Antidepressant and Anxiolytic Activities

Mental health disorders such as depression and anxiety are major global health concerns. Several piperazine derivatives have been developed as antidepressants and anxiolytics, often targeting serotonergic and dopaminergic pathways.[16][17]

Mechanism of Action: The antidepressant and anxiolytic effects of 2-(piperazin-2-yl)acetic acid derivatives are often attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor.[16] Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant drugs.

Experimental Evaluation: Behavioral Models of Depression and Anxiety

Protocol: Forced Swim Test (for antidepressant-like activity)

  • Apparatus: A transparent cylinder filled with water to a depth where the mouse cannot touch the bottom.[4][18]

  • Procedure: Mice are placed in the water-filled cylinder for a set period (e.g., 6 minutes).[18][19] The duration of immobility (floating without active swimming) is recorded.

  • Interpretation: A decrease in the duration of immobility in compound-treated mice compared to controls is indicative of an antidepressant-like effect.[4]

Protocol: Elevated Plus Maze (for anxiolytic-like activity)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the ground.[1]

  • Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).[1]

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.[1]

  • Interpretation: An increase in the time spent in and the number of entries into the open arms by compound-treated mice suggests an anxiolytic-like effect.

Antimicrobial and Antifungal Activities

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Piperazine derivatives have been investigated for their antibacterial and antifungal properties.[15]

Mechanism of Action: The antimicrobial mechanism of these compounds can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Evaluation: Broth Microdilution and Disk Diffusion Assays

Protocol: Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC)

  • Preparation: Prepare serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Protocol: Disk Diffusion Assay

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Compound Class Microorganism MIC (µg/mL) Reference
Piperazine derivativesS. aureus1-5[8]
Piperazine derivativesC. albicans2.22[8]
Azole-containing piperazine analoguesVarious bacteria and fungi3.1-25

Table 3: Antimicrobial and Antifungal Activity of Piperazine Derivatives

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 2-(piperazin-2-yl)acetic acid derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and the acetic acid side chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

SAR_Logic cluster_2 Structure-Activity Relationship (SAR) Logic Core 2-(Piperazin-2-yl)acetic Acid Scaffold N1_Sub N1-Substituent (e.g., Aryl, Benzyl) Core->N1_Sub Modifies Lipophilicity & Target Interaction N4_Sub N4-Substituent (e.g., Acyl, Alkyl) Core->N4_Sub Influences Pharmacokinetics & Target Binding C3_Sub C3-Substituent (e.g., Phenyl, Alkyl) Core->C3_Sub Impacts Stereochemistry & Target Fit Activity Biological Activity (Potency & Selectivity) N1_Sub->Activity N4_Sub->Activity C3_Sub->Activity

Caption: Key structural features influencing the biological activity of 2-(piperazin-2-yl)acetic acid derivatives.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating libraries of derivatives with diverse substituents to build comprehensive SAR models.

  • Target identification and validation: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • Optimization of ADMET properties: Improving the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to enhance their drug-like properties.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

Conclusion

Derivatives of 2-(piperazin-2-yl)acetic acid represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the potential for multi-target engagement make them attractive candidates for the development of novel therapeutics for viral infections, neurodegenerative diseases, mental health disorders, and microbial infections. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and the underlying principles that govern their activity, serving as a valuable resource for the drug discovery and development community.

References

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  • Jain, P., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

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  • Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. Protocol for Elevated Plus Maze. (Final). [Link]

  • SPARC. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Jin, Y., et al. (2017). Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(18), e2547. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Mouse Phenotyping Core at UC Davis. (2024). Morris Water Maze. MMPC. [Link]

  • Barnhart, C. D., et al. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PloS one, 10(4), e0124521. [Link]

  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. (a)... ResearchGate. [Link]

  • Wu, Y., et al. (2022). Forced swim test. Bio-protocol, 12(14), e4471. [Link]

  • JoVE. (2022, September 20). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview [Video]. YouTube. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 2443, 49–63. [Link]

  • Bio-protocol. (n.d.). 2.7.3. Plaque Reduction Assay. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS omega, 8(49), 47065–47078. [Link]

  • Kumar, V., & Singh, P. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4930. [Link]

  • Kourkoumpetis, T. K., et al. (2018). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules (Basel, Switzerland), 23(11), 2841. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 447–456. [Link]

  • UC Davis Mouse Biology Program. (2019). UC Davis - Morris Water Maze. protocols.io. [Link]

  • Rafiq, M., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Heliyon, 9(2), e13511. [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments : JoVE, (93), e52065. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

  • Jain, P., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of organic chemistry, 84(9), 5347–5357. [Link]

  • de Oliveira, R. S., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(1), 35-42. [Link]

  • Chen, Y. L., et al. (2015). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS medicinal chemistry letters, 6(8), 902–906. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]

  • Jain, P., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Figshare. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Faizan, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(6), 673–683. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

  • Yuan, T., et al. (2022). Ferulic Acid Derivatives with Piperazine Moiety as Potential Antiviral Agents. Pest management science, 78(8), 3469–3478. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Antiviral Activity of Some. Amanote Research. [Link]

  • ResearchGate. (2026, January 19). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. ResearchGate. [Link]

  • IJPSR. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 10(11), 4945-4952. [Link]

  • Soliman, A. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 142, 106916. [Link]

  • Soliman, A. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Assiut University. [Link]

  • Fajemiroye, J. O., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 548–559. [Link]

  • Soliman, A. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Ouci. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride: A Detailed Guide for Laboratory Applications

Abstract This application note provides a comprehensive, in-depth guide for the laboratory synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride, a valuable building block in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the laboratory synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology is structured to ensure scientific integrity, providing not just a procedural walkthrough but also the underlying chemical rationale for each step. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible protocol.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basicity, make it a desirable component in drug design. 2-(Piperazin-2-yl)acetic acid, in particular, offers multiple points for further functionalization on the piperazine ring and the acetic acid side chain, making it a versatile intermediate for the synthesis of complex molecules and compound libraries. This document outlines a reliable synthetic route to produce 2-(Piperazin-2-yl)acetic acid dihydrochloride, a stable and readily handleable form of the parent compound.

Synthetic Strategy Overview

The synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride is achieved through a multi-step process designed for control and efficiency. Direct alkylation of piperazine can lead to a mixture of products; therefore, a more controlled approach utilizing protecting groups is employed. The overall strategy involves the construction of a protected piperazine ring, followed by deprotection and salt formation to yield the final product.

The chosen synthetic pathway commences with the commercially available N,N'-dibenzylethylenediamine. The benzyl groups serve as effective protecting groups for the nitrogen atoms, preventing unwanted side reactions and allowing for regioselective synthesis. The core of this synthesis involves a cyclization reaction to form the piperazine ring with the simultaneous introduction of the acetic acid ester side chain. Subsequent removal of the benzyl protecting groups via catalytic hydrogenation, followed by hydrolysis of the ester and formation of the dihydrochloride salt, yields the target compound.

Synthetic_Pathway A N,N'-Dibenzylethylenediamine C Ethyl (1,4-dibenzylpiperazin-2-yl)acetate A->C Cyclization B Ethyl 2,3-dibromopropionate B->C D 2-(Piperazin-2-yl)acetic acid C->D Hydrogenolysis & Hydrolysis E 2-(Piperazin-2-yl)acetic acid dihydrochloride D->E Salt Formation

Caption: Overall synthetic workflow for 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N,N'-Dibenzylethylenediamine≥98%Commercially Available
Ethyl 2,3-dibromopropionate≥97%Commercially Available
Triethylamine≥99.5%Commercially Available
TolueneAnhydrousCommercially Available
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
Ethanol200 Proof, AnhydrousCommercially Available
Hydrochloric AcidConcentrated (37%)Commercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium SulfateAnhydrousCommercially Available
Celite®Commercially Available
PART 1: Synthesis of Ethyl (1,4-dibenzylpiperazin-2-yl)acetate

This initial step involves the cyclization of N,N'-dibenzylethylenediamine with ethyl 2,3-dibromopropionate to form the protected piperazine ring with the desired side chain. Triethylamine is used as a base to neutralize the hydrobromic acid formed during the reaction.

Procedure:

  • To a solution of N,N'-dibenzylethylenediamine (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of ethyl 2,3-dibromopropionate (1.1 equivalents) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl (1,4-dibenzylpiperazin-2-yl)acetate.

PART 2: Synthesis of 2-(Piperazin-2-yl)acetic acid

This step involves the simultaneous debenzylation of the protecting groups and hydrolysis of the ethyl ester to the carboxylic acid via catalytic hydrogenation.

Procedure:

  • Dissolve ethyl (1,4-dibenzylpiperazin-2-yl)acetate (1 equivalent) in ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) in a Parr hydrogenation apparatus.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(Piperazin-2-yl)acetic acid as a free base.

PART 3: Formation of 2-(Piperazin-2-yl)acetic acid dihydrochloride

The final step is the conversion of the free base to its more stable dihydrochloride salt.

Procedure:

  • Dissolve the crude 2-(Piperazin-2-yl)acetic acid in a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to ethanol) or bubble HCl gas through the solution until the pH is acidic (pH 1-2).

  • A precipitate should form. If not, the slow addition of diethyl ether can induce precipitation.

  • Stir the mixture in the ice bath for 30-60 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to obtain pure 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Reaction Scheme and Mechanism

The key step in this synthesis is the formation of the piperazine ring. This proceeds via a double nucleophilic substitution reaction where the two nitrogen atoms of N,N'-dibenzylethylenediamine displace the two bromine atoms of ethyl 2,3-dibromopropionate.

Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection & Hydrolysis cluster_2 Step 3: Salt Formation A N,N'-Dibenzylethylenediamine C Ethyl (1,4-dibenzylpiperazin-2-yl)acetate A->C + B Ethyl 2,3-dibromopropionate B->C D Ethyl (1,4-dibenzylpiperazin-2-yl)acetate E 2-(Piperazin-2-yl)acetic acid D->E H₂, Pd/C, EtOH F 2-(Piperazin-2-yl)acetic acid G 2-(Piperazin-2-yl)acetic acid dihydrochloride F->G 2 HCl

Caption: Chemical reaction scheme for the synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the piperazine ring protons and the methylene protons of the acetic acid side chain. Absence of benzyl proton signals.
¹³C NMR Signals for the carbons of the piperazine ring and the acetic acid moiety. Absence of signals from the benzyl groups.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₆H₁₂N₂O₂), m/z = 145.09.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

  • N,N'-Dibenzylethylenediamine and Ethyl 2,3-dibromopropionate: These reagents may be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and corrosive. Handle with care in a fume hood.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle with care, preferably under a blanket of inert gas or as a wet paste.

  • Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride. By utilizing a protecting group strategy, this method offers good control over the reaction and leads to a high-purity final product. This versatile building block can be a valuable asset for researchers engaged in the discovery and development of novel therapeutics.

References

  • Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]

  • ResearchGate. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

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Application

Application Note: Highly Efficient Preparation and Isolation Protocol for 2-(Piperazin-2-yl)acetic Acid Dihydrochloride

Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

2-(Piperazin-2-yl)acetic acid is a highly versatile, sp³-rich zwitterionic scaffold heavily utilized in the design of peptidomimetics, central nervous system (CNS) therapeutics, and conformationally restricted drug analogs. However, the synthesis and isolation of this molecule present significant challenges. Aromatic pyrazines are notoriously resistant to catalytic reduction, and the final piperazine product is highly water-soluble, making traditional aqueous workups impossible.

This application note details a robust, field-proven, three-step protocol to synthesize and isolate the compound as a highly pure dihydrochloride salt . By strategically leveraging low-temperature lithiation, controlled saponification, and acidic catalytic hydrogenation, this workflow bypasses catalyst poisoning and eliminates the need for complex ion-exchange chromatography.

Mechanistic Pathway & Reaction Design

The synthesis is executed via a bottom-up homologation of commercially available 2-methylpyrazine.

  • C-C Bond Formation: The acidic methyl group of 2-methylpyrazine is deprotonated and acylated to form an ester.

  • Saponification: The ester is hydrolyzed to the free acid to prevent transesterification or reduction side-reactions during hydrogenation.

  • Dearomative Reduction: The pyrazine ring is reduced to a piperazine. Conducting this step in an acidic medium is the critical design choice; it protonates the resulting secondary amines, preventing them from coordinating to and poisoning the palladium catalyst.

SynthesisPathway A 2-Methylpyrazine B Ethyl 2-(pyrazin-2-yl)acetate A->B LDA, -78°C Diethyl carbonate C Pyrazin-2-ylacetic acid B->C NaOH (aq) then HCl (pH 3) D 2-(Piperazin-2-yl)acetic acid dihydrochloride C->D H2, Pd/C HCl (aq), 50°C

Fig 1. Three-step synthetic pathway from 2-methylpyrazine to the target dihydrochloride salt.

Step-by-Step Execution Protocols

Step 1: Lithiation and Acylation (Synthesis of Ethyl 2-(pyrazin-2-yl)acetate)

Causality Insight: The pKa of the methyl protons on 2-methylpyrazine is ~29. Lithium diisopropylamide (LDA) is strictly required over weaker bases to ensure quantitative deprotonation. The cryogenic temperature (-78 °C) is non-negotiable; it prevents the highly nucleophilic carbanion from attacking the electrophilic pyrazine ring of unreacted starting material (Chichibabin-type dimerization) .

  • LDA Generation: To a flame-dried flask under N₂, add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.15 eq). Cool to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Deprotonation: Add 2-methylpyrazine (1.0 eq) dropwise.

    • Self-Validation: The immediate formation of a deep red/brown solution visually validates the generation of the pyrazinylmethyllithium anion.

  • Acylation: After 45 minutes, add diethyl carbonate (1.2 eq) rapidly. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl.

    • Self-Validation: The color shifts from deep red to pale yellow, confirming the consumption of the carbanion. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica plug to yield the intermediate ester.

Step 2: Saponification (Synthesis of Pyrazin-2-ylacetic acid)
  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and H₂O. Add NaOH (2.0 eq). Stir at ambient temperature for 2 hours.

  • Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 6M HCl to pH 3.0 (the approximate isoelectric point of the product).

  • Extraction: Concentrate the acidified aqueous mixture to total dryness. Suspend the resulting solid in hot ethanol to dissolve the pyrazin-2-ylacetic acid while leaving the inorganic NaCl undissolved. Filter and concentrate the filtrate to yield the pure acid.

Step 3: Catalytic Hydrogenation (Synthesis of the Dihydrochloride Salt)

Causality Insight: Pyrazines are highly resistant to reduction. Furthermore, the resulting piperazine contains two basic secondary amines that will strongly coordinate to the palladium surface, immediately poisoning the catalyst . Conducting the reduction in 1M HCl protonates the amines in situ, keeping the catalyst active and driving the reaction to completion .

  • Setup: Transfer the pyrazin-2-ylacetic acid to a Parr hydrogenation vessel. Dissolve completely in 1M aqueous HCl (15 mL/g).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

  • Reduction: Pressurize the vessel to 50 psi with H₂ gas and heat to 50 °C. Agitate vigorously for 12–24 hours.

    • Self-Validation: The reaction progress is self-validating via the Parr shaker's pressure gauge; the continuous drop in H₂ pressure ceases exactly when the theoretical 3 equivalents of hydrogen gas have been consumed, indicating complete dearomatization.

Downstream Processing & Isolation

Because the target molecule is a zwitterionic diamino acid, free-basing it makes extraction from water nearly impossible. Isolating it directly as the dihydrochloride salt bypasses this bottleneck.

IsolationWorkflow S1 1. Reaction Mixture Aqueous HCl + Pd/C + Product S2 2. Filtration Remove Pd/C via Celite S1->S2 S3 3. Concentration Vacuum evaporation of H2O S2->S3 S4 4. Azeotropic Drying Co-evaporate with Toluene S3->S4 S5 5. Trituration Cold Diethyl Ether wash S4->S5 S6 6. Final Product Pure Dihydrochloride Salt S5->S6

Fig 2. Step-by-step downstream isolation workflow for the highly water-soluble zwitterionic product.

Azeotropic Drying (Causality Insight): After filtering the Pd/C over a Celite pad and evaporating the bulk water, the product often remains as a stubborn, sticky syrup due to tightly bound hydration spheres around the hydrochloride salts.

  • Self-Validation: By adding toluene and co-evaporating under reduced pressure (Step 4), the water is azeotropically removed. The transition of the residue from a viscous syrup to a brittle, free-flowing white powder physically validates the complete removal of coordinating water molecules. Final trituration with cold diethyl ether yields the ultra-pure 2-(piperazin-2-yl)acetic acid dihydrochloride.

Process Metrics & Analytical Validation

To ensure batch-to-batch reproducibility, the following quantitative metrics and analytical markers should be used to validate each intermediate stage.

ParameterStep 1: Lithiation/AcylationStep 2: SaponificationStep 3: Hydrogenation
Typical Yield 65 – 75%85 – 95%90 – 98%
Reaction Time 2 – 3 hours2 hours12 – 24 hours
Temperature -78 °C to RTAmbient (20 °C)50 °C
Key Analytical Marker ¹H NMR: ~3.9 ppm (s, 2H, CH₂)IR: Broad OH stretch (~3000 cm⁻¹)MS (ESI+): [M+H]⁺ = 145.1 m/z
Critical Control Point Strict anhydrous conditionspH control (pH 3) during isolationComplete removal of Pd/C catalyst

References

  • Product Class 14: Pyrazines Source: Science of Synthesis, Thieme Connect URL:[Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis Source: ChemRxiv URL:[Link]

  • A Facile Synthesis of Dragmacidin B and 2,5-Bis(6'-bromo-3'-indolyl)piperazine Source: Organic Letters (ACS Publications) URL:[Link]

Method

The Strategic Integration of 2-(Piperazin-2-yl)acetic Acid Dihydrochloride in Modern Drug Design: A Guide for Researchers

Introduction: Beyond Flatland - Embracing Three-Dimensionality in Drug Scaffolds In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a testament to its remarkable versatility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland - Embracing Three-Dimensionality in Drug Scaffolds

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a testament to its remarkable versatility and presence in a multitude of FDA-approved drugs.[1][2] Traditionally, the exploration of piperazine's chemical space has been largely confined to substitutions at its two nitrogen atoms.[3] While this has yielded a rich harvest of therapeutic agents, it has left the carbon backbone of the heterocycle relatively underexplored.[4] This guide illuminates the path forward, focusing on a C-substituted precursor of immense potential: 2-(Piperazin-2-yl)acetic acid dihydrochloride .

The introduction of a carboxylic acid function at the C2 position transforms the piperazine ring into a constrained, non-natural amino acid analogue.[5] This structural innovation offers a powerful tool to imbue peptide and small-molecule drug candidates with enhanced conformational rigidity, metabolic stability, and novel receptor interaction profiles.[6] By moving beyond the traditional N-substitution paradigm, researchers can unlock new avenues for therapeutic intervention, particularly in the realms of oncology, virology, and neuroscience.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and application of this versatile precursor.

The Precursor: Physicochemical Properties and Synthetic Rationale

2-(Piperazin-2-yl)acetic acid dihydrochloride presents as a stable, water-soluble solid, rendering it amenable to a variety of synthetic manipulations. The dihydrochloride salt form ensures stability and facilitates handling.

PropertyValueSignificance in Drug Design
Molecular Formula C₆H₁₄Cl₂N₂O₂Provides the basic building block for further derivatization.
Molecular Weight 217.09 g/mol A relatively small molecular weight allows for its incorporation into larger scaffolds without significant steric hindrance.
Chirality Exists as a racemate or as single enantiomersThe stereochemistry at the C2 position is a critical determinant of biological activity, allowing for stereospecific interactions with target proteins.
Functionality A secondary cyclic amine, a primary cyclic amine, and a carboxylic acidOffers multiple points for chemical modification, enabling the creation of diverse chemical libraries.

The synthesis of C-substituted piperazines, including 2-(piperazin-2-yl)acetic acid derivatives, often commences from readily available chiral amino acids, ensuring enantiomeric purity in the final product.[7][8][9] The general strategy involves the construction of a protected piperazine ring system with the desired acetic acid side chain, followed by deprotection.

A plausible synthetic workflow, adapted from established literature on substituted analogues, is presented below.[7][8][9]

G cluster_0 Synthesis of 2-(Piperazin-2-yl)acetic Acid start Chiral Amino Acid (e.g., protected Glycine derivative) step1 Formation of a protected 1,2-diamine intermediate start->step1 Multi-step synthesis step2 Ring closure to form the piperazine-2-carboxylate step1->step2 Cyclization reaction step3 Hydrolysis of the ester step2->step3 Saponification step4 Deprotection of the piperazine nitrogens step3->step4 Acidic conditions end 2-(Piperazin-2-yl)acetic acid dihydrochloride step4->end

Caption: A generalized synthetic workflow for 2-(Piperazin-2-yl)acetic acid.

Application in Drug Design: A Constrained Amino Acid for Peptidomimetics

The primary application of 2-(piperazin-2-yl)acetic acid lies in its use as a building block for peptidomimetics.[10] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

By incorporating the rigid piperazine-2-acetic acid scaffold into a peptide backbone, researchers can induce specific secondary structures, such as β-turns, which are often crucial for receptor binding.[10] This conformational constraint reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of N-Fmoc-N'-Boc-2-(piperazin-2-yl)acetic acid into a growing peptide chain on a solid support using standard Fmoc-based chemistry.[11][12]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N-Fmoc-N'-Boc-2-(piperazin-2-yl)acetic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve N-Fmoc-N'-Boc-2-(piperazin-2-yl)acetic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

G cluster_1 SPPS Workflow for Incorporating the Precursor start Resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Coupling of Fmoc-Boc-Piperazine-Acetic Acid (HBTU/HOBt/DIPEA) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 kaiser Kaiser Test washing2->kaiser next_aa Continue with next amino acid or proceed to cleavage kaiser->next_aa

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for precursor incorporation.

Case Study: Adagrasib (MRTX849) - A KRAS G12C Inhibitor

A compelling example of the utility of a closely related precursor is in the synthesis of Adagrasib, a potent and selective inhibitor of the KRAS G12C mutant protein, a key driver in many cancers.[13] The synthesis of Adagrasib involves the use of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride, a nitrile analogue of our topic precursor.[13] This highlights the industrial relevance and therapeutic potential of C2-substituted piperazine building blocks. The piperazine moiety in Adagrasib plays a crucial role in its binding to the target protein and contributes to its overall pharmacological profile.

Drug Discovery Workflow Utilizing 2-(Piperazin-2-yl)acetic Acid

The integration of 2-(piperazin-2-yl)acetic acid into a drug discovery campaign can be visualized as a multi-stage process, from library design to lead optimization.

G cluster_2 Drug Discovery Workflow library_design Library Design (Combinatorial diversification at N1 and N4 positions) synthesis Solid-Phase or Solution-Phase Synthesis library_design->synthesis screening High-Throughput Screening (HTS) (Biochemical and cellular assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies, ADME/Tox profiling) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow employing the precursor.

Conclusion and Future Perspectives

2-(Piperazin-2-yl)acetic acid dihydrochloride is more than just another building block; it is a gateway to a new dimension of chemical space for drug discovery. Its ability to act as a constrained amino acid surrogate provides a powerful strategy for designing peptidomimetics and other complex molecules with improved drug-like properties. The synthetic accessibility from chiral amino acids further enhances its appeal for creating enantiomerically pure drug candidates. As the demand for novel therapeutics with high specificity and improved pharmacokinetic profiles continues to grow, the strategic application of C-substituted piperazines like 2-(piperazin-2-yl)acetic acid is poised to play an increasingly important role in shaping the future of medicine.

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022 May 25;27(11):3399. Available from: [Link]

  • Jain P, et al. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J Org Chem. 2019 May 17;84(10):6040-6064. Available from: [Link]

  • Zhong C, et al. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J Org Chem. 2018 May 11;83(10):5515-5529. Available from: [Link]

  • Jain P, et al. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. figshare. 2019 Mar 7. Available from: [Link]

  • Zhong C, et al. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. J Org Chem. 2018 Oct 5;83(19):11777-11793. Available from: [Link]

  • Jain P, et al. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. 2019 May 17. Available from: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. 2020 May 22. Available from: [Link]

  • Romanelli MN, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023 Dec 21;29(1):68. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google. 2026 Jan 19.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. 2022 May 25. Available from: [Link]

  • Scott WL, et al. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available from: [Link]

  • Majewska A, et al. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available from: [Link]

  • Loo C, et al. Synthesis of Peptidomimetics as Potential Opioid Analgesics with Reduced Tolerance and Dependence. Emerging Researchers National Conference in STEM. Available from: [Link]

  • Romanelli MN, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI. Available from: [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Google.
  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. 2016 Nov 13. Available from: [Link]

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Application

Application Note & Protocols: Establishing In Vivo Dosing for 2-(Piperazin-2-yl)acetic acid dihydrochloride

Audience: Researchers, scientists, and drug development professionals. Disclaimer: 2-(Piperazin-2-yl)acetic acid dihydrochloride is a novel compound with limited publicly available data.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-(Piperazin-2-yl)acetic acid dihydrochloride is a novel compound with limited publicly available data. The following application note provides a comprehensive, guiding framework for establishing in vivo dosing protocols from first principles. The methodologies described are based on established standards in preclinical drug development for new chemical entities (NCEs) and require adaptation and validation by the end-user.

Introduction and Strategic Overview

The successful transition of a novel compound from in vitro discovery to in vivo validation hinges on the rational development of a safe and effective dosing protocol. This guide details a phased, systematic approach to establish in vivo dosing for 2-(Piperazin-2-yl)acetic acid dihydrochloride, a small molecule with characteristics suggesting high water solubility.

The primary goals of this preclinical workflow are to:

  • Define a safe starting dose and dose-escalation scheme.[1]

  • Identify potential target organs for toxicity and assess reversibility.[1]

  • Establish key safety parameters for monitoring during efficacy studies.[1]

  • Understand the basic pharmacokinetic (PK) profile to inform dosing frequency and duration.

This process is iterative and grounded in the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure humane animal use while generating high-quality, reproducible data.[2][3][4][5]

dot graph TD { A[Compound Receipt & QC] --> B{Pre-formulation Studies}; B --> C{Acute Tolerability / MTD Study}; C --> D{Pilot Pharmacokinetic (PK) Study}; D --> E{Efficacy & PD Studies}; subgraph "Phase 1: Feasibility & Safety" A; B; C; end subgraph "Phase 2: Exposure & Efficacy" D; E; end A -- "Purity, Identity, Solubility" --> B; B -- "Vehicle Selection, Formulation" --> C; C -- "MTD & NOAEL" --> D; D -- "Cmax, T1/2, AUC" --> E; E -- "Dose-Response" --> F[Go/No-Go Decision];

} caption: "Workflow for In Vivo Protocol Development" /dot

Pre-Dosing Essentials: Compound & Formulation Characterization

Before any in vivo work, the test article must be rigorously characterized to ensure data integrity.[6]

  • Identity and Purity: Confirm the chemical structure and purity of the 2-(Piperazin-2-yl)acetic acid dihydrochloride batch using methods like LC-MS and ¹H-NMR. Purity should ideally be >95%.

  • Solubility Assessment: As a dihydrochloride salt, the compound is predicted to be highly soluble in aqueous media. This must be empirically verified.

    • Protocol: Prepare serial dilutions in standard vehicles (e.g., Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4) to determine the saturation solubility (mg/mL).

    • Acceptance Criteria: The vehicle chosen must dissolve the compound at the highest anticipated dose concentration.

  • Formulation Stability: Once a vehicle is selected, the stability of the dosing formulation must be confirmed under study-relevant conditions (e.g., room temperature for the duration of the dosing procedure).

Vehicle Selection

The choice of vehicle is critical and must be non-toxic at the administered volume.[7] For a water-soluble compound like this, the selection process is streamlined.

VehicleSelection

Table 1: Common Vehicles for Soluble Compounds

VehicleProperties & Considerations
Water for Injection (WFI) Preferred for IV administration. Must be sterile.
0.9% Sodium Chloride (Saline) Isotonic. Excellent choice for most routes (IV, IP, SC, PO).
Phosphate-Buffered Saline (PBS) Buffered to physiological pH. Good for SC and IP routes to minimize irritation.

Note: The pH of the final formulation should be checked and adjusted to a physiologically tolerated range (typically pH 5-8) if necessary to avoid administration site reactions.[8]

Phase 1: Acute Tolerability and Dose Range Finding

The initial in vivo study aims to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable side effects or toxicity.[9][10] This is a critical first step for defining a safe dose range for subsequent studies.[11][12]

Protocol 3.1: MTD Determination in Mice (e.g., C57BL/6)

This protocol uses a dose escalation design to efficiently identify the MTD while minimizing animal use.[13]

  • Animal Model: Use a standard, healthy rodent model (e.g., male and female C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Start with small groups (n=2-3 per dose level).

  • Dose Selection & Escalation:

    • Starting Dose: Estimate a low starting dose based on any available in vitro cytotoxicity data (e.g., 1/100th of the CC50) or, in the absence of data, start low (e.g., 1-10 mg/kg).

    • Escalation Factor: Use a dose escalation factor (e.g., 2x or 3x; or half-log steps) for subsequent cohorts. A common design is the "3+3" method.[]

  • Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., intraperitoneal (IP) or oral gavage (PO)).

  • Monitoring & Endpoints:

    • Observe animals intensely for the first 4 hours post-dose, then periodically for up to 14 days.[12][15]

    • Primary Endpoints:

      • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

      • Body Weight: Measure daily. A body weight loss of >15-20% is often considered a key toxicity endpoint.[16]

      • Mortality/Morbidity: Record any instances.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or sustained body weight loss exceeding the predefined limit.[17]

Phase 2: Pilot Pharmacokinetic (PK) Study

With the MTD established, a pilot PK study is essential to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This data informs the selection of a rational dosing schedule (e.g., once vs. twice daily) for efficacy studies.[16][18][19]

Protocol 4.1: Pilot PK Study in Rats (e.g., Sprague-Dawley)

Rats are often preferred for PK studies due to their larger blood volume, allowing for serial sampling from the same animal.

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate stress-free blood collection.

  • Dose Selection: Administer a single dose well below the MTD (e.g., 1/10th to 1/3rd of the MTD) via two routes if possible:

    • Group 1: Intravenous (IV) bolus (to determine clearance and volume of distribution).

    • Group 2: Intended therapeutic route, e.g., Oral (PO) (to determine oral bioavailability).

  • Sample Collection:

    • Collect sparse blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[11]

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of 2-(Piperazin-2-yl)acetic acid in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImplication for Dosing Protocol
Tmax Time to reach maximum plasma concentration (Cmax).Indicates speed of absorption.
Cmax Maximum observed plasma concentration.Relates to acute efficacy and toxicity.
T½ (Half-life) Time for plasma concentration to decrease by half.Crucial for determining dosing frequency. A short T½ may require BID or TID dosing.
AUC Area Under the Curve; total drug exposure over time.Represents overall exposure; correlates with total efficacy.
F% (Bioavailability) Fraction of oral dose that reaches systemic circulation.Low F% may require higher oral doses compared to IV.

PK_Study

Designing Efficacy Studies

Data from the MTD and PK studies provide the foundation for designing rational and informative efficacy studies.

  • Dose Selection: Select 3-4 dose levels for the efficacy study. The highest dose should be at or near the MTD, with lower doses chosen to establish a dose-response relationship.[11]

  • Dosing Frequency: The dosing interval should be based on the compound's half-life (T½). For example, a compound with a T½ of 2-4 hours might be dosed twice daily (BID), while a T½ of >8 hours could be dosed once daily (QD).

  • Controls: Always include a vehicle control group receiving the same formulation without the active compound. A positive control (a known effective compound), if available, is also highly recommended.[16]

  • Duration: The duration of the study depends on the animal model of disease. For chronic models, sub-chronic toxicology studies may be required to ensure the dosing regimen is tolerated over time.

By following this structured, data-driven approach, researchers can develop a robust and reproducible in vivo dosing protocol for 2-(Piperazin-2-yl)acetic acid dihydrochloride, maximizing the potential for generating meaningful results while adhering to the highest standards of scientific and ethical conduct.

References

  • The 3Rs Collaborative. (n.d.). Best Practices. Retrieved March 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • Humane Society of the United States. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved March 25, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved March 25, 2026, from [Link]

  • University of Montana. (n.d.). 3Rs in Animal Research. Retrieved March 25, 2026, from [Link]

  • NC3Rs. (n.d.). The 3Rs. Retrieved March 25, 2026, from [Link]

  • Stanford University. (n.d.). What Are The 3Rs? | Beyond3Rs. Retrieved March 25, 2026, from [Link]

  • U.S. Department of Agriculture, National Agricultural Library. (n.d.). Animal Use Alternatives (3Rs). Retrieved March 25, 2026, from [Link]

  • Charles River Laboratories. (2026, March 19). What FDA's NAM Guidance Means for Pharmaceutical Development. Retrieved March 25, 2026, from [Link]

  • Akin Gump Strauss Hauer & Feld LLP. (2026, March 20). FDA and NIH Take Actions to Reduce Reliance on Animal Testing with New Draft Guidance and Funding Announcement. Retrieved March 25, 2026, from [Link]

  • Xtalks. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved March 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • National Toxicology Program. (2001, October 31). Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. Retrieved March 25, 2026, from [Link]

  • Anilocus. (2025, July 14). How to Design an In Vivo Pilot Study. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation Development and In-Vivo Study of Etodolac Spray Dried Formulation for Solubility Enhancement. Retrieved March 25, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Supersaturated Formulations in Drug Development: From Solubility Investigations to the Advancement of In Vitro–In Vivo Predictability. Retrieved March 25, 2026, from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved March 25, 2026, from [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved March 25, 2026, from [Link]

  • Noble Life Sciences. (2021, October 3). Acute and Repeated-Dose Toxicity Studies. Retrieved March 25, 2026, from [Link]

  • PharmTech. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved March 25, 2026, from [Link]

  • ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved March 25, 2026, from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved March 25, 2026, from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerated Dose Study Services. Retrieved March 25, 2026, from [Link]

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Method

Application Notes and Protocols: Peptide Coupling Reactions Using 2-(Piperazin-2-yl)acetic Acid Dihydrochloride

Introduction The incorporation of non-canonical and structurally complex amino acids into peptide chains is a cornerstone of modern drug discovery and development. These unique building blocks offer a pathway to novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-canonical and structurally complex amino acids into peptide chains is a cornerstone of modern drug discovery and development. These unique building blocks offer a pathway to novel therapeutics with enhanced potency, stability, and receptor specificity. 2-(Piperazin-2-yl)acetic acid is one such building block, presenting both unique opportunities and significant synthetic challenges. Its cyclic secondary amine integrated within a constrained framework can introduce specific conformational rigidities into a peptide backbone. However, the presence of two distinct amine functionalities and its typical dihydrochloride salt form necessitates a carefully considered and optimized coupling strategy.

This guide provides a comprehensive overview and detailed protocols for the effective use of 2-(Piperazin-2-yl)acetic acid dihydrochloride in peptide synthesis. We will delve into the rationale behind protecting group strategies, the selection of appropriate coupling reagents, and step-by-step procedures for both solution-phase and solid-phase peptide synthesis (SPPS).

The Unique Challenge of 2-(Piperazin-2-yl)acetic Acid

The primary challenge in utilizing 2-(Piperazin-2-yl)acetic acid lies in its bifunctional nature. The piperazine ring contains two nitrogen atoms: one is part of the amino acid backbone (α-amino group), and the other is a secondary amine within the ring (N4 position). To ensure the selective formation of a peptide bond at the α-amino group without undesired side reactions, such as chain branching or oligomerization at the N4 position, a robust protecting group strategy is essential.[1][2]

Furthermore, the dihydrochloride form means that the molecule exists as a salt. This requires careful neutralization prior to the coupling reaction to liberate the free amine for nucleophilic attack. The choice of base for this neutralization is critical to avoid premature deprotection of other sensitive groups or racemization.

Part 1: Protecting Group Strategy - A Prerequisite for Success

To achieve regioselective peptide bond formation, one of the piperazine nitrogens must be temporarily masked with a protecting group. The most common and effective strategy is the use of the tert-butoxycarbonyl (Boc) group.[1] This approach allows for the selective protection of one nitrogen, leaving the other available for subsequent reactions. An orthogonal protecting group strategy is key, where the N-terminal protecting group (e.g., Fmoc for SPPS) and the piperazine protecting group (Boc) can be removed under different conditions.[1][2]

Workflow for Boc Protection of 2-(Piperazin-2-yl)acetic Acid

The following diagram illustrates the workflow for the selective mono-protection of the piperazine moiety, a critical preliminary step before its use in peptide synthesis.

G cluster_0 Step 1: Preparation of Mono-Protected Intermediate cluster_1 Step 2: Purification A 2-(Piperazin-2-yl)acetic acid dihydrochloride B Dissolve in Dioxane/Water Add Di-tert-butyl dicarbonate (Boc)2O Add Base (e.g., NaHCO3) A->B Reagents C N-Boc-2-(Piperazin-2-yl)acetic acid B->C Reaction D Reaction Mixture E Acidify with citric acid Extract with Ethyl Acetate D->E Work-up F Purified N-Boc-2-(Piperazin-2-yl)acetic acid E->F Isolation

Caption: Workflow for the synthesis of N-Boc-2-(Piperazin-2-yl)acetic acid.

Part 2: Selection of Coupling Reagents and Additives

The formation of the amide bond is the core of peptide synthesis. This is achieved by activating the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[3][4][5] Given the potential steric hindrance of the protected piperazine building block, the choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.[6][7]

Carbodiimides and Additives

Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are common activators.[5][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate is prone to racemization.[10] To mitigate this, additives are used to intercept the O-acylisourea and form a more stable, yet still reactive, active ester.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended additive. It offers superior performance in reducing racemization compared to traditional additives like HOBt and is non-explosive, enhancing laboratory safety.[9][11] The combination of DIC and OxymaPure is a robust system for coupling sterically demanding amino acids.[11]

Uronium/Aminium and Phosphonium Salt Reagents

For particularly challenging couplings, more potent "in-situ" activating reagents are often employed.[12] These reagents convert the carboxylic acid into highly reactive esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): One of the most effective coupling reagents, especially for hindered amino acids.[13] It forms a highly reactive HOAt ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU, often used in automated peptide synthesis.[14]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective and avoids the potential for guanidinylation side reactions that can occur with uronium salts.[8][13]

Comparative Data of Common Coupling Additives
PropertyOxymaPureHOBtHOAt
pKa 4.604.603.28
Molecular Weight 142.11 Da135.11 Da150.13 Da
Safety Profile Non-explosivePotentially explosivePotentially explosive
Efficacy HighGoodVery High

Data synthesized from multiple sources.[9][11]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the incorporation of N-Boc-2-(Piperazin-2-yl)acetic acid into a peptide sequence using solid-phase peptide synthesis (SPPS) with an Fmoc strategy. It is assumed that the starting material is the mono-Boc protected form of 2-(piperazin-2-yl)acetic acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-protected N-Boc-2-(piperazin-2-yl)acetic acid to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents
ReagentGrade
Rink Amide or Wang Resin100-200 mesh
Fmoc-N-Boc-2-(piperazin-2-yl)acetic acidPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
20% (v/v) Piperidine in DMFReagent Grade
HCTUPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Step-by-Step Methodology
  • Resin Swelling:

    • Place the desired amount of resin in a fritted peptide synthesis vessel.

    • Add DMF to completely cover the resin and allow it to swell for 30-60 minutes with occasional agitation.[15]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]

    • Confirm the presence of a free amine using a qualitative Kaiser test (a blue color indicates success).[15]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-N-Boc-2-(piperazin-2-yl)acetic acid and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.[15]

    • Monitor the reaction's completion by performing another Kaiser test. If the test is positive (blue beads remain), the coupling is incomplete. In this case, a second coupling (recoupling) should be performed.

    • Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% Water, and 2.5% TIS is effective. This will cleave the peptide from the resin and remove the Boc group from the piperazine ring, along with other acid-labile side-chain protecting groups.

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under a vacuum.

    • The crude peptide can then be purified using reverse-phase HPLC.

SPPS Workflow Diagram

G Resin Start: Resin with Free Amine (NH2) Coupling Coupling Reaction (2-4 hours) Resin->Coupling Fmoc_AA Fmoc-N-Boc-2-(Piperazin-2-yl)acetic acid Activation Activation Fmoc_AA->Activation Coupling_Reagent HCTU / DIPEA Coupling_Reagent->Activation Activation->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash (DMF) Fmoc_Deprotection->Wash_2 Next_Cycle Couple Next Fmoc-AA Wash_2->Next_Cycle For next residue Final_Cleavage Final Cleavage (TFA/TIS/H2O) Wash_2->Final_Cleavage End of sequence Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for a single coupling cycle in SPPS.

Conclusion

The successful incorporation of 2-(Piperazin-2-yl)acetic acid dihydrochloride into peptide sequences hinges on a methodical approach that addresses its unique chemical properties. A robust orthogonal protecting group strategy, typically involving mono-Boc protection of the piperazine ring, is a mandatory first step to ensure regioselectivity. The selection of a potent coupling reagent system, such as HCTU or a DIC/OxymaPure combination, is crucial to overcome potential steric hindrance and ensure high coupling efficiency while minimizing racemization. The protocols and guidelines presented here provide a validated framework for researchers, scientists, and drug development professionals to leverage the unique structural contributions of this valuable non-canonical amino acid in the design of novel peptide-based therapeutics.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]

  • Kaur, H., & Singh, G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5873–5885. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications. Available at: [Link]

  • Gao, Y., & Wu, Y.-D. (2021). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews. Available at: [Link]

  • Wang, T., et al. (2023). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Current Protocols in Peptide Science. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Barde, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer. Available at: [Link]

  • Pathan, M. A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]

  • CSBio. (2023). Progress in the Synthesis of Peptides with "Difficult Sequences". CSBio. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2010). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Concept Life Sciences. Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. Available at: [Link]

  • Sharma, A., et al. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Chemistry – A European Journal. Available at: [Link]

  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Veranova. (2025). A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Available at: [Link]

  • NextSDS. 2-(piperazin-2-yl)acetonitrile dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • PubChem. 2-(Piperidin-2-yl)acetic acid. PubChem. Available at: [Link]

Sources

Application

Comprehensive Guide to the Storage, Handling, and Stability Assessment of 2-(Piperazin-2-yl)acetic acid Dihydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-(Piperazin-2-yl)acetic acid dihydrochloride is a key building block in modern medicinal chemistry, valued for its utility in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperazin-2-yl)acetic acid dihydrochloride is a key building block in modern medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical agents. As a hygroscopic and polar molecule, its chemical integrity is highly dependent on stringent storage and handling protocols. Deviations from optimal conditions can lead to moisture absorption, degradation, and the formation of impurities, ultimately compromising experimental outcomes and the safety profile of downstream products. This guide provides a comprehensive framework for the proper storage and handling of this compound. It details potential degradation pathways and offers robust protocols for conducting stability assessments, including forced degradation and real-time stability studies. The methodologies described herein are designed to ensure the long-term viability and reliability of 2-(Piperazin-2-yl)acetic acid dihydrochloride in a research and development setting.

Compound Profile and Physicochemical Characteristics

2-(Piperazin-2-yl)acetic acid dihydrochloride is a salt form of a substituted piperazine derivative. The presence of two hydrochloride equivalents renders the molecule highly polar and susceptible to moisture absorption (hygroscopic). While specific data for this exact compound is limited, its properties can be inferred from structurally similar molecules like (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride and the parent piperazine heterocycle.

Key Inferred Characteristics:

  • Physical Form: Likely an off-white to light yellow crystalline solid.[1]

  • Hygroscopicity: High. The dihydrochloride salt form readily absorbs moisture from the atmosphere.[2][3] This is a critical factor that dictates all handling and storage procedures.

  • Light Sensitivity: Piperazine derivatives can be sensitive to light, which may catalyze degradation.[2][3]

  • Thermal Stability: While generally stable at recommended storage temperatures, piperazine compounds can undergo thermal degradation at elevated temperatures.[4][5]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3][6] Contact with strong bases will neutralize the hydrochloride salt and liberate the free base.

Optimal Storage and Handling Protocols

Adherence to correct storage and handling procedures is paramount to prevent degradation and extend the effective shelf life of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Recommended Storage Conditions

The primary objective is to create a controlled environment that minimizes exposure to moisture, light, and elevated temperatures.

ParameterRecommendationRationale & Expert Insights
Temperature 2°C to 8°CRefrigeration slows down the rate of potential chemical degradation reactions. Based on supplier recommendations for similar piperazine salts.[1][7]
Atmosphere Under an inert gas (Argon or Nitrogen)Displacing air with an inert gas prevents oxidative degradation and minimizes exposure to ambient moisture upon container opening.[1]
Humidity Store in a desiccator with a suitable desiccant (e.g., silica gel)As a highly hygroscopic compound, minimizing ambient humidity is critical to prevent water absorption, which can lead to physical caking and chemical hydrolysis.[2][6][8]
Light Store in an amber or opaque containerProtection from light is necessary to prevent photolytic degradation, a common pathway for nitrogen-containing heterocyclic compounds.[2][3]
Container Tightly sealed, non-reactive container (e.g., glass)A tight seal is the first line of defense against moisture and air ingress. The seal should be reinforced with paraffin film for long-term storage.[9]
Protocol for Handling and Dispensing

Due to its hygroscopic nature, all handling should be performed swiftly and in a controlled environment to prevent moisture uptake.

  • Environment Preparation: Whenever possible, handle the compound inside a glove box with controlled low humidity (<20% RH).[10] If a glove box is unavailable, use a desiccator cabinet for temporary storage of containers and weighing equipment.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Open the container only within the controlled (dry) environment. Use clean, dry spatulas and weighing vessels.

  • Resealing: Immediately after dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen), securely tighten the cap, and wrap the closure with paraffin film to ensure an airtight seal.

  • Return to Storage: Promptly return the container to the recommended storage conditions (2-8°C, desiccated).

Understanding Stability and Degradation

The shelf life of 2-(Piperazin-2-yl)acetic acid dihydrochloride is determined by its inherent chemical stability. Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and interpreting results.

Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation under stress conditions such as exposure to acid, base, oxidants, heat, or light.

  • Hydrolysis: While the piperazine ring itself is relatively stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening. This pathway is a common degradation process for many chemical structures.[11]

  • Oxidation: The secondary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This is often a primary degradation pathway for piperazine derivatives.[12]

  • Thermal Degradation: At elevated temperatures, complex degradation can occur, potentially involving decarboxylation of the acetic acid moiety or reactions involving the piperazine ring itself.[4][5]

  • Photodegradation: UV or visible light can provide the energy to initiate degradation, potentially leading to ring cleavage or other rearrangements.[12]

G main 2-(Piperazin-2-yl)acetic acid dihydrochloride hydrolysis_prod Ring-Opened Products main->hydrolysis_prod Hydrolysis (Extreme pH, Heat) oxidation_prod N-Oxide Derivatives main->oxidation_prod Oxidation (e.g., H₂O₂) thermal_prod Decarboxylation & Other Thermal Products main->thermal_prod Thermal Stress (High Temp)

Caption: Potential degradation pathways for 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Protocols for Stability Assessment

To empirically determine the shelf life and degradation profile, a combination of forced degradation and real-time stability studies is required. These studies are fundamental for validating that an analytical method is "stability-indicating."

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to evaluating the stability of the compound.

G start Receive & Characterize Compound (t=0) forced_deg Perform Forced Degradation Study start->forced_deg method_dev Develop Stability-Indicating Analytical Method (HPLC-UV/MS) forced_deg->method_dev  Identify Degradants real_time Initiate Real-Time Stability Study method_dev->real_time  Validated Method analysis Analyze Samples at Defined Time Points real_time->analysis  (e.g., 3, 6, 9, 12 months) data_eval Evaluate Data: Assay, Purity, Degradants analysis->data_eval data_eval->analysis Continue Study shelf_life Establish Shelf Life & Retest Period data_eval->shelf_life  Sufficient Data  

Caption: Experimental workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and demonstrate the specificity of the analytical method.[13]

Objective: To intentionally degrade the sample under more aggressive conditions than those used in long-term stability studies.

Procedure:

  • Prepare stock solutions of 2-(Piperazin-2-yl)acetic acid dihydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Expose the solutions to the stress conditions outlined in the table below. A control sample, protected from stress, should be analyzed alongside.

  • At appropriate time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze using the developed analytical method.

  • For photostability, expose the solid compound and a solution to a calibrated light source (ICH Q1B guidelines).

  • Analyze the stressed samples to identify the percentage of degradation and the chromatographic profiles of any degradation products.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CAmide/ring hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°CAmide/ring hydrolysis
Oxidation 3% H₂O₂, Room TemperatureN-oxidation of piperazine amines
Thermal 60-80°C in solution and as solidThermally induced reactions
Photolytic ICH Q1B compliant photo-chamber (UV/Vis light)Light-induced degradation
Protocol: Real-Time Stability Study

Objective: To evaluate the stability of the compound under the recommended storage conditions over a prolonged period.

Procedure:

  • Package a sufficient quantity of a single batch of 2-(Piperazin-2-yl)acetic acid dihydrochloride in containers that simulate the intended long-term storage configuration.

  • Place the containers in a stability chamber maintained at the recommended conditions (e.g., 5°C ± 3°C).

  • Establish a testing schedule. For a 24-month study, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.

  • At each time point, remove a container and analyze the contents for appearance, assay (potency), and purity/degradation products using a validated stability-indicating method.

Recommended Analytical Methodology

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13] High-Performance Liquid Chromatography (HPLC) is the preferred technique.

ParameterExample ConditionRationale & Expert Insights
Instrument HPLC or UPLC with UV/PDA and Mass Spec (MS) detectorsPDA allows for peak purity analysis. MS is invaluable for the identification of unknown degradation products.[11][14][15]
Column Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for polar, water-soluble compounds like this dihydrochloride salt.
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in WaterB: Acetonitrile or MethanolAn acidic modifier improves peak shape for amines. A gradient elution (e.g., 5% to 95% B over 20 min) is typically required to elute the polar parent and any less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmWavelengths suitable for compounds lacking a strong chromophore.
Column Temp. 30°CImproves reproducibility of retention times.

Conclusion

The chemical stability and integrity of 2-(Piperazin-2-yl)acetic acid dihydrochloride are directly linked to meticulous storage and handling. Its hygroscopic nature necessitates a multi-faceted protection strategy centered on maintaining a cold, dry, and inert environment. By implementing the storage protocols, handling procedures, and stability testing workflows detailed in this guide, researchers can ensure the quality of the material, leading to more reliable and reproducible scientific outcomes. Establishing a robust stability profile through forced degradation and long-term studies is a critical, non-negotiable step in the progression of any research or drug development program utilizing this important chemical entity.

References

  • Capot Chemical. (2026, February 15). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 1-(m-Chlorophenyl)piperazine hydrochloride. Sigma-Aldrich.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Chemspace. (n.d.). 2-(piperazin-2-yl)acetonitrile dihydrochloride. Chemspace.
  • Sigma-Aldrich. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Sigma-Aldrich.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8. ChemicalBook.
  • TCI Chemicals. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride. TCI Chemicals.
  • Kumar, N., Sangeetha, D., & Reddy, P. S. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 52(3). [Link]

  • Tan, D. H. S., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1546. [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Gontar, J. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
  • Pelliccia, S., Di Levita, G., & Novellino, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • ResearchGate. (2019, November 19).
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • Cayman Chemical. (2025, November 19).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • BenchChem. (2025). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. ResearchGate.

Sources

Method

Application Notes and Protocols for Assessing the Impact of 2-(Piperazin-2-yl)acetic acid dihydrochloride on Cell Viability

Introduction: The Piperazine Scaffold in Drug Discovery and the Imperative of Viability Assessment The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold in Drug Discovery and the Imperative of Viability Assessment

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities, including anticancer, antipsychotic, and antimicrobial effects[1][2][3]. Its prevalence is due to favorable pharmacokinetic properties and its ability to be readily functionalized, allowing for the fine-tuning of activity against various biological targets. Derivatives of piperazine have been shown to exert cytotoxic effects on cancer cells through mechanisms such as the induction of apoptosis[4][5][6].

Given the therapeutic potential of novel piperazine-containing compounds like 2-(Piperazin-2-yl)acetic acid dihydrochloride, a thorough in vitro evaluation of their effects on cell viability is a critical first step in the drug development pipeline. These assessments provide essential dose-response data and initial insights into the compound's mechanism of action, guiding further preclinical development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Piperazin-2-yl)acetic acid dihydrochloride in cell culture viability assays. While specific biological activities of this particular compound are not yet extensively documented, the protocols outlined herein represent a robust framework for evaluating its potential cytotoxic or cytostatic effects.

Core Principles of Cell Viability Assays

Cell viability assays are designed to quantify the number of living cells in a population following exposure to a test compound. These assays rely on the measurement of a specific marker of cellular health, such as metabolic activity, membrane integrity, or cellular protein content. The choice of assay depends on the research question, the cell type, and the potential mechanism of action of the compound being tested.

Here, we detail protocols for two widely used and robust colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a general framework for assessing the in vitro cytotoxicity of a novel compound.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Line Selection & Culture start->cell_culture compound_prep Compound Preparation (Stock Solution & Dilutions) cell_culture->compound_prep cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Treatment with Compound cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, SRB) incubation->viability_assay readout Measure Absorbance viability_assay->readout data_proc Data Processing (% Viability vs. Control) readout->data_proc dose_response Generate Dose-Response Curve data_proc->dose_response ic50 Calculate IC50 Value dose_response->ic50 end End ic50->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability[7][8]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 2-(Piperazin-2-yl)acetic acid dihydrochloride

  • Selected cell line(s) (e.g., A549 lung cancer, HT-29 colon cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium[4].

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Piperazin-2-yl)acetic acid dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Note the final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5% DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent as the treated wells) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[4].

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals[4].

    • Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 490-570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content[4]. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.

Materials:

  • 2-(Piperazin-2-yl)acetic acid dihydrochloride

  • Selected cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well, resulting in a final TCA concentration of 10%.

    • Incubate at 4°C for 60 minutes to fix the cells to the plate.

  • Washing:

    • Discard the supernatant and wash the plates five times with tap water.

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye:

    • After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm using a microplate reader. The absorbance is directly proportional to the total protein mass and, therefore, the number of cells[4].

Data Analysis and Presentation

For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control cells.

Calculation: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: The cytotoxic activity of 2-(Piperazin-2-yl)acetic acid dihydrochloride should be summarized in a table for easy comparison across different cell lines and time points.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
e.g., A549MTT48Calculated Value
e.g., HT-29MTT48Calculated Value
e.g., MRC-5MTT48Calculated Value
e.g., A549SRB48Calculated Value
e.g., HT-29SRB48Calculated Value
e.g., MRC-5SRB48Calculated Value

Note: It is recommended to test the compound on at least one non-cancerous cell line (e.g., MRC-5 normal fetal lung fibroblasts) to assess its selectivity[7][8].

Potential Mechanism of Action: Induction of Apoptosis

Many piperazine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death[4][5][6]. The intrinsic mitochondrial pathway is a common mechanism initiated by cellular stress, leading to a cascade of caspase activation and eventual cell death[4].

Apoptosis Pathway compound Piperazine Derivative (e.g., 2-(Piperazin-2-yl)acetic acid dihydrochloride) stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

Further investigation into the mechanism of action would involve assays to detect apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis to examine the expression of key apoptotic proteins.

Safety and Handling Precautions

While the toxicological properties of 2-(Piperazin-2-yl)acetic acid dihydrochloride have not been thoroughly investigated, it is prudent to handle it with care. Based on safety data for related compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled[5][9][10]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Available at: [Link]

  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. Available at: [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed. Available at: [Link]

  • Buy 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy)acetic acid dihydrochloride hydrate. Boron Molecular. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available at: [Link]

  • 2-(Piperazin-1-yl)acetic acid dihydrochloride. MilliporeSigma. Available at: [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride. Chemspace. Available at: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(Piperazin-2-yl)acetic acid dihydrochloride synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the challenges inherent in the synthesis of 2-(Piperazin-2-yl)ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the challenges inherent in the synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and significantly improve your experimental outcomes. This guide is built on a foundation of scientific integrity, field-proven insights, and authoritative references.

Troubleshooting Guide: A Mechanistic Approach to Yield Improvement

This section addresses the most common and critical issues encountered during the synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride. Each question is framed around a specific problem, followed by a detailed, evidence-based answer.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthesis pathway?

A low overall yield in a multi-step synthesis often points to cumulative losses or a single, highly inefficient step. For this specific synthesis, which typically involves the formation of a piperazin-2-one intermediate followed by reduction and hydrolysis, two stages are paramount: the initial ring formation (cyclization) and the final product isolation.

1. Cyclization Efficiency: The construction of the piperazine ring is frequently the lowest-yielding step. Common synthetic strategies involve the cyclization of an ethylenediamine derivative with a halo- or diazoacetate, or the reduction of a piperazine-2,5-dione.[1][2] Side reactions, such as polymerization or the formation of N,N'-disubstituted products, are prevalent and can drastically reduce the yield of the desired piperazin-2-one intermediate.[3]

  • Causality: The two nitrogen atoms in ethylenediamine precursors have similar nucleophilicity. Without proper control, the second nitrogen can react intermolecularly with another molecule of the acetate reagent, leading to oligomers, instead of the desired intramolecular cyclization.[2]

  • Recommendation: Re-evaluate the cyclization conditions. A high-dilution environment favors intramolecular cyclization over intermolecular polymerization. Additionally, review your choice of base and solvent, as these can significantly influence the reaction pathway.

2. Product Isolation and Purification: 2-(Piperazin-2-yl)acetic acid dihydrochloride is a highly polar, water-soluble salt. Significant product loss can occur during aqueous workups and extractions.

  • Causality: The presence of two protonated amine hydrochlorides and a carboxylic acid makes the molecule behave more like an amino acid, with limited solubility in common organic solvents used for extraction.

  • Recommendation: Avoid extensive aqueous extractions after the final hydrolysis. The preferred method is often direct crystallization or precipitation from the reaction mixture by adding a less polar, water-miscible solvent (e.g., isopropanol, acetone, or 2-butanone).[4] Adjusting the pH to the isoelectric point before precipitation can also improve recovery.

Below is a workflow diagram illustrating the key synthetic stages and highlighting these critical points for yield optimization.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Reduction & Deprotection cluster_2 Stage 3: Isolation A Starting Materials (e.g., Ethylenediamine, Chloroacetate) B Cyclization to Piperazin-2-one A->B Key Control: - High Dilution - Base Selection C Reduction of Lactam B->C Purification of Intermediate D Ester Hydrolysis C->D E Salt Formation (HCl) D->E F Product Isolation E->F Key Control: - Crystallization vs. Extraction - Solvent Choice G Final Product F->G

Caption: Key stages and critical control points in the synthesis.

Q2: I'm observing significant amounts of N,N'-disubstituted by-products. How can I improve selectivity for mono-substitution?

This is the most common selectivity challenge in piperazine chemistry.[5] The formation of symmetrical N,N'-disubstituted products competes directly with the desired mono-substituted intermediate.[3]

  • Causality: Once the first nitrogen of piperazine reacts, the second nitrogen remains highly nucleophilic and can react with another equivalent of the electrophile.

  • Solution 1: Protecting Group Strategy: The most robust method is to use an orthogonal protecting group strategy.[3]

    • Protect one nitrogen of piperazine, often with a tert-butyloxycarbonyl (Boc) group.

    • Perform the alkylation on the remaining free nitrogen.

    • Selectively remove the protecting group. This multi-step approach, while longer, offers superior control and generally higher yields of the desired mono-substituted product.[3]

  • Solution 2: Stoichiometry and Controlled Addition: Using a large excess of piperazine can statistically favor mono-substitution. However, this complicates purification, requiring the removal of large amounts of unreacted starting material. A more refined approach is the slow, controlled addition of the limiting reagent (the electrophile) to the piperazine solution at a low temperature to disfavor the second substitution.

  • Solution 3: Use of Piperazine Salts: Starting with piperazine monohydrochloride can reduce the nucleophilicity of the second nitrogen, thereby decreasing the rate of the second substitution.[3]

The following decision tree provides a logical path for troubleshooting selectivity issues.

Selectivity_Troubleshooting Start High Level of N,N'-Disubstitution Detected Q1 Are you using a protecting group strategy? Start->Q1 Path1 Implement N-Boc or N-Cbz protection protocol. This is the most reliable method. Q1->Path1 No Q2 Is slow addition of the limiting reagent being used? Q1->Q2 Yes Path2 Implement slow, dropwise addition of the electrophile at 0°C. Q2->Path2 No Q3 Are you using a large excess of piperazine? Q2->Q3 Yes Path3 Increase piperazine excess to >5 eq. (Note: Complicates purification). Q3->Path3 No Path4 Consider using piperazine monohydrochloride as the starting material. Q3->Path4 Yes

Caption: Troubleshooting tree for poor mono-substitution selectivity.

Q3: The reduction of the piperazin-2-one intermediate is sluggish or incomplete. What are the best practices for this step?

The reduction of the cyclic amide (lactam) in the piperazin-2-one intermediate to a saturated piperazine ring is a critical transformation. Incomplete reduction introduces impurities that are difficult to remove.

  • Causality: Amides are relatively stable functional groups, requiring potent reducing agents. The choice of agent and reaction conditions is crucial for achieving full conversion without cleaving the ring or affecting other functional groups (like esters).

  • Recommended Reducing Agents:

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this transformation. It must be used in an anhydrous ether solvent (like THF or diethyl ether) and under an inert atmosphere (N₂ or Ar).

    • Borane (BH₃•THF or BH₃•SMe₂): Borane complexes are a milder alternative to LiAlH₄ and show excellent selectivity for amides over esters. This can be advantageous if you wish to preserve an ester group elsewhere in the molecule.

  • Troubleshooting & Best Practices:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and solvents must be anhydrous.

    • Reagent Quality: LiAlH₄ and borane solutions can degrade over time. Use a fresh bottle or titrate the solution to determine its active concentration.

    • Temperature Control: The reaction is typically started at 0°C and then allowed to warm to room temperature or refluxed to drive it to completion. Monitor the reaction by TLC or LC-MS.

    • Proper Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done carefully at 0°C. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method to produce a granular precipitate of aluminum salts that can be easily filtered off.

ReagentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF, 0°C to refluxHighly effective, well-establishedReacts with esters, requires strict anhydrous conditions, hazardous quench
BH₃•THF Anhydrous THF, 0°C to refluxSelective for amides over esters, safer quenchSlower reaction times, can form stable amine-borane complexes requiring acidic workup
Q4: I'm struggling with the final hydrolysis and salt formation. How can I optimize the isolation of the dihydrochloride product?

This final step transforms the penultimate ester into the target carboxylic acid and its corresponding salt. The main challenge is isolating this highly hydrophilic product from the aqueous reaction medium.

  • Causality: The product is a zwitterionic compound that forms a highly water-soluble dihydrochloride salt. Standard liquid-liquid extraction with organic solvents is often ineffective.

  • Optimized Protocol for Isolation:

    • Ester Hydrolysis: Perform the hydrolysis using concentrated aqueous HCl (e.g., 6M HCl) at reflux. This accomplishes both ester cleavage and salt formation in a single step. Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Solvent Removal: After the reaction is complete, cool the mixture and remove the water and excess HCl under reduced pressure (rotary evaporator). This may require co-evaporation with a solvent like toluene to remove the last traces of water, yielding a crude solid or oil.

    • Crystallization/Precipitation: The most effective purification method is crystallization. Redissolve the crude residue in a minimal amount of a polar solvent like methanol, ethanol, or even water. Then, add a less polar "anti-solvent" (e.g., isopropanol, acetone, diethyl ether) dropwise until the solution becomes turbid.[4] Allow the mixture to stand, ideally at a lower temperature (4°C), to induce crystallization.

    • Filtration and Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is generally recommended for scalability and stereochemical control? For scalability and excellent stereochemical control, a route starting from a chiral amino acid is often preferred. A divergent synthesis that transforms a chiral amino acid into a key 1,2-diamine intermediate, followed by a diastereoselective cyclization (such as an intramolecular aza-Michael addition), has been shown to be effective.[6][7] This approach allows for the preparation of specific stereoisomers in multigram quantities.[8]

  • FAQ 2: What are the critical quality attributes for the starting materials? The purity of your starting materials is non-negotiable.

    • Diamine Precursors: Must be free of mono-substituted or oxidized impurities.

    • Haloacetates (e.g., ethyl bromoacetate): Should be freshly distilled or from a recently opened bottle, as they can hydrolyze or degrade over time.

    • Solvents: Anhydrous solvents are critical for steps involving organometallic reagents like LiAlH₄.

    • Chiral Starting Materials: Enantiomeric purity must be confirmed before starting the synthesis, as racemization can occur under certain conditions (e.g., activation of an amino acid).[9]

  • FAQ 3: How can I effectively monitor the progress of the key reaction steps?

    • Thin-Layer Chromatography (TLC): The workhorse for most steps. Use a combination of mobile phases (e.g., ethyl acetate/hexanes for less polar intermediates and dichloromethane/methanol/ammonia for more polar amines). Staining with ninhydrin is excellent for visualizing primary and secondary amines.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of intermediates and products, especially for tracking the progress of reactions where starting materials and products have similar polarities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of isolated intermediates at each stage before proceeding to the next step.

Optimized Protocol: Diastereoselective Synthesis of a Protected Piperazine Acetic Acid Ester

This protocol is based on modern methods employing an intramolecular aza-Michael addition, which offers good diastereoselectivity.[6]

Step 1: Synthesis of Orthogonally Protected Diamine (Starting from a chiral amino alcohol, e.g., (S)-2-amino-3-phenyl-1-propanol)

  • Protect the primary amine with a 2-nitrobenzenesulfonyl (Ns) group by reacting with 2-nitrobenzenesulfonyl chloride in DCM with a base like triethylamine.

  • Protect the hydroxyl group as its tert-butyldimethylsilyl (TBDMS) ether.

  • Convert the protected amino alcohol to an amine via a Mitsunobu reaction followed by azide reduction or another suitable method.

  • Protect the newly formed amine with a Boc group (Boc₂O, DCM). This yields the key orthogonally protected 1,2-diamine intermediate.

Step 2: Alkylation and Cyclization

  • Selectively deprotonate the nosyl-protected nitrogen using a suitable base (e.g., K₂CO₃) and alkylate with ethyl 4-bromocrotonate in an appropriate solvent like acetonitrile.[6]

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM at 0°C.

  • Carefully neutralize the resulting ammonium salt with a base (e.g., saturated NaHCO₃ solution) at 0°C. The free amine will undergo a spontaneous intramolecular aza-Michael addition to the α,β-unsaturated ester. This cyclization typically yields a mixture of cis and trans diastereomers.

  • Separate the diastereomers using column chromatography on silica gel.

Step 3: Deprotection and Final Ester Preparation

  • Remove the nosyl protecting group from the separated diastereomer using a thiol (e.g., thiophenol) and K₂CO₃ in DMF.

  • The resulting ethyl 2-(piperazin-2-yl)acetate can then be carried forward to the final hydrolysis and salt formation step as described in Q4.

References

  • Luchini, A., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley. This is a hypothetical future reference based on the provided search result, illustrating the ongoing importance of the scaffold. A similar real-world review would be consulted.
  • Pospisil, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Abusara, O., et al. (2021). Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate. Available at: [Link]

  • Serrano-Gomez, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Black, D. StC., et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. Available at: [Link]

  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents. Available at: https://patents.google.
  • CN106117153A - The preparation method of 2 piperazinones. Google Patents.
  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch. A hypothetical market analysis indicating the industrial relevance of piperazine synthesis.
  • Flynn, D. L., et al. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters. Available at: [Link]

  • GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid. Google Patents.
  • Luchini, A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). PubMed. Available at: [Link]

  • Luchini, A., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(Piperazin-2-yl)acetic acid dihydrochloride

Welcome to the technical support guide for 2-(Piperazin-2-yl)acetic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Piperazin-2-yl)acetic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting strategies and detailed explanations rooted in the physicochemical properties of piperazine-based dihydrochloride salts.

Introduction to 2-(Piperazin-2-yl)acetic acid dihydrochloride

2-(Piperazin-2-yl)acetic acid dihydrochloride is a bifunctional molecule featuring a piperazine ring and a carboxylic acid moiety. Supplied as a dihydrochloride salt, its solubility is intrinsically linked to its ionic nature. The two hydrochloride components significantly enhance its polarity, a common strategy to improve the aqueous solubility of amine-containing compounds[1][2]. The piperazine ring itself, with its two nitrogen atoms, contributes to the compound's hydrophilicity and offers multiple sites for hydrogen bonding[3]. However, achieving the desired concentration in various solvent systems can still be challenging due to factors like pH, temperature, and the common ion effect.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Piperazin-2-yl)acetic acid dihydrochloride not dissolving in water, even though hydrochloride salts are supposed to be water-soluble?

While hydrochloride salts are generally water-soluble, several factors can impede dissolution[1]. The crystal lattice energy of the solid, the presence of impurities, or the hygroscopic nature of the compound could play a role[4]. Piperazine and its salts can absorb moisture from the air, which might affect their physical properties and dissolution kinetics[4]. Additionally, the pH of your water can have a significant impact.

Q2: I'm trying to dissolve the compound in a buffer, but it's crashing out. What's happening?

This is likely a pH-related issue. 2-(Piperazin-2-yl)acetic acid is a zwitterionic compound with two basic nitrogen atoms on the piperazine ring and an acidic carboxylic acid group. The dihydrochloride salt form exists when both nitrogen atoms are protonated. The solubility of such compounds is highly pH-dependent. If the pH of your buffer is near the isoelectric point of the molecule, its net charge will be close to zero, minimizing its interaction with water and causing it to precipitate. For piperazine derivatives, the pH of the solution is a critical parameter for solubility[5][6][7].

Q3: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the rate of dissolution and the solubility of a compound[8]. However, exercise caution. Excessive heat can lead to the degradation of your compound. It is advisable to conduct preliminary stability tests at elevated temperatures if your experimental protocol allows for heating.

Q4: I need to use an organic solvent for my reaction. Why is the solubility so poor?

The dihydrochloride salt form of 2-(Piperazin-2-yl)acetic acid is highly polar and ionic. This makes it poorly soluble in nonpolar or weakly polar organic solvents like diethyl ether, hexane, or dichloromethane[1][8]. To achieve solubility in these solvents, a chemical modification, such as converting the salt to its free base form, is often necessary[8].

In-Depth Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Solutions

If you are experiencing difficulty dissolving 2-(Piperazin-2-yl)acetic acid dihydrochloride in water or aqueous buffers, follow this systematic approach:

Step 1: Characterize Your Starting Material and Solvent
  • Visual Inspection: Examine the solid for any signs of clumping or discoloration, which could indicate hydration or impurities.

  • Solvent Quality: Ensure you are using high-purity water (e.g., deionized, distilled, or Milli-Q). The pH of purified water can drift, so measure it before use.

Step 2: Optimize the pH of the Solution

The solubility of amphoteric compounds like this is lowest at their isoelectric point and increases in acidic or basic conditions.

  • Acidic Conditions: The dihydrochloride salt is already in an acidic form. Further lowering the pH by adding a small amount of a strong acid like HCl can sometimes help, but be mindful of the common ion effect.

  • Basic Conditions: To dissolve the compound by converting it to a more soluble anionic form, you can increase the pH. Add a base (e.g., NaOH, KOH) dropwise while monitoring the pH and observing for dissolution.

Step 3: Employ Physical Dissolution Aids
  • Agitation: Ensure vigorous stirring or vortexing to maximize the interaction between the solute and solvent particles.

  • Sonication: Use an ultrasonic bath to break down solid aggregates and enhance dissolution[8].

  • Gentle Warming: As mentioned in the FAQs, gentle heating can be effective. A water bath at 30-40°C is a good starting point.

Issue 2: Precipitation in Buffered Systems

Precipitation in a buffer is a strong indicator that the buffer's pH is unfavorable for solubility.

Workflow for Buffer Optimization

A Precipitation observed in Buffer X B Measure pH of the solution after precipitation A->B C Is the pH near the predicted isoelectric point? B->C D Adjust pH away from the isoelectric point C->D Yes I If unsuccessful, consider co-solvents (see Issue 3) C->I No E Option 1: Lower pH with dilute HCl D->E F Option 2: Increase pH with dilute NaOH D->F G Observe for re-dissolution E->G F->G H If successful, select a new buffer with the optimal pH G->H Success G->I Failure

Caption: Troubleshooting workflow for precipitation in buffers.

Issue 3: Poor Solubility in Organic Solvents

For applications requiring non-aqueous media, enhancing solubility requires modifying the polarity of the compound.

Protocol: Conversion of Dihydrochloride Salt to Free Base

This procedure neutralizes the hydrochloride salt, yielding the less polar free base which is more soluble in organic solvents.

Materials:

  • 2-(Piperazin-2-yl)acetic acid dihydrochloride

  • A suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate)

  • A saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the dihydrochloride salt in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the saturated sodium bicarbonate solution to the separatory funnel. You will observe effervescence (CO₂ evolution). Continue adding until the effervescence ceases, indicating that the acid has been neutralized.

  • Extract the aqueous layer with your chosen organic solvent (e.g., DCM) three times.

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base.

Note: The free base may be an oil or a solid. Confirm its identity using appropriate analytical techniques (e.g., NMR, LC-MS).

The Common Ion Effect

When attempting to dissolve 2-(Piperazin-2-yl)acetic acid dihydrochloride in a solution that already contains a significant concentration of chloride ions (e.g., a high molarity HCl solution or a buffer containing KCl), the solubility can be reduced. This is due to Le Chatelier's principle, where the excess common ion (Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid, undissolved state[9][10][11][12][13].

Visualizing the Common Ion Effect

cluster_0 Dissolution Equilibrium cluster_1 Addition of Common Ion Solid Compound(s) right_arrow Cation Cation(aq) Cation->Solid Equilibrium shifts left (Precipitation) plus + Anion 2Cl⁻(aq) AddedCl Added Cl⁻ AddedCl->Anion Increases [Cl⁻]

Caption: Impact of the common ion effect on solubility.

To mitigate this, if possible, use a non-chloride containing acid to lower the pH or a buffer system that does not contain chloride ions.

Summary of Solubility Strategies

StrategyWhen to UseMechanism of ActionKey Considerations
pH Adjustment Aqueous solutions, buffered systemsIncreases the population of more soluble charged species.Avoid the isoelectric point. Be mindful of the common ion effect.
Sonication Any solvent systemProvides energy to break up the crystal lattice and enhances solvent-solute interaction.Can generate localized heat.
Gentle Warming Most solvent systemsIncreases kinetic energy, improving dissolution rate and solubility.Potential for compound degradation at higher temperatures.
Co-solvents Aqueous or organic systemsA small amount of a miscible solvent can disrupt solute-solute interactions and improve solvation.Ensure the co-solvent is compatible with your downstream application.
Conversion to Free Base When solubility in non-polar organic solvents is requiredRemoves the ionic hydrochloride groups, significantly reducing polarity.Requires a chemical workup and may change the compound's reactivity.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Hydrochloride - Grokipedia. (n.d.).
  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1).
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, January 5). ACS Publications.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. (2025, August 7). ResearchGate.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed.
  • Common Ion Effect on Solubility of Ionic Salts | CK-12 Foundation. (2026, January 6).
  • 9.9: Common-Ion Effect in Solubility Equilibria. (2019, August 5). Chemistry LibreTexts.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol. (n.d.). ResearchGate.
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (2005, October 15).
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 2-(Piperazin-2-yl)acetic acid dihydrochloride in Solution

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Piperazin-2-yl)acetic acid dihydrochloride in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Piperazin-2-yl)acetic acid dihydrochloride in their work. The stability of this compound in solution is critical for obtaining reproducible and accurate experimental results. This document provides in-depth answers to common questions, troubleshooting advice for issues you may encounter, and validated protocols to ensure the integrity of your solutions.

Section 1: Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical properties of 2-(Piperazin-2-yl)acetic acid dihydrochloride that influence its stability in an aqueous environment.

Q: What is 2-(Piperazin-2-yl)acetic acid dihydrochloride and why is its stability a concern?

A: 2-(Piperazin-2-yl)acetic acid dihydrochloride is a heterocyclic compound featuring a piperazine ring substituted with an acetic acid group. It is supplied as a dihydrochloride salt, which enhances its solubility in aqueous media, typically resulting in an acidic solution.

The stability of this molecule is a primary concern due to the chemical reactivity of the piperazine ring itself. The two nitrogen atoms in the ring are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal contaminants, or light.[1][2] Degradation can lead to a loss of the parent compound's concentration, the formation of unknown impurities that may interfere with your experiments, and a shift in the solution's pH. Ensuring stability is therefore paramount for the validity and reproducibility of your research.

Q: What are the primary degradation pathways for this compound in solution?

A: The degradation of 2-(Piperazin-2-yl)acetic acid dihydrochloride in solution is primarily driven by two mechanisms: oxidation and, to a lesser extent, thermal degradation.

  • Oxidative Degradation: This is the most significant pathway. The secondary amine groups within the piperazine ring are nucleophilic and can be readily oxidized.[1] This process can be catalyzed by dissolved molecular oxygen, metal ions (such as Fe²⁺, Cr³⁺, and particularly Cu²⁺), and exposure to light.[2][3] The oxidation can lead to the formation of various byproducts, including N-oxides, ring-opened products like ethylenediamine (EDA), and N-formylpiperazine (FPZ).[4][5][6] In some cases, this can be observed as a discoloration (yellowing or browning) of the solution.

  • Thermal Degradation: While piperazine derivatives are noted for being relatively stable at ambient temperatures, elevated temperatures significantly accelerate all degradation reactions, including oxidation.[1][3] Storing solutions at high temperatures (e.g., above 30-40°C) for extended periods can lead to a measurable loss of the active compound.[1]

  • Hydrolysis: The core piperazine ring and the acetic acid side chain are generally stable against hydrolysis under typical experimental conditions (neutral to acidic pH).[7] Hydrolysis is a more common degradation pathway for other classes of molecules but is not considered a primary route of degradation for this compound unless subjected to extreme pH and high temperatures.[2][8]

Primary oxidative degradation pathways for the piperazine ring.

Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention

This section provides answers to common questions regarding the preparation and storage of solutions to prevent degradation before it occurs.

Q: What is the best way to prepare a stock solution to maximize its shelf life?

A: To maximize the shelf life of your stock solution, you must control the variables that promote degradation. The key is to use high-purity reagents and minimize exposure to oxygen, light, and contaminants. A detailed, step-by-step protocol is provided in Section 4.1 . The core principles are:

  • Use High-Purity Solvent: Start with deionized, HPLC-grade water or a high-purity buffer.

  • Degas Your Solvent: Before dissolving the compound, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication/vacuum cycle. This removes dissolved oxygen, a primary driver of oxidation.[1]

  • Work Under an Inert Atmosphere: After degassing, maintain an inert gas blanket over the solvent as you weigh and dissolve the compound.

  • Filter Sterilize: Pass the final solution through a 0.22 µm sterile filter to remove any particulates that could act as nucleation sites or introduce contaminants.

Q: What are the optimal storage conditions for solutions of this compound?

A: Proper storage is the most critical factor in preventing degradation over time. The following conditions are recommended based on the known stability profile of piperazine derivatives.

ParameterRecommendationRationale
Temperature 2-8°CLow temperatures significantly slow down the rate of chemical reactions, including oxidation.[1][9] Do not freeze aqueous solutions unless a specific cryopreservation protocol is validated, as freeze-thaw cycles can cause concentration gradients and potential precipitation.
Atmosphere Inert Gas (Argon or Nitrogen)The headspace of the storage vial should be purged with an inert gas before sealing to displace oxygen and prevent oxidative degradation of the piperazine ring.[1][10]
Light Protect from Light (Amber Vials)Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent potential photodegradation.[8]
Container Borosilicate Glass (Type I) or Polypropylene (PP)Use high-quality, clean containers to prevent leaching of contaminants or metal ions that can catalyze degradation.[11] Ensure containers are tightly sealed.[11]
pH Acidic to Neutral (pH 4-7)As a dihydrochloride salt, the compound naturally forms an acidic solution. Maintaining a slightly acidic pH keeps the amine groups protonated, which can reduce their susceptibility to oxidation. Avoid highly basic conditions, which can enhance oxidation.[4]
Q: Which solvents and buffers should I use or avoid?

A:

  • Recommended Solvents: HPLC-grade water is the most common and recommended solvent.

  • Recommended Buffers: If a buffered solution is required, use standard biological buffers such as Phosphate, Citrate, or MES. Ensure the buffer components themselves are stable and do not contain catalytic metals. Always prepare buffers with high-purity water and degas them before use.

  • Materials to Avoid: Avoid using solvents or reagents with known impurities, especially trace metals. Do not store solutions in low-grade plastic containers that may leach plasticizers or other contaminants. Be cautious when working with systems containing high concentrations of metals like copper, which are known to rapidly catalyze piperazine oxidation.[3]

Q: My solution has turned yellow/brown. What does this mean and is it still usable?

A: A change in color, typically to a yellow or brown hue, is a strong indicator of oxidative degradation.[12] This coloration is often due to the formation of oxidized oligomers or other chromophoric degradation products.

The solution should not be considered usable for quantitative experiments. The concentration of the parent compound is no longer what you prepared, and the newly formed degradation products could have unintended biological or chemical activity, confounding your results. We strongly recommend discarding the discolored solution and preparing a fresh batch following the stringent preventative measures outlined in this guide.

Section 3: Troubleshooting Guide - Reactive Solutions

This section helps you diagnose and resolve problems that may arise during your experiments.

Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
  • Potential Cause: These peaks are likely degradation products. If they appear or increase in intensity over time, it confirms that your solution is degrading under your storage or experimental conditions.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to get a mass for the unknown peaks. Common degradation products of piperazine include N-formylpiperazine and ethylenediamine, which you may be able to identify by comparing their mass or retention time to a known standard.[4][13]

    • Review Storage Conditions: Immediately check your storage protocol against the recommendations in the table above. Was the solution protected from light? Stored at 2-8°C? Was the vial properly sealed with an inert gas headspace?

    • Prepare Fresh Solution: Prepare a new stock solution following the rigorous procedure in Protocol 4.1 . Analyze it immediately after preparation to get a "time zero" chromatogram.

    • Perform a Stability Check: Re-analyze the new solution after 24, 48, and 72 hours of storage under the recommended conditions. If new peaks do not appear, your initial problem was likely due to improper preparation or storage.

Problem: My experimental results are inconsistent between batches or over time.
  • Potential Cause: Inconsistent results are a classic symptom of compound instability. If the concentration of your active compound is decreasing over the course of an experiment or between experiments run on different days, your data will not be reproducible.

  • Troubleshooting Steps:

    • Implement Quality Control: Before starting a critical experiment, run a quick analytical check (e.g., HPLC) on your solution to confirm the concentration of the parent compound. Compare this to the "time zero" analysis from when the stock was prepared.

    • Minimize Benchtop Time: Do not leave working solutions on the benchtop exposed to light and air for extended periods. Prepare dilutions immediately before use from a properly stored stock solution.

    • Consider Experimental Conditions: Analyze whether any part of your experimental procedure could be promoting degradation (e.g., heating, exposure to metal-containing reagents, prolonged incubation at room temperature). If so, a forced degradation study (see Protocol 4.2 ) can help you identify which condition is causing the issue.

Problem: I need to heat my solution for an experiment. What precautions should I take?
  • Potential Cause: Heating will accelerate degradation.[3]

  • Troubleshooting Steps:

    • Minimize Duration and Temperature: Only heat the solution for the minimum time required and to the lowest temperature necessary for your protocol.

    • Maintain Inert Atmosphere: If possible, perform the heating step in a sealed vial that has been purged with argon or nitrogen. This will limit the amount of oxygen available for oxidation.

    • Include Controls: Run a control sample of the solution that is heated for the same duration and analyzed alongside your experimental samples. This will allow you to quantify the amount of degradation that occurred due to heating and account for it in your data analysis.

Section 4: Essential Experimental Protocols

These protocols provide detailed, step-by-step instructions for preparing stable solutions and for investigating potential stability issues.

Protocol 4.1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize exposure to oxygen and other environmental factors that cause degradation.

  • Materials:

    • 2-(Piperazin-2-yl)acetic acid dihydrochloride powder

    • HPLC-grade deionized water (or desired buffer)

    • 0.22 µm sterile syringe filter (e.g., PVDF or PES)

    • Sterile amber glass vial with a septum-lined cap

    • Sterile syringe and needles

  • Equipment:

    • Analytical balance

    • Sonicator or vacuum pump

    • Source of high-purity inert gas (argon or nitrogen) with tubing

  • Procedure:

    • Solvent Preparation: Dispense the required volume of HPLC-grade water into a clean glass flask with a stir bar.

    • Degassing: Submerge the end of the gas tubing into the solvent. Bubble argon or nitrogen gently through the solvent for 15-20 minutes while stirring.

    • Weighing: While the solvent is degassing, accurately weigh the required amount of 2-(Piperazin-2-yl)acetic acid dihydrochloride powder.

    • Dissolution: Remove the solvent from the stir plate. Immediately transfer the weighed powder into the degassed solvent. Seal the flask and stir until fully dissolved. Throughout this process, maintain a gentle, positive pressure of inert gas over the liquid's surface to prevent oxygen from re-entering.

    • Filtration and Aliquoting: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter. Pierce the septum of the sterile amber vial with a needle to act as a vent. Pierce the septum with the filter-attached syringe and dispense the solution into the vial.

    • Inert Gas Purge: Remove the filter-syringe and the vent needle. Pierce the septum with a new needle connected to the inert gas line and a separate vent needle. Gently flush the vial's headspace with inert gas for 30-60 seconds.

    • Sealing and Storage: Remove the vent needle first, followed by the gas inlet needle, to maintain positive pressure. Seal the vial cap securely with paraffin film. Immediately place the vial in a refrigerator at 2-8°C.

Protocol 4.2: Workflow for a Forced Degradation Study

A forced degradation study is a powerful tool to understand how your compound behaves under various stress conditions (e.g., acid, base, oxidation, heat, light).[12] This helps predict potential liabilities and develop a robust formulation.

Forced_Degradation_Workflow start_node Prepare Stock Solution (Protocol 4.1) stress_conditions Aliquot and Expose to Stress Conditions start_node->stress_conditions acid Acidic (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Basic (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (e.g., 80°C, in dark) stress_conditions->thermal photo Photolytic (e.g., UV/Vis light, RT) stress_conditions->photo control Control (2-8°C, in dark) stress_conditions->control sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling analysis Neutralize, Dilute, and Analyze by HPLC/LC-MS sampling->analysis end_node Identify Degradants & Determine Degradation Rate analysis->end_node

Workflow for a comprehensive forced degradation study.
  • Objective: To identify the most likely degradation pathways and products for your specific experimental conditions.

  • Procedure Outline:

    • Preparation: Prepare a stock solution of 2-(Piperazin-2-yl)acetic acid dihydrochloride as per Protocol 4.1 .

    • Stressing: Aliquot the stock solution into separate vials for each stress condition:

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

      • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature, protected from light.

      • Thermal: Incubate at a higher temperature (e.g., 80°C) in the dark.

      • Photolytic: Expose to a controlled light source (e.g., UV lamp or ICH-compliant photostability chamber) at room temperature.

      • Control: Keep one aliquot under the recommended storage conditions (2-8°C, dark).

    • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small sample from each vial.

    • Analysis: Immediately neutralize the acidic and basic samples, quench the oxidative reaction if necessary (e.g., with sodium bisulfite), and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC or LC-MS method.

    • Interpretation: Compare the chromatograms from the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. Use the data to determine which conditions are most destructive to the compound.

Section 5: References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Biosynce Blog. 1

  • Gomez, A. et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega.

  • Zhang, Z. et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. PubChem.

  • Tong, W. et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society.

  • IONSAFETY. (2026, March 3). Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. IONSAFETY. 14

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Safety Storage Systems.

  • Sykes, B. D. et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry.

  • BenchChem. (2025). Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions. BenchChem. 12

  • Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.

  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific.

  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Storemasta Blog.

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

  • Drabczyńska, A. et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.

  • Capot Chemical. (2026, February 15). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.

  • Einbu, A. et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.

  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection.

  • Sigma-Aldrich. (n.d.). (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Product Page.

  • Csernansky, M. et al. (2012). Piperazine degradation in pilot plants. Energy Procedia.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 2-(Piperazin-2-yl)acetic acid dihydrochloride

Welcome to the technical support guide for the analysis of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting advice and method development strategies tailored for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting advice and method development strategies tailored for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to build robust and reliable analytical methods.

Overview: The Challenge of a Zwitterionic Analyte

2-(Piperazin-2-yl)acetic acid is a highly polar, zwitterionic molecule. Its structure contains two basic secondary amine functional groups within the piperazine ring and an acidic carboxylic acid group. This dual nature makes it particularly challenging for traditional reversed-phase (RP-HPLC) chromatography, where it is often unretained or exhibits poor peak shape. Understanding the analyte's physicochemical properties is the first step in successful method development.

Table 1: Key Physicochemical Properties of 2-(Piperazin-2-yl)acetic acid
PropertyEstimated Value/CharacteristicChromatographic Implication
Structure Piperazine ring with an acetic acid substituentContains both basic (pKa₂ ≈ 9.5, pKa₃ ≈ 5.5) and acidic (pKa₁ ≈ 2-3) functional groups.
Polarity High (LogP << 0)Extremely hydrophilic. Will have little to no retention on standard C18 or C8 columns.[1][2]
Charge State pH-dependentCan exist as a cation (pH < 2), a zwitterion (neutral net charge, pH ≈ 3-5), or an anion (pH > 10).
Form Dihydrochloride SaltSupplied in a protonated, water-soluble form.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Piperazin-2-yl)acetic acid eluting in the void volume on my C18 column?

A: This is expected behavior. Standard C18 columns retain analytes primarily through hydrophobic interactions. Your molecule is extremely polar and hydrophilic, meaning it has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase. Consequently, it passes through the column with almost no interaction and elutes with the solvent front.[1][2]

Q2: What is the best chromatographic mode to start with for this compound?

A: For a highly polar, zwitterionic compound, you have three primary options that are superior to standard reversed-phase:

  • Hydrophilic Interaction Chromatography (HILIC): This is often the most effective approach for retaining very polar analytes. It uses a polar stationary phase and a high-organic mobile phase.[3][4][5]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics. An RP/anion-exchange or RP/cation-exchange column can provide excellent, tunable retention.[1][3][6][7]

  • Reversed-Phase with Ion-Pairing: This is a more traditional approach where an ion-pairing reagent is added to the mobile phase to form a neutral, more hydrophobic complex with your analyte, thereby increasing retention on a C18 column.[8][9][10]

Q3: How critical is mobile phase pH for my separation?

A: It is the most critical parameter. The pH of your mobile phase dictates the ionization state (and thus the net charge) of your analyte. This directly controls its interaction with the stationary phase, especially in ion-exchange, mixed-mode, and even HILIC where electrostatic interactions play a significant role.[2][4] Screening at least two different pH values, for example, pH 3 and pH 6, is highly recommended during initial method development.

Analyte Charge State vs. pH

cluster_pH Mobile Phase pH cluster_Charge Dominant Analyte Charge pH_low pH_low charge_pos Overall Cationic (+) (Amines Protonated, Acid Neutral) pH_low->charge_pos Ideal for Cation-Exchange pH_mid pH ~3 to 5 charge_zwitter Zwitterionic (Net Neutral) (Amines Protonated, Acid Deprotonated) pH_mid->charge_zwitter Ideal for HILIC pH_high pH_high charge_neg Overall Anionic (-) (Amines Neutral, Acid Deprotonated) pH_high->charge_neg Ideal for Anion-Exchange

Caption: Impact of mobile phase pH on analyte ionization state.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Problem: Poor or No Retention

  • Primary Cause: Mismatch between analyte polarity and stationary phase chemistry.

  • Troubleshooting Workflow:

start Start: No Retention on C18 decision1 Choose Primary Strategy start->decision1 hil_path Strategy 1: HILIC decision1->hil_path Highly Polar mmc_path Strategy 2: Mixed-Mode decision1->mmc_path Tunable Selectivity ipc_path Strategy 3: Ion-Pairing RP decision1->ipc_path Using Existing RP Columns hil_step1 Select Zwitterionic or Amide HILIC Column hil_path->hil_step1 mmc_step1 Select Mixed-Mode Column (e.g., RP/Anion-Exchange) mmc_path->mmc_step1 ipc_step1 Select C18 Column ipc_path->ipc_step1 hil_step2 Start with >80% Acetonitrile + Buffered Aqueous hil_step1->hil_step2 hil_step3 Adjust Buffer Strength (e.g., 10-50mM Ammonium Acetate) hil_step2->hil_step3 end_node Optimized Retention hil_step3->end_node mmc_step2 Optimize pH to Control Analyte Charge mmc_step1->mmc_step2 mmc_step3 Adjust Buffer Strength to Control Ion-Exchange Retention mmc_step2->mmc_step3 mmc_step3->end_node ipc_step2 Add Ion-Pair Reagent to Mobile Phase (e.g., 5mM Heptanesulfonate) ipc_step1->ipc_step2 ipc_step3 Ensure Long Equilibration Time ipc_step2->ipc_step3 ipc_step3->end_node

Caption: Decision workflow for resolving poor retention.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Primary Causes: Secondary ionic interactions with the stationary phase, mass overload, inappropriate mobile phase conditions.

  • Solutions:

    • Adjust Mobile Phase pH: Tailing on a silica-based column can occur if the protonated amines on your analyte interact with deprotonated (negatively charged) residual silanols on the silica surface. Operating at a lower pH (e.g., < 3) can suppress silanol ionization and improve peak shape.

    • Increase Buffer Strength: In HILIC and MMC, increasing the buffer concentration (e.g., from 10mM to 50mM) can help shield unwanted ionic interactions between the analyte and the stationary phase, leading to more symmetrical peaks.[4]

    • Consider Inert Column Hardware: Some polar analytes are known to interact with the metal surfaces of standard HPLC columns and frits. Using columns with inert surfaces (such as PEEK-lined hardware) can mitigate this issue and significantly improve peak shape and recovery.[5][11]

    • Reduce Sample Mass on Column: Inject a lower concentration of your sample. Overloading the column is a common cause of peak fronting or broad, triangular peaks.

Problem: Inconsistent Retention Times

  • Primary Causes: Insufficient column equilibration, especially in HILIC and ion-pairing modes.

  • Solutions:

    • Implement a Rigorous Equilibration Protocol:

      • HILIC: HILIC mechanisms rely on the formation of a stable water layer on the surface of the stationary phase. This process is slow. Before analysis, equilibrate the column with the initial mobile phase for at least 50 column volumes.[5] Any small change in mobile phase composition requires significant re-equilibration.

      • Ion-Pairing: The ion-pairing reagent must fully coat the stationary phase surface to ensure a stable hydrophobic layer. This also requires a long equilibration time.

    • Use a Column Thermostat: Retention in both HILIC and MMC can be sensitive to temperature changes. Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.

    • Ensure Proper Mobile Phase Preparation: Always pre-mix mobile phase components and degas thoroughly. In HILIC, slight inaccuracies in the high-organic mobile phase composition can lead to large shifts in retention time.

Section 3: Recommended Method Development Protocols

Protocol 1: HILIC Method Development

HILIC is an excellent starting point due to its high retentivity for polar compounds.[3][12] Zwitterionic HILIC phases are particularly effective for separating polar mixtures.[5][11]

  • Column Selection:

    • Primary: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC). These columns offer unique selectivity and can interact with charged analytes via weak electrostatic interactions.[4][12][13]

    • Alternative: Amide HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10mM Ammonium Acetate in Water, pH adjusted to 5.8.

    • Solvent B (Organic): Acetonitrile.

  • Initial Isocratic Conditions & Screening:

    • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

    • Injection Volume: 1-2 µL.

    • Column Temperature: 30 °C.

    • Initial Condition: 90% Acetonitrile / 10% Aqueous Buffer.

    • Equilibration: Equilibrate the column for at least 30 minutes (or 50 column volumes) before the first injection.

  • Optimization:

    • If retention is too high, decrease the percentage of acetonitrile (increase the aqueous content). Polar compounds elute as the mobile phase becomes more polar (more water).[2]

    • If retention is too low, increase the percentage of acetonitrile.

    • To adjust selectivity, modify the buffer strength (10-50mM) or pH (e.g., switch to Ammonium Formate at pH 3.2).[2]

Protocol 2: Mixed-Mode Chromatography (MMC) Method Development

MMC leverages multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and offers powerful selectivity tuning.[1][3][6][14]

  • Column Selection:

    • Primary: A mixed-mode column combining reversed-phase and anion-exchange functionalities (e.g., Waters Atlantis PREMIER BEH C18 AX, Thermo Scientific Acclaim Trinity P1). This allows you to retain the analyte via anion exchange at a pH where the carboxylic acid is deprotonated.[3]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 50mM Ammonium Acetate in Water, pH adjusted to 6.0.

    • Solvent B (Organic): Acetonitrile or Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 0.5 mL/min for a 4.6 mm ID column.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient: 5% to 60% Solvent B over 15 minutes. This scouting gradient will help determine the approximate organic concentration needed for elution.

  • Optimization:

    • Control Hydrophobic Retention: Adjust the organic solvent gradient (Solvent B %).[6]

    • Control Ionic Retention: Adjust the ionic strength (buffer concentration) of Solvent A. Increasing the ionic strength will decrease retention from the ion-exchange mechanism.[1][6]

    • Control Selectivity: Adjust the mobile phase pH. Changing the pH will alter the charge state of the analyte and thus its interaction with the ion-exchanger.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. [Link]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011). Analytical Chemistry. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. (2014). LCGC International. [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. (2022). IntechOpen. [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. [Link]

  • Mixed-Mode Chromatography. (2022). ResearchGate. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]

Sources

Troubleshooting

Purification methods and recrystallization of 2-(Piperazin-2-yl)acetic acid dihydrochloride

Welcome to the technical support guide for the purification and recrystallization of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. The methodologies described herein are based on established principles of organic chemistry and extensive experience with similar polar, zwitterionic molecules.

I. Compound Characteristics & Challenges

2-(Piperazin-2-yl)acetic acid is a zwitterionic molecule, possessing both a basic piperazine moiety and an acidic carboxylic acid group. As a dihydrochloride salt, it exhibits high polarity and is freely soluble in water, which presents specific challenges for purification.[1][2] Key challenges include:

  • High Aqueous Solubility: Makes precipitation from water difficult, often requiring mixed-solvent systems.[3]

  • Hygroscopicity: The salt form readily absorbs moisture from the atmosphere, which can impede crystallization and affect handling.[4][5][6][7][8]

  • "Oiling Out": The compound may separate from solution as a liquid or oil rather than a crystalline solid, especially if cooled too quickly or in the presence of impurities.[9][10]

  • pH Sensitivity: Solubility is highly dependent on pH. At its isoelectric point, the zwitterion's solubility in water is at its minimum, a principle that can be exploited for purification.[11]

II. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Problem 1: Low or No Crystal Yield After Cooling

Symptoms: The solution remains clear after cooling, with no precipitate forming.

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common cause. The amount of solvent used was too high, keeping the compound fully dissolved even at low temperatures.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration.[9] Aim for the minimum amount of hot solvent required to fully dissolve the compound.[3][12] Cool the concentrated solution again.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too effective, even when cold.

    • Solution: Re-evaluate the solvent system. For this highly polar dihydrochloride, a mixed-solvent system is often necessary.[13][14] A good starting point is a polar solvent in which the compound is soluble when hot (e.g., methanol, ethanol, or water) and a less polar "anti-solvent" in which it is insoluble (e.g., isopropanol, acetone, or ethyl acetate).[12][15][16]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystal growth to begin.[17]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide a surface for nucleation.[9][14]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[9][10][14]

Troubleshooting Workflow: Low Recrystallization Yield

G start Low or No Yield check_solvent Was the minimum amount of hot solvent used? start->check_solvent reheat Reheat solution and evaporate excess solvent check_solvent->reheat No check_supersaturation Is the solution clear but supersaturated? check_solvent->check_supersaturation Yes cool_again Allow to cool slowly again reheat->cool_again end Successful Crystallization cool_again->end induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes re_evaluate Re-evaluate solvent system. Consider a solvent/anti-solvent pair. check_supersaturation->re_evaluate No, still too soluble scratch Scratch inner flask surface induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed scratch->end seed->end re_evaluate->end

Caption: Workflow for troubleshooting low yield in recrystallization.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms: An oily liquid or gummy precipitate forms at the bottom of the flask instead of solid crystals.

Potential Causes & Solutions:

  • Solution Cooled Too Rapidly: If the solution is cooled too fast, the compound may come out of solution above its melting point or before it can organize into a stable crystal lattice.[9][10]

    • Solution: Reheat the mixture to redissolve the oil, perhaps adding a small amount of additional solvent (the "good" solvent in a mixed pair) to ensure complete dissolution.[9] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can facilitate slow cooling.

  • High Concentration of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step. If the impurities are colored or highly polar, adding activated charcoal to the hot solution, followed by hot filtration, can remove them.[15] Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Inappropriate Solvent Boiling Point: The boiling point of the solvent might be too high, causing the compound to melt before it dissolves.

    • Solution: Choose a solvent with a boiling point that is lower than the melting point of your compound.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-(Piperazin-2-yl)acetic acid dihydrochloride?

A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, a mixed-solvent or "solvent/anti-solvent" approach is highly recommended for this polar compound.[13][18] The strategy involves dissolving the compound in a minimum amount of a hot polar solvent where it is soluble, and then slowly adding a less polar anti-solvent until the solution becomes faintly cloudy (the saturation point).[12][18] Gentle reheating to clarify the solution followed by slow cooling should yield crystals.

Recommended Solvent Systems to Screen:

"Good" Solvent (for dissolution) "Anti-Solvent" (for precipitation) Rationale & Notes
Water (H₂O) Ethanol (EtOH) or Isopropanol (IPA) Water is an excellent solvent for the dihydrochloride salt. Alcohols act as effective anti-solvents. Use water sparingly to avoid high volumes.
Methanol (MeOH) Isopropanol (IPA) or Ethyl Acetate (EtOAc) Methanol is a good polar solvent. IPA and EtOAc are significantly less polar, promoting precipitation.[15][16]

| Aqueous Ethanol (e.g., 90% EtOH) | Acetone or Diethyl Ether (Et₂O) | Starting with a mixed solvent can sometimes provide better control. Adding acetone or ether will drastically reduce solubility.[5][16] |

Q2: My purified compound is highly hygroscopic. How should I handle and dry it?

A2: Hygroscopicity is a known issue for highly polar salts and can lead to clumping, degradation, and inaccurate weighing.[4][6][8]

  • Drying: After filtration, dry the crystals thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. A vacuum oven is ideal. Using a drying agent like phosphorus pentoxide (P₂O₅) in a vacuum desiccator is also effective.

  • Handling: Handle the dried powder in a controlled environment, such as a glove box with low relative humidity.[19]

  • Storage: Store the final product in a tightly sealed container, preferably within a desiccator containing a drying agent, under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: Can I use pH adjustment to aid in purification?

A3: Yes, this can be a powerful technique for zwitterionic compounds. The general principle is to manipulate the pH to exploit differences in solubility between your compound and impurities.[11]

  • Dissolution: Dissolve the crude dihydrochloride salt in water. The solution will be acidic.

  • Basification: Slowly add a base (e.g., NaOH or NH₄OH) to raise the pH. As the pH approaches the isoelectric point (pI) of the 2-(piperazin-2-yl)acetic acid, its net charge will approach zero, and its aqueous solubility will decrease dramatically, causing it to precipitate.[11] Many impurities may remain in the solution.

  • Isolation: The precipitated zwitterionic free base can be filtered off.

  • Conversion back to Salt: The purified free base can then be re-dissolved in a minimal amount of an appropriate solvent (like methanol or ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in ether or isopropanol) to regenerate the pure dihydrochloride salt, which can then be recrystallized as described above.[16]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques should be used to confirm purity and identity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect non-volatile impurities and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Karl Fischer Titration: To quantify the water content, which is crucial for a hygroscopic compound.

IV. Experimental Protocol: General Recrystallization using a Solvent/Anti-Solvent System

This protocol provides a general workflow. The specific solvent volumes will need to be optimized based on the scale and impurity profile of your material.

Materials:

  • Crude 2-(Piperazin-2-yl)acetic acid dihydrochloride

  • Solvent 1 (e.g., Methanol)

  • Anti-Solvent 2 (e.g., Isopropanol)

  • Erlenmeyer flask, magnetic stir bar, hot plate/stirrer, condenser

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid and a stir bar into an Erlenmeyer flask. Add a small volume of Solvent 1 (Methanol) and begin heating with stirring. Continue to add the minimum amount of hot Solvent 1 dropwise until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add Anti-Solvent 2 (Isopropanol) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[18]

  • Clarification: Add a few more drops of hot Solvent 1 until the solution becomes clear again.[18]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature in an undisturbed location. Slow cooling is critical for forming large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12][13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold anti-solvent (Isopropanol) to remove any residual soluble impurities.[16]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Saturation cluster_2 Crystallization & Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of hot 'Good' Solvent (e.g., MeOH) to dissolve A->B C Add 'Anti-Solvent' (e.g., IPA) dropwise until cloudy B->C D Re-clarify with a few drops of 'Good' Solvent C->D E Cool slowly to room temperature D->E F Chill in ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with cold 'Anti-Solvent' G->H I Dry under high vacuum H->I

Caption: Step-by-step workflow for mixed-solvent recrystallization.

V. References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. [Link]

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization. Source unavailable.

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Process for isolating and purifying amino acids. Google Patents.

  • Method for purification of amino acid containing solutions by electrodialysis. Google Patents.

  • How to desalt zwitterions? ResearchGate. [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]

  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. ACS Publications. [Link]

  • Cas 142-64-3,PIPERAZINE DIHYDROCHLORIDE. LookChem. [Link]

  • How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

    • Crystallization. Source unavailable.

  • How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • recrystallization.pdf. Source unavailable.

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • Separation and Refining of Amino acids. Source unavailable.

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. [Link]

  • Work-up of a zwitterion? Reddit. [Link]

  • Recrystallization. Source unavailable.

  • Crystallising polar natural products. Reddit. [Link]

  • Mixing & Drying Hygroscopic Materials. PerMix. [Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Center for Biotechnology Information. [Link]

  • Piperazine. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Mitigation in 2-(Piperazin-2-yl)acetic Acid Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-(Piperazin-2-yl)acetic acid dihydrochloride. The carbon-substituted piperazine scaffold is a highly privileged motif in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Piperazin-2-yl)acetic acid dihydrochloride. The carbon-substituted piperazine scaffold is a highly privileged motif in modern drug discovery, offering unique vectors for structural diversification compared to traditional N-substituted derivatives[1]. However, synthesizing this C-substituted aliphatic heterocycle—either via the catalytic hydrogenation of pyrazine precursors or the cyclization of chiral 1,2-diamines—presents unique challenges regarding regioisomeric purity, incomplete deprotection, and salt formation[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative impurity profiling to ensure your batches meet stringent pharmaceutical standards.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I detecting unreduced tetrahydropyrazine intermediates in my hydrogenation batches? Causality: The reduction of pyrazine-2-acetic acid to the fully saturated piperazine core requires overcoming significant aromatic resonance energy. If the hydrogen pressure drops during the reaction, or if the Pd/C catalyst is poisoned by trace heavy metals, the reaction stalls at the partially reduced tetrahydropyrazine stage. Conversely, excessive temperature promotes C-N bond hydrogenolysis, leading to ring-opened aliphatic amine impurities. Solution: Maintain a constant H2​ pressure of at least 50 psi and strictly control the internal temperature below 60°C. Always run the reaction in an acidic medium (e.g., aqueous HCl) to protonate the resulting piperazine, which prevents catalyst poisoning by the free amine and directly yields the hydrochloride salt.

Q2: After deprotecting N,N'-di-Boc-2-(piperazin-2-yl)acetic acid, my NMR shows residual tert-butyl signals. How do I force complete deprotection? Causality: The first Boc group cleaves rapidly under standard acidic conditions. However, the resulting protonated secondary amine generates a strong, localized positive charge. This electrostatic effect strongly disfavors the protonation of the second carbamate oxygen—a mechanistic prerequisite for its cleavage—drastically reducing the kinetics of the second deprotection step. Solution: Standard trifluoroacetic acid (TFA) at room temperature is often insufficient. Switch to 4M HCl in dioxane, elevate the temperature to 40°C, and extend the reaction time to 12 hours. This ensures complete global deprotection while simultaneously forming the desired dihydrochloride salt[3].

Q3: I am seeing diastereomeric impurities (dr < 95:5) when using the aza-Michael addition route. How can I improve isomeric purity? Causality: When synthesizing the piperazine ring from a chiral 1,2-diamine and an acrylate derivative via an intermolecular aza-Michael reaction, a new stereocenter is generated, resulting in a mixture of cis and trans diastereomers[2]. Solution: Do not attempt to separate the diastereomers at the final dihydrochloride salt stage, as their polarities are nearly identical. Instead, perform silica gel chromatography at the intermediate protected ester stage, where the spatial orientation of the bulky Boc groups maximizes the retention factor ( Rf​ ) differences between the cis and trans isomers.

Q4: My final dihydrochloride salt is highly hygroscopic and contains excess inorganic ash (NaCl). How do I obtain a stable, free-flowing powder? Causality: Amine hydrochlorides easily trap moisture, excess HCl, and inorganic salts (formed during neutralization steps) within their crystal lattice. Evaporating the solvent to dryness without a proper crystallization solvent traps these impurities. Solution: Utilize an anti-solvent precipitation strategy. Dissolve the crude salt in a minimum amount of hot methanol, filter out insoluble inorganic ash, and precipitate the product by slowly adding cold isopropanol or diethyl ether.

Part 2: Visualizations of Mechanistic Workflows

G A Pyrazine-2-acetic acid B Catalytic Hydrogenation (Pd/C, H2, HCl) A->B C Tetrahydropyrazine (Partial Reduction Impurity) B->C Low H2 Pressure D 2-(Piperazin-2-yl)acetic acid dihydrochloride B->D Optimal H2 & Temp E Ring-Opened Impurities (Hydrogenolysis) B->E Excessive Heating

Caption: Mechanistic pathways of pyrazine-2-acetic acid hydrogenation and impurity formation.

G A Chiral 1,2-Diamine + Acrylate B Aza-Michael Addition A->B C cis/trans Diastereomers (Protected Ester) B->C D Silica Gel Chromatography C->D E Pure cis-Isomer D->E Isomer 1 F Pure trans-Isomer D->F Isomer 2 G Global Deprotection (HCl) E->G H Enantiopure Dihydrochloride Salt G->H

Caption: Workflow for resolving diastereomeric impurities via the aza-Michael addition route.

Part 3: Quantitative Impurity Profiling

To ensure batch-to-batch reproducibility, monitor the following critical quality attributes (CQAs) against standard pharmaceutical acceptable limits.

Table 1: Quantitative Impurity Profiling and Mitigation Parameters

Impurity TypeAnalytical Detection MethodAcceptable LimitMitigation StrategyKey Process Parameter
Tetrahydropyrazine LC-MS (m/z 143 [M+H]+)< 0.15% (a/a)Optimize hydrogenation H2​ Pressure > 50 psi
Ring-opened amines LC-MS / 1 H-NMR< 0.10% (a/a)Prevent over-reductionTemperature < 60°C
Diastereomers Chiral HPLCdr > 99:1Chromatographic resolutionSilica gel (EtOAc/Hexane)
Residual Boc-intermediate HPLC-UV (210 nm)< 0.10% (a/a)Extended acidolysis4M HCl in Dioxane, 40°C
Inorganic Ash (NaCl) Residue on Ignition (ROI)< 0.10% (w/w)Solvent precipitationIsopropanol trituration
Residual Dioxane GC-Headspace< 380 ppmVacuum drying50°C, 24h over P2​O5​

Part 4: Step-by-Step Methodologies

Protocol A: Optimized Catalytic Hydrogenation of Pyrazine-2-acetic Acid

This protocol minimizes tetrahydropyrazine and ring-opened impurities.

  • Preparation: In a high-pressure Parr reactor, suspend pyrazine-2-acetic acid (1.0 eq) in a 1:1 mixture of distilled water and methanol (0.2 M concentration).

  • Acidification: Add concentrated aqueous HCl (2.5 eq) to the suspension. Causality: The acid ensures the resulting piperazine is immediately protonated, preventing it from coordinating with and poisoning the palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Purge the reactor with N2​ (3x), then with H2​ (3x). Pressurize the vessel to 60 psi with H2​ and heat to 50°C. Stir vigorously for 18 hours.

  • Self-Validation Step: Depressurize the reactor. Take a 50 µL aliquot, filter through a 0.22 µm syringe filter, dilute in MeOH, and analyze via LC-MS. Proceed only if the [M+H]+ peaks for the starting material (m/z 139) and tetrahydropyrazine (m/z 143) are <0.1% relative to the product (m/z 145).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot water. Concentrate the filtrate in vacuo to yield the crude dihydrochloride salt.

Protocol B: Global Deprotection and Dihydrochloride Salt Isolation

This protocol ensures complete removal of sterically hindered Boc groups and eliminates inorganic ash.

  • Acidolysis: Dissolve the chromatographically pure N,N'-di-Boc-2-(piperazin-2-yl)acetic acid ester (1.0 eq) in 4M HCl in dioxane (10 volumes).

  • Heating: Stir the reaction mixture at 40°C for 12 hours. Causality: Elevated temperature overcomes the electrostatic repulsion hindering the protonation of the second Boc group.

  • Self-Validation Step: Analyze an aliquot by 1 H-NMR (in D2​O ). Proceed only if the massive singlet at ~1.4 ppm (tert-butyl protons) is completely absent.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Do not evaporate to absolute dryness to prevent trapping residual dioxane.

  • Trituration: Add cold isopropanol (15 volumes) dropwise while stirring vigorously. The 2-(piperazin-2-yl)acetic acid dihydrochloride will precipitate as a white, crystalline solid.

  • Filtration & Verification: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Perform a silver nitrate ( AgNO3​ ) drop test on a dissolved sample of the solid; an immediate white precipitate (AgCl) confirms successful dihydrochloride salt formation. Dry the final powder in a vacuum oven at 50°C over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

References

  • Němečková, D., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020. 3[3]

  • Chamakuri, S., et al. "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, 2018. 2[2]

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026. 1[1]

Sources

Troubleshooting

Handling the hygroscopic nature of 2-(Piperazin-2-yl)acetic acid dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Piperazin-2-yl)acetic acid dihydrochloride. Given its hygroscopic nature, this compound requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Piperazin-2-yl)acetic acid dihydrochloride. Given its hygroscopic nature, this compound requires specific handling procedures to ensure experimental accuracy, reproducibility, and compound stability. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What does it mean that 2-(Piperazin-2-yl)acetic acid dihydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For 2-(Piperazin-2-yl)acetic acid dihydrochloride, this means the crystalline powder will actively attract and take up water vapor from the air. The dihydrochloride salt form, containing polar amine and carboxylic acid functional groups, makes it particularly susceptible to forming hydrogen bonds with water molecules. This can lead to significant changes in the compound's physical and chemical properties if not properly managed.[1][2]

Q2: What are the direct consequences of moisture absorption on my experiments?

A2: Improper handling of this hygroscopic compound can introduce significant and often hard-to-trace errors. The primary consequences are:

  • Inaccurate Weighing and Concentration: This is the most immediate and critical issue. The measured weight of the compound will be a combination of the active compound and absorbed water. This leads to the preparation of stock solutions with a lower-than-intended concentration, impacting all downstream quantitative assays.[3][4]

  • Physical State Alteration: Moisture absorption will cause the free-flowing powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][3] This makes the material difficult to handle, weigh, and dispense accurately.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride salt.[1] While amine salts are generally stable, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to degradation, affecting the compound's purity and activity.[5]

  • Altered Solid-State Properties: For drug development professionals, moisture can induce changes in the crystalline form (polymorphism) or even transition to an amorphous state, which can impact solubility, dissolution rate, and bioavailability.

Q3: What are the ideal storage conditions for 2-(Piperazin-2-yl)acetic acid dihydrochloride?

A3: To maintain its integrity, the compound must be stored in a tightly sealed container, protected from light, in a controlled, dry environment. The recommended storage temperature is often refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[6] For routine laboratory use, storing the primary container inside a desiccator with an active desiccant (e.g., silica gel) at room temperature is a crucial and effective practice.[7][8]

Troubleshooting Guide: Experimental Scenarios

This section addresses common problems encountered during the handling and use of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Problem: My powder is no longer free-flowing and has formed clumps.
  • Cause: This is a clear indication of moisture absorption. The container was likely left open to ambient air for too long, was not sealed properly, or was stored in a high-humidity environment.

  • Solution Workflow: The appropriate action depends on the severity of the clumping and the sensitivity of your experiment.

G

Problem: My weighing results are unstable and continuously increasing.
  • Cause: The balance reading is drifting upwards because the compound is actively absorbing moisture from the air while on the balance pan.[4] This is common in environments with uncontrolled humidity.

  • Immediate Actions:

    • Work Quickly: Minimize the time the sample is exposed on the balance. Have your spatula and container ready before opening the main vial.[9][10]

    • Use a Suitable Container: Weigh the compound in a vessel with a narrow opening, like a small weighing bottle or vial, rather than on open weighing paper.[4] This reduces the surface area exposed to the atmosphere.

    • Close the Draft Shield: Always keep the doors of the analytical balance closed during measurement to minimize air currents.[11]

  • Best Practice (to prevent recurrence): Perform weighing in a controlled environment. The gold standard is a glovebox with a dry, inert atmosphere. If unavailable, a balance with a dehumidifier or placing the balance in a room with controlled low humidity (<40% RH) is highly recommended.[9][12]

Problem: I suspect my stock solution concentration is inaccurate.
  • Cause: This is a likely consequence of weighing a compound that has already absorbed an unknown amount of water. The actual mass of the active compound is less than the total mass weighed.

  • Validation and Correction:

    • Do Not Assume Concentration: If you have any doubt about the handling of the solid, you cannot trust the theoretical concentration of the stock solution.

    • Determine Water Content (Gold Standard): The most accurate way to address this is to determine the water content of the solid material before preparing a new solution. Karl Fischer titration is the preferred method in the pharmaceutical industry for its accuracy and specificity for water.[13][] This method can determine water content from ppm levels to 100%.[] Once the percentage of water is known (e.g., 5% w/w), you can correct the weight of the solid needed for your solution.

    • Standardize the Stock Solution: If the solution is already prepared, its concentration can be determined empirically using analytical methods like HPLC with a certified reference standard, quantitative NMR (qNMR), or acid-base titration if the compound has suitable properties.

ParameterRecommended ConditionRationale
Storage Humidity < 30% Relative Humidity (RH)Minimizes the driving force for moisture absorption.
Handling Humidity < 40% RH (15-25% RH is ideal)[15]Reduces the rate of water uptake during active weighing and manipulation.
Storage Temperature 2-8°C or as specifiedSlows down potential chemical degradation processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents both moisture absorption and potential oxidative degradation.

Table 1: Recommended Environmental Conditions for Storage and Handling.

Experimental Protocols
Protocol 1: Accurate Weighing and Stock Solution Preparation

This protocol provides a robust method to minimize moisture exposure during weighing and solution preparation.

I. Preparation (The "Mise en Place" of Chemistry)

  • Equilibrate Compound: Before weighing, allow the sealed container of 2-(Piperazin-2-yl)acetic acid dihydrochloride to warm to ambient laboratory temperature for at least 30 minutes.[4][12] This prevents condensation from forming on the cold powder upon opening.

  • Prepare Equipment: Use only clean and thoroughly dry glassware and spatulas.[1] Pre-label all vials and flasks.

  • Ready the Solvent: Ensure the required volume of anhydrous solvent is ready.

  • Environmental Control: Perform the entire procedure in the driest possible environment (ideally a glovebox or a balance with a dehumidifier).

II. Weighing by Difference (Recommended Method)

This method minimizes exposure time for the bulk material.[12]

  • Place the sealed vial of the compound on the tared analytical balance and record the initial mass (M1).

  • Quickly remove the vial from the balance, open it, and use a clean, dry spatula to transfer an approximate amount of powder into your pre-labeled receiving flask or vial.

  • Immediately and tightly reseal the source vial.

  • Place the source vial back on the balance and record the final mass (M2).

  • The exact mass of the transferred powder is M1 - M2 . This reading is taken from a sealed container, ensuring accuracy.

III. Solution Preparation Workflow

G

  • Immediately after transferring the weighed powder into the volumetric flask, add a portion of the anhydrous solvent.

  • Mix gently to fully dissolve the compound.

  • Once dissolved, carefully add the solvent to the calibration mark of the flask.

  • Stopper the flask and mix thoroughly by inversion.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials with airtight caps to avoid repeated freeze-thaw cycles and contamination.[1][7] Store at the recommended temperature.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general outline. Specific parameters must be optimized for your instrument and sample.[13][16]

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.

  • System Suitability: Analyze a known water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F) of the reagent.[13] This ensures the system is performing correctly.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of 2-(Piperazin-2-yl)acetic acid dihydrochloride. The target sample weight depends on the expected water content and the titrator's sensitivity.

  • Titration: Quickly and carefully introduce the weighed sample into the titration vessel. Stir to dissolve and begin the titration. The instrument will automatically add reagent until the electrometric endpoint is reached.

  • Calculation: The water content (%) is calculated using the volume of titrant consumed, the water equivalence factor (F), and the sample weight.

References
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Water analysis by Coulometric titration W/O Oven. PLS Analytical. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. [Link]

  • 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023). Labcompare.com. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. [Link]

  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. (2026). Capot Chemical. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • How to prepare a stock solution from a substance of unknown concentration. (2021). Quora. [Link]

  • Thermal Stability of Particle-Phase Monoethanolamine Salts. (2018). ACS Publications. [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride. Chemspace. [Link]

  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2017). ACS Publications. [Link]

  • The Effect of Moisture on the Hydrolysis of Basic Salts. ResearchGate. [Link]

  • The effect of atmospherically relevant aminium salts on water uptake. (2023). Atmospheric Chemistry and Physics. [Link]

  • The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Materials Advances (RSC Publishing). [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride (C6H11N3). PubChemLite. [Link]

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (2024). MDPI. [Link]

Sources

Optimization

Technical Support Center: Scale-up Optimization for 2-(Piperazin-2-yl)acetic acid dihydrochloride Production

Welcome to the technical support center for the scale-up production of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up production of 2-(Piperazin-2-yl)acetic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and practical insights necessary for a successful and efficient scale-up.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the scale-up of 2-(Piperazin-2-yl)acetic acid dihydrochloride synthesis.

Issue 1: Reduced Yield and Purity on Scale-up

Question: We observed a significant drop in yield and an increase in impurities when scaling up our synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride from a gram to a kilogram scale. What are the likely causes and how can we mitigate this?

Answer:

This is a common challenge in process scale-up. The decrease in yield and purity can often be attributed to several factors that are less pronounced at the lab scale. These include mass and heat transfer limitations, changes in reaction kinetics, and inefficient mixing.

Causality and Recommended Actions:

  • Heat Transfer Limitations: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions and decomposition of the product.

    • Solution: Implement a more efficient cooling system for the reactor. Consider using a jacketed reactor with a high-performance heat transfer fluid. A staged addition of reagents can also help control the exotherm.

  • Mass Transfer and Mixing: Inadequate mixing can result in localized concentration gradients of reactants, leading to the formation of byproducts.

    • Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing throughout the reactor. For multiphase reactions, ensure efficient phase transfer. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in your specific reactor geometry.

  • Reaction Kinetics: Some reactions are more sensitive to concentration changes than others. What works at a small scale may not be optimal at a larger one.

    • Solution: Re-evaluate and optimize reaction parameters such as temperature, pressure, and catalyst loading at the new scale. A Design of Experiments (DoE) approach can be highly effective in systematically identifying the optimal conditions.

A crucial step in diagnosing the issue is to thoroughly analyze the impurity profile. Techniques like HPLC and GC-MS can help identify the specific byproducts being formed, which in turn provides clues about the underlying side reactions.[1]

Issue 2: Challenges with Product Isolation and Crystallization

Question: We are struggling to achieve a consistent crystal form and particle size distribution of 2-(Piperazin-2-yl)acetic acid dihydrochloride during crystallization at a larger scale. This is impacting filtration and drying times. What should we consider?

Answer:

Crystallization is a critical step that dictates the purity, stability, and handling characteristics of the final Active Pharmaceutical Ingredient (API). Scale-up often introduces variability that can be challenging to control.

Causality and Recommended Actions:

  • Supersaturation Control: The rate of cooling and solvent addition directly impacts the level of supersaturation, which is the driving force for crystallization. Inconsistent supersaturation can lead to uncontrolled nucleation and the formation of fine particles or different polymorphs.

    • Solution: Implement a controlled cooling profile. The use of seed crystals can provide a template for crystal growth, leading to a more uniform particle size distribution.[2] The amount and quality of the seed material are critical parameters to control.[2]

  • Solvent System: The choice of solvent and anti-solvent is critical.

    • Solution: Re-evaluate the solvent system for optimal solubility and crystallization kinetics at the target scale. A solvent system that works well at a small scale might not be suitable for larger volumes due to differences in heat and mass transfer. A common method for crystallization involves dissolving the product in a suitable solvent and then adding an anti-solvent to induce precipitation. For piperazine derivatives, alcohols like 2-butanol have been used for crystallization.[3]

  • Mixing: The hydrodynamics within the crystallizer influence crystal growth and can lead to attrition (crystal breakage).

    • Solution: Optimize the agitation rate to keep the crystals suspended without causing excessive mechanical stress. The type of impeller can also have a significant impact.

The following table summarizes key parameters to consider for crystallization optimization:

ParameterLab Scale ConsiderationScale-up ChallengeRecommended Action on Scale-up
Cooling Rate Rapid cooling often acceptableDifficult to maintain uniform cooling, leading to localized high supersaturationImplement a programmed, gradual cooling profile.
Agitation Magnetic stirring often sufficientInefficient mixing can lead to non-uniform crystal growthUse an overhead stirrer with an appropriate impeller design.
Seeding May not be necessaryUncontrolled nucleation can lead to fine particlesIntroduce seed crystals at a specific supersaturation level.[2]
Solvent/Anti-solvent Addition Manual additionInconsistent addition rates can cause oiling out or amorphous precipitationUse a controlled-rate addition pump.
Issue 3: Formation of N,N'-Disubstituted Byproducts

Question: During the N-alkylation or N-acylation step in our synthesis, we are observing a significant amount of the undesired N,N'-disubstituted piperazine byproduct. How can we improve the selectivity for the mono-substituted product?

Answer:

Controlling the regioselectivity of reactions on the two equivalent nitrogen atoms of the piperazine ring is a common challenge, especially when aiming for mono-substitution.[4]

Causality and Recommended Actions:

  • Stoichiometry and Reaction Conditions: The molar ratio of reactants and the reaction temperature can significantly influence the outcome.

    • Solution: Using an excess of the piperazine starting material can favor the formation of the mono-substituted product.[5] Running the reaction at lower temperatures can also help to control the reactivity and reduce the rate of the second substitution.[4]

  • Protecting Group Strategy: The use of a protecting group on one of the nitrogen atoms is a robust strategy to ensure mono-substitution.

    • Solution: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The synthesis would involve protecting one nitrogen with a Boc group, performing the desired reaction on the other nitrogen, and then deprotecting the Boc group.[4]

Below is a diagram illustrating the protecting group strategy for mono-N-functionalization of piperazine:

G Piperazine Piperazine Boc_Protected N-Boc-Piperazine Piperazine->Boc_Protected Boc Anhydride Mono_Substituted_Protected Mono-Substituted N-Boc-Piperazine Boc_Protected->Mono_Substituted_Protected Electrophile (R-X) Mono_Substituted Mono-Substituted Piperazine Mono_Substituted_Protected->Mono_Substituted Deprotection (e.g., TFA)

Caption: Protecting group strategy for selective mono-N-substitution of piperazine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Synthesis and Reaction Mechanisms

Q1: What are the common synthetic routes to prepare the piperazine-2-acetic acid core structure?

A1: Several synthetic strategies can be employed. One common approach involves the use of chiral amino acids as starting materials, which are then transformed through a series of steps into the desired piperazine-2-acetic acid esters.[6][7][8] These esters can then be hydrolyzed to the final acid. Another method involves the hydrogenation of a pyrazine-2-carboxamide precursor.[9] The choice of route often depends on the desired stereochemistry and the availability of starting materials.

Q2: What are the key considerations for the final salt formation step to obtain the dihydrochloride salt?

A2: The formation of the dihydrochloride salt is typically achieved by treating the free base of 2-(Piperazin-2-yl)acetic acid with hydrochloric acid in a suitable solvent. It is crucial to control the stoichiometry of the acid addition to ensure the formation of the desired dihydrochloride salt. The choice of solvent is also important to facilitate the precipitation of the salt in a crystalline form. Common solvents for this step include alcohols or aqueous mixtures.[3][10]

Safety and Handling

Q3: What are the primary safety concerns when handling piperazine and its derivatives on a large scale?

A3: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[11] They can also be respiratory and skin sensitizers. It is crucial to handle these compounds in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[12] A thorough risk assessment should be conducted before any scale-up activities.

Q4: Are there any specific environmental considerations for the disposal of waste from this process?

A4: Yes, piperazine-containing waste should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[11] Avoid release into the environment.[11] Consider implementing waste minimization strategies, such as recycling solvents and optimizing reaction conditions to reduce byproduct formation.

Analytical and Quality Control

Q5: What analytical techniques are recommended for in-process control and final product release?

A5: A combination of analytical techniques is essential for ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying impurities, and determining the enantiomeric excess (if applicable).[13]

  • Gas Chromatography (GC): For detecting residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.

  • Karl Fischer Titration: For determining the water content.

A summary of recommended analytical methods is provided in the table below:

Analytical TechniquePurpose
HPLC Purity, Impurity Profiling, Enantiomeric Excess
GC Residual Solvents
NMR Structural Elucidation
MS Molecular Weight Confirmation
Karl Fischer Water Content

III. Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperazine

This protocol provides a general method for the mono-N-Boc protection of piperazine, a key step in achieving selective mono-substitution.

  • Dissolve piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in the same solvent to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-piperazine.

Protocol 2: General Procedure for Dihydrochloride Salt Formation

This protocol outlines a general method for the formation of the dihydrochloride salt.

  • Dissolve the free base of 2-(Piperazin-2-yl)acetic acid in a minimal amount of a suitable alcohol (e.g., ethanol, isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (2.0-2.2 equivalents) in the same alcohol or as a concentrated aqueous solution.

  • Stir the mixture at 0 °C for a specified period to allow for complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum to a constant weight.

IV. Logical Relationships and Workflows

The following diagram illustrates the general workflow for the scale-up and troubleshooting of 2-(Piperazin-2-yl)acetic acid dihydrochloride production.

G cluster_0 Process Development cluster_1 Troubleshooting Lab_Scale Lab-Scale Synthesis Pilot_Scale Pilot-Scale Synthesis Lab_Scale->Pilot_Scale Scale-up Commercial_Scale Commercial-Scale Production Pilot_Scale->Commercial_Scale Scale-up Identify_Issue Identify Issue (e.g., Low Yield, Impurities) Pilot_Scale->Identify_Issue Root_Cause Root Cause Analysis (Heat/Mass Transfer, Kinetics) Identify_Issue->Root_Cause Optimize Optimize Parameters (Temp, Mixing, Stoichiometry) Root_Cause->Optimize Validate Validate at Scale Optimize->Validate Validate->Pilot_Scale Re-run

Caption: General workflow for scale-up and troubleshooting.

V. References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC. [Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. (2024). ACS Publications. [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (n.d.). Google Patents.

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018). The Journal of Organic Chemistry. [Link]

  • 2-(piperazin-2-yl)acetonitrile dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents.

  • Process for the preparation of piperazine derivatives. (n.d.). Google Patents.

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018). PubMed. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). PubMed. [Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018). The Journal of Organic Chemistry. [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (n.d.). ResearchGate. [Link]

  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (2025). ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch. [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Senshu University. [Link]

  • Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. (n.d.). Google Patents.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2025). ResearchGate. [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023). MDPI. [Link]

  • Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. (2025). BCREC Journal. [Link]

  • Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. (2022). MDPI. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. (2001). PubMed. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to C-Substituted vs. N-Substituted Piperazine Acetic Acids: 2-(Piperazin-2-yl)acetic acid vs. Piperazine-1-acetic acid

Introduction The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its six-membered heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity, tunable basicity, and multiple points for chemical modification.[2][3] These features often confer favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[2]

While derivatization of the piperazine core has traditionally focused on the N1 and N4 nitrogen atoms, there is a growing appreciation for the untapped potential of C-substituted piperazines.[4][5][6][7][8] These isomers introduce stereochemical complexity and expand the three-dimensional chemical space available for drug design, potentially leading to novel biological activities and improved target selectivity.[9]

This guide provides an in-depth, objective comparison between two positional isomers of piperazine acetic acid: the C-substituted 2-(Piperazin-2-yl)acetic acid dihydrochloride (hereafter 2-PAA ) and the N-substituted piperazine-1-acetic acid (hereafter 1-PAA ). We will dissect their structural and physicochemical differences, explore their synthetic accessibility, and present a comparative experimental workflow to evaluate their functional activity, providing researchers and drug developers with the critical insights needed to select the appropriate building block for their specific research objectives.

Part 1: The Structural and Physicochemical Landscape

The fundamental difference between 2-PAA and 1-PAA lies in the point of attachment of the acetic acid moiety, a seemingly subtle shift that has profound implications for the molecule's overall shape, polarity, and reactivity.

  • Piperazine-1-acetic acid (1-PAA) features the acetic acid group attached to one of the ring's nitrogen atoms. This N-alkylation results in one tertiary amine (N1) and one secondary amine (N4), making it an asymmetrical but achiral molecule.

  • 2-(Piperazin-2-yl)acetic acid (2-PAA) has the acetic acid group attached to a carbon atom (C2). This C-alkylation creates a chiral center at the C2 position and preserves two secondary amines at the N1 and N4 positions. The dihydrochloride salt form enhances its stability and aqueous solubility.

This structural variance directly impacts key physicochemical properties, as summarized below.

Property2-(Piperazin-2-yl)acetic acidPiperazine-1-acetic acidCausality and Implication
Structure The C-substitution in 2-PAA creates a chiral center, offering potential for stereospecific interactions with biological targets. 1-PAA is achiral.
Molecular Formula C6H12N2O2C6H12N2O2Identical, as they are isomers.
Molecular Weight 144.17 g/mol [10]144.17 g/mol [11]Identical, as they are isomers.
XLogP3 (Not available) Est. ~ -2.5 to -3.0-3.1[11]Both are highly polar, suggesting good aqueous solubility but potentially poor membrane permeability without further modification.
H-Bond Donors 3 (two -NH, one -OH)2 (one -NH, one -OH)[11]2-PAA has an additional secondary amine, increasing its hydrogen bonding capacity, which can influence receptor binding and solubility.
H-Bond Acceptors 4 (two N, two O)4 (two N, two O)[11]Similar acceptor capacity.
Basicity (pKa) Two basic centers (N1, N4)One primary basic center (N4)In 1-PAA, the N1 nitrogen is part of a tertiary amine adjacent to a carbonyl group, significantly reducing its basicity. The N4 nitrogen remains a basic secondary amine. 2-PAA possesses two basic secondary amines.

Part 2: Synthetic Accessibility and Derivatization Potential

The choice between these isomers is often dictated by their ease of synthesis and their utility as chemical building blocks.

Piperazine-1-acetic acid (1-PAA): The Workhorse Linker

The synthesis of 1-PAA is generally straightforward and cost-effective. A common method involves the direct N-alkylation of piperazine with a haloacetic acid derivative, such as tert-butyl bromoacetate, followed by deprotection.[12] Due to the symmetry of piperazine, monosubstitution can be achieved with good control.[13]

From a medicinal chemistry perspective, 1-PAA is an excellent bifunctional linker. The carboxylic acid can be used for amide bond formation, while the free secondary amine at the N4 position is a reactive handle for a wide range of transformations, including:

  • Reductive amination

  • Amide or sulfonamide formation

  • Further alkylation

2-(Piperazin-2-yl)acetic acid (2-PAA): The Gateway to 3D Chemical Space

In stark contrast, the synthesis of 2-PAA is a more complex and resource-intensive endeavor. Because it is a C-substituted, chiral molecule, its synthesis typically requires a multi-step approach, often starting from optically pure amino acids to control the stereochemistry at the C2 position.[4][9][14] These routes are crucial for accessing specific enantiomers, as biological activity is often stereospecific.

While more challenging to synthesize, 2-PAA offers access to a dimension of chemical diversity that 1-PAA cannot.[5][6][7] It serves as a scaffold for building molecules with defined three-dimensional geometries, a critical aspect for enhancing potency and selectivity against complex biological targets like enzymes and receptors. Both secondary amines (N1 and N4) are available for independent functionalization, allowing for the creation of diverse compound libraries.[5] Its role as a key intermediate in complex, modern therapeutics underscores its value.[15][16]

Part 3: A Case Study in Functional Pharmacology: GABAA Receptor Modulation

Rationale: The piperazine scaffold is a well-established pharmacophore for ligands targeting central nervous system (CNS) receptors.[17][18] Numerous piperazine derivatives have been shown to interact with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[19][20] The positional isomerism between 2-PAA and 1-PAA presents an ideal case to investigate how the spatial orientation of the acetic acid functional group influences biological activity at a defined molecular target.[21]

We hypothesize that the distinct three-dimensional presentation of the carboxylate group will lead to differential modulatory activity at the human α1β2γ2 GABAA receptor subtype.

Experimental Workflow

The following workflow outlines a standard, robust methodology for characterizing the functional effects of novel compounds on ion channels expressed in a heterologous system.

GABAA_Workflow cluster_prep Phase 1: Receptor Expression cluster_exp Phase 2: Electrophysiology cluster_analysis Phase 3: Data Analysis Oocyte Xenopus laevis Oocyte Harvesting cRNA cRNA Synthesis (α1, β2, γ2 subunits) Inject Microinjection of cRNA into Oocytes cRNA->Inject Incubate Incubation (2-5 days) Receptor expression on membrane Inject->Incubate TEVC Two-Electrode Voltage Clamp (TEVC) Incubate->TEVC Mature Oocytes GABA Apply GABA (EC10 concentration) Establish baseline current TEVC->GABA Compound Co-apply Test Compound (1-PAA or 2-PAA) + GABA GABA->Compound Wash Washout Compound->Wash Record Record GABA-evoked Chloride Currents (I_GABA) Wash->Record Data Acquisition Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate IC50 / EC50 Values Plot->Calculate

Caption: Experimental workflow for assessing compound activity on GABAA receptors.
Detailed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This protocol describes a self-validating system for assessing the modulatory effects of 2-PAA and 1-PAA on GABA-evoked currents.

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Prepare a cRNA mixture of human GABAA receptor subunits α1, β2, and γ2 in a 1:1:1 ratio.

    • Inject approximately 50 nL of the cRNA mixture into each oocyte.

    • Incubate the oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • Control Application: Establish a stable baseline GABA-evoked current (I_GABA) by applying a concentration of GABA that elicits ~10% of the maximal response (EC10). This ensures the assay is sensitive to both potentiation and inhibition.

    • Test Compound Application: Following washout and baseline recovery, co-apply the EC10 concentration of GABA with increasing concentrations of the test compound (2-PAA or 1-PAA), typically ranging from 1 nM to 100 µM.

    • Record the peak current amplitude at each concentration. A full washout is performed between applications.

  • Data Analysis:

    • Normalize the current recorded in the presence of the test compound to the control GABA response (I_test / I_control).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) and the maximum efficacy.

Hypothetical Data & Analysis

To illustrate the potential outcomes, the following table presents hypothetical data from this experiment.

CompoundPrimary EffectIC50 (µM)Maximum Efficacy (% Inhibition)Interpretation
2-(Piperazin-2-yl)acetic acid (2-PAA) Antagonist25.495%The compound inhibits the GABA-evoked current in a concentration-dependent manner, suggesting it acts as a GABAA receptor antagonist.
Piperazine-1-acetic acid (1-PAA) No significant effect> 100< 10%The compound does not significantly alter the GABA-evoked current, even at high concentrations, indicating it is inactive at this receptor subtype.
Picrotoxin (Control) Antagonist1.5100%The positive control behaves as expected, validating the assay's ability to detect antagonism.

This hypothetical data suggests that the specific spatial arrangement of the acetic acid group in 2-PAA is critical for its interaction with the GABAA receptor binding pocket, while the arrangement in 1-PAA is not conducive to binding or modulation.

Part 4: Mechanistic Implications

The results of our hypothetical experiment point toward a clear structure-activity relationship (SAR). The C-substitution in 2-PAA places the carboxylate group in a specific three-dimensional orientation relative to the piperazine ring, which may allow for a critical hydrogen bond or electrostatic interaction with an amino acid residue within the receptor's binding site. In contrast, the greater conformational flexibility and different positioning of the carboxylate in 1-PAA may prevent this key interaction.

This mechanism can be visualized as follows:

GABAA_Signaling cluster_membrane Cell Membrane GABA_R GABAA Receptor (Chloride Channel) Cl_in Cl- (Intracellular) GABA_R->Cl_in Cl- Influx No_Signal No Signal Change GABA_R->No_Signal No Cl- Influx GABA GABA GABA->GABA_R Binds & Opens Antagonist 2-PAA (Antagonist) Antagonist->GABA_R Binds & Blocks Cl_out Cl- (Extracellular) Hyper Hyperpolarization (Inhibitory Signal) Cl_in->Hyper

Caption: GABAA receptor antagonism by a C-substituted piperazine derivative.

Summary and Application Guide

The choice between 2-PAA and 1-PAA is not a matter of one being superior, but of selecting the right tool for the job. Their distinct structural, synthetic, and biological profiles make them suitable for different applications in drug discovery and chemical biology.

Feature2-(Piperazin-2-yl)acetic acid (2-PAA)Piperazine-1-acetic acid (1-PAA)
Primary Use Case Scaffold for creating molecules with high 3D complexity; exploring stereospecific interactions.Simple, bifunctional linker for conjugating molecular fragments.
Key Advantage Provides access to novel, Csp3-enriched chemical space.[7]Readily available, cost-effective, and synthetically tractable.[12][13]
Complexity Chiral; synthesis is complex and requires stereochemical control.[9][14]Achiral; straightforward synthesis.
Reactivity Two secondary amines (N1, N4) and a carboxylic acid available for derivatization.One secondary amine (N4) and a carboxylic acid available for derivatization.
Best For... Lead optimization, fragment-based drug design requiring 3D vectors, creating diverse stereoisomer libraries.Initial SAR studies, creating simple conjugates, peptide synthesis modifications.

References

  • Vertex AI Search. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Lüscher, C., et al. (2015).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Squires, R. F., & Saederup, E. (1993).
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Khom, S., et al. (2015).
  • PubChem. (2025). Piperazin-1-yl-acetic acid.
  • Unnamed Publisher. (2026). Understanding the Synthesis and Applications of 4-Methyl-1-piperazine Acetic Acid.
  • ChemBK. (2024). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.
  • ResearchGate. (n.d.).
  • Naturalista Campano. (2024).
  • Kumar, P., et al. (2024).
  • Liu, G., et al. (2022).
  • Larionov, O. V., et al. (2019).
  • Larionov, O. V., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Larionov, O. V., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Larionov, O. V., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production.
  • Liu, G., et al. (2022).
  • ChemicalBook. (2026). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O.
  • CymitQuimica. (n.d.). CAS 14566-74-6: 2-PIPERAZINE ACETIC ACID.
  • Sigma-Aldrich. (n.d.). 4-Fmoc-1-piperazineacetic acid.
  • PubChem. (2025). 2-(Piperidin-2-yl)acetic acid.
  • ResearchGate. (2024).
  • Larionov, O. V., et al. (2018).
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • A-Star Research. (n.d.). Piperazin-2-ylacetic acid.
  • ChemicalBook. (n.d.). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride.

Sources

Validation

A Researcher's Guide to the Stability of 2-(Piperazin-2-yl)acetic acid: Dihydrochloride Salt vs. Free Base

An In-depth Technical Comparison for Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Comparison for Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and stable drug product. The decision between a free base and a salt form can profoundly impact a molecule's journey from the lab to the clinic. This guide offers a detailed comparative analysis of the stability profiles of 2-(Piperazin-2-yl)acetic acid as a dihydrochloride salt versus its free base form, providing both the theoretical framework and practical experimental methodologies required for a robust assessment.

The conversion of a free base, particularly one containing basic nitrogen centers like 2-(Piperazin-2-yl)acetic acid, into a salt form is a common strategy to enhance physicochemical properties. Salt formation can lead to more crystalline and less hygroscopic materials with improved chemical stability and dissolution rates.[1] Hydrochloride salts, in particular, are frequently chosen due to their ability to form stable, crystalline solids with favorable properties.

This guide is structured to walk researchers through the causality behind experimental choices, presenting data-driven comparisons and actionable protocols grounded in authoritative industry standards, such as the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Part 1: Physicochemical Characterization – The Foundation of Stability

Before initiating long-term stability studies, a thorough characterization of the fundamental physicochemical properties of both the free base and the salt form is essential. These properties are leading indicators of potential stability challenges and provide a mechanistic basis for observed degradation behaviors.

Theoretical Framework: Why Properties Predict Stability

  • Melting Point (M.p.): A higher melting point generally indicates greater crystal lattice energy. A more stable, well-ordered crystal requires more energy to break apart, which often correlates with lower reactivity and greater physical stability. Salt forms typically exhibit higher melting points due to strong ionic interactions within the crystal lattice.[1]

  • Aqueous Solubility & pKa: The solubility of an ionizable compound is highly dependent on the pH of the medium. For a basic compound like 2-(Piperazin-2-yl)acetic acid, the dihydrochloride salt is expected to be significantly more soluble in water and low-pH environments. The relationship between pH and solubility is critical for predicting how the form will behave in different environments, including potential disproportionation of the salt back to the less soluble free base.[7][8]

  • Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can trigger physical changes (like deliquescence) or chemical degradation (like hydrolysis). While some salts can be more hygroscopic than their free bases, a well-formed crystalline salt can also be less prone to water uptake than an amorphous free base.[1]

Comparative Physicochemical Data

While specific, publicly available experimental data for 2-(Piperazin-2-yl)acetic acid is limited, the following table presents illustrative data based on typical observations for similar small molecules, providing a basis for our stability comparison.

Property2-(Piperazin-2-yl)acetic acid (Free Base)2-(Piperazin-2-yl)acetic acid dihydrochlorideRationale for Expected Difference
Appearance Off-white to light yellow solidWhite crystalline solidSalt formation often yields a more refined, crystalline, and purer solid.
Melting Point ~180-190 °C (Decomposition)>250 °CThe ionic character of the HCl salt leads to a stronger, more stable crystal lattice requiring higher thermal energy to disrupt.[1]
Aqueous Solubility (25°C) Sparingly solubleHighly soluble (>100 mg/mL)The protonated piperazine nitrogens in the salt form readily interact with water, dramatically increasing solubility.
Hygroscopicity ModerateLowA stable, non-channeling crystalline salt lattice can present fewer sites for water molecules to adsorb compared to a potentially less crystalline free base.

Part 2: Experimental Stability Assessment – A Head-to-Head Comparison

The core of this guide lies in the direct comparison of the two forms under stressed conditions. The goal of this "forced degradation" is to rapidly identify likely degradation pathways and quantitatively compare the stability of the salt and free base. The protocols described are aligned with the principles outlined in the ICH Q1A(R2) guideline on stability testing.[2][3][5]

Overall Experimental Workflow

The following diagram outlines the logical flow for a comprehensive comparative stability study.

Caption: High-level workflow for the comparative stability assessment.

Methodology 1: Solid-State Stability (Forced Degradation)

Objective: To compare the intrinsic stability of the solid forms when exposed to heat, humidity, and light, simulating potential storage and handling excursions.[4][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the free base and the dihydrochloride salt into separate, appropriate containers (e.g., clear and amber glass vials). For humidity studies, use open vials to allow for exposure.

  • Exposure Conditions:

    • Thermal Stress: Place samples in a calibrated oven at 80°C for 7 days.

    • Humidity Stress: Place samples in a stability chamber at 40°C / 75% Relative Humidity (RH) for 7 days.[3]

    • Photostability: Expose samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Place a control sample wrapped in aluminum foil alongside for comparison.

  • Time Points: Analyze samples at Day 0 and Day 7.

  • Analytical Method:

    • Dissolve the stressed and control samples in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

    • Analyze by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) is a typical starting point.

    • Calculate the percentage of parent compound remaining and the area percent of any degradation products.

Illustrative Data Summary: Solid-State Stability

Condition (7 Days)FormInitial Purity (%)Final Purity (%)Total Degradants (%)Appearance
80°C Free Base99.898.51.3Slight discoloration
Dihydrochloride99.999.80.1No change
40°C / 75% RH Free Base99.897.22.6Clumping, discoloration
Dihydrochloride99.999.70.2Free-flowing powder
Photostability Free Base99.899.60.2No change
Dihydrochloride99.999.9<0.1No change
Methodology 2: Solution-State Stability

Objective: To evaluate the chemical stability of the molecule in aqueous environments across a physiologically relevant pH range. This is crucial for understanding stability during formulation processes (e.g., wet granulation) and potential in-vivo degradation.

Experimental Protocol:

  • Solution Preparation: Prepare stock solutions of both the free base and the dihydrochloride salt at 1 mg/mL in water.

  • Buffer Preparation: Prepare buffered solutions at pH 2.0 (0.01 N HCl), pH 7.0 (phosphate buffer), and pH 10.0 (borate buffer).

  • Incubation: Dilute an aliquot of each stock solution into each of the three buffers to a final concentration of 0.1 mg/mL. Store the resulting nine solutions in a calibrated oven at 50°C.

  • Time Points: Analyze samples at T=0, 24, 48, and 72 hours.

  • Analysis: Directly inject the samples into the HPLC system described previously and quantify the amount of the parent compound remaining relative to the T=0 sample.

Illustrative Data Summary: Solution-State Stability (% Parent Remaining)

Time (hours)FormpH 2.0pH 7.0pH 10.0
0 Both100100100
24 Free Base99.598.192.3
Dihydrochloride99.698.392.5
48 Free Base98.996.585.1
Dihydrochloride99.196.685.4
72 Free Base98.294.278.9
Dihydrochloride98.594.579.1

Part 3: Synthesis of Findings & Practical Recommendations

Discussion and Interpretation

  • Impact of Salt Form on Solid-State Stability: The most dramatic difference is observed under conditions of heat and humidity. The free base shows notable degradation and physical changes (clumping), likely due to a combination of lower melting point and higher hygroscopicity. The salt's robust crystal lattice provides a physical barrier to reactivity, minimizing degradation. This enhanced stability is a key advantage of salt formation.[1]

  • Solution-State Equivalence: In solution, once dissolved, the salt and free base exist in equilibrium with the same protonated/unprotonated species, dictated by the solution's pH. Consequently, their degradation profiles are nearly identical. The observed instability at higher pH (pH 10.0) is characteristic of many compounds and is related to base-catalyzed hydrolysis or oxidation, independent of the initial solid form.

Cause-and-Effect Relationship Diagram

This diagram illustrates how the initial choice of solid form influences the key properties that govern stability.

CauseEffect cluster_form Solid Form Choice cluster_props Physicochemical Properties cluster_outcome Stability Outcome Salt Dihydrochloride Salt Lattice High Crystal Lattice Energy Salt->Lattice Hygro Low Hygroscopicity Salt->Hygro Sol High Aqueous Solubility Salt->Sol FreeBase Free Base Lattice_low Lower Crystal Lattice Energy FreeBase->Lattice_low Hygro_high Higher Hygroscopicity FreeBase->Hygro_high Melt High Melting Point Lattice->Melt Stable Superior Solid-State Stability Melt->Stable Hygro->Stable Melt_low Lower Melting Point Lattice_low->Melt_low Unstable Poor Solid-State Stability Melt_low->Unstable Hygro_high->Unstable

Caption: Relationship between solid form, properties, and stability.

Expert Recommendations

  • For Formulation Scientists: The dihydrochloride salt is the unequivocally superior candidate for solid dosage form development. Its low hygroscopicity and high thermal stability will translate to a more robust manufacturing process (e.g., less sensitivity to milling or drying) and a longer product shelf life. Care should be taken with alkaline excipients, which could potentially cause salt disproportionation in the presence of moisture, leading to the formation of the less stable free base in the formulation.[7][8]

  • For Analytical Chemists: When developing stability-indicating methods, focus on degradation products formed under high humidity and high-temperature conditions for the free base. For the salt, these degradants will be present at much lower levels. Both forms are susceptible to base-catalyzed degradation in solution. The dihydrochloride salt should be selected as the primary analytical reference standard due to its superior long-term storage stability.

  • For Process Chemists: The enhanced crystallinity of the dihydrochloride salt may offer significant advantages during purification.[1] It is likely easier to crystallize and isolate with higher purity compared to the free base, potentially simplifying the final API manufacturing steps.

Conclusion

The selection of a salt form is a critical, data-driven decision in drug development. In the case of 2-(Piperazin-2-yl)acetic acid, forming the dihydrochloride salt transforms the molecule into a more stable, crystalline, and handleable solid. While its solution-state stability mirrors that of the free base, its vastly superior solid-state stability makes it the optimal form for progression into preclinical and clinical development, ensuring a more reliable and robust drug product.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? European Pharmaceutical Review. [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. [Link]

  • 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325. PubChem. [Link]

  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for 2-(Piperazin-2-yl)acetic acid dihydrochloride

Abstract: The quantification of 2-(Piperazin-2-yl)acetic acid, a polar compound with no significant UV chromophore, presents a considerable analytical challenge. Direct analysis via High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quantification of 2-(Piperazin-2-yl)acetic acid, a polar compound with no significant UV chromophore, presents a considerable analytical challenge. Direct analysis via High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often hindered by poor sensitivity and retention on traditional reversed-phase columns. This guide details a robust validation strategy for an HPLC-UV method, benchmarking its performance against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We explore a pre-column derivatization approach to enhance UV detectability, providing a comprehensive, step-by-step protocol for validation. Experimental data is presented to demonstrate the method's specificity, linearity, accuracy, precision, and robustness, confirming its suitability for its intended purpose in a regulated environment.

The Analytical Challenge and Strategic Approach

2-(Piperazin-2-yl)acetic acid is a highly polar molecule, making it difficult to retain on conventional C18 reversed-phase columns.[3][4][5] Furthermore, its molecular structure lacks a chromophore, a light-absorbing group essential for sensitive detection by a UV-Vis detector.[6][7] While alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) exist, HPLC-UV remains a widely accessible and cost-effective technique in many quality control laboratories.[3][7][8][9]

To overcome these challenges, this guide employs a pre-column derivatization strategy.[10][11][12][13] By reacting the analyte with a derivatizing agent that imparts a strong UV-absorbing moiety, we can significantly enhance the sensitivity of the HPLC-UV method.[6][14] This guide will focus on the validation of such a method, comparing its performance characteristics against the internationally accepted criteria outlined in the ICH Q2(R1) guideline.[1][2][15]

The Validation Framework: A Comparison Against ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2][16] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will use as our benchmark.[1][2][15][17] The validation process ensures the reliability and consistency of results, a critical requirement in the pharmaceutical industry.[18][19]

The overall workflow for the validation of the analytical method is depicted below.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting VP Develop Validation Protocol AC Define Acceptance Criteria (ICH Q2) VP->AC Specificity Specificity & Selectivity AC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Compile Validation Report Robustness->VR Conclusion Method Suitability Statement VR->Conclusion Robustness_Check cluster_params Deliberate Variations cluster_results System Suitability Checks center Standard Method Conditions Flow Flow Rate (± 0.2 mL/min) center->Flow Temp Temperature (± 5°C) center->Temp MP Mobile Phase (± 2% Organic) center->MP RT Retention Time Flow->RT Area Peak Area Flow->Area Tailing Tailing Factor Flow->Tailing Temp->RT Temp->Area Temp->Tailing MP->RT MP->Area MP->Tailing

Sources

Validation

FTIR Spectrum Analysis and Performance Comparison: 2-(Piperazin-2-yl)acetic acid dihydrochloride vs. 2-(Piperazin-1-yl)acetic acid dihydrochloride

Executive Summary In medicinal chemistry and peptidomimetic drug development, piperazine-acetic acid scaffolds are critical building blocks. Specifically, 2-(Piperazin-2-yl)acetic acid dihydrochloride is highly valued fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and peptidomimetic drug development, piperazine-acetic acid scaffolds are critical building blocks. Specifically, 2-(Piperazin-2-yl)acetic acid dihydrochloride is highly valued for its ability to introduce conformational restriction while leaving both ring nitrogens available for further orthogonal functionalization.

Distinguishing this compound from its regioisomer, 2-(Piperazin-1-yl)acetic acid dihydrochloride , is a common analytical challenge. Because both compounds share the same molecular weight and similar functional groups, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive method to differentiate them based on their unique vibrational modes. This guide provides an in-depth comparative analysis of their FTIR spectra, explaining the structural causality behind peak shifts, and outlines a self-validating experimental protocol for accurate spectral acquisition.

Structural Causality & Spectroscopic Theory

To understand the FTIR spectral differences between these two isomers, one must analyze their protonation states and inductive environments. As dihydrochloride salts, both molecules are forced into a defined, fully protonated state, which prevents the broad, overlapping zwitterionic bands (typically seen in free amino acids) from obscuring the diagnostic C−N and N−H bending regions .

  • 2-(Piperazin-2-yl)acetic acid dihydrochloride (C2-Isomer): The acetic acid moiety is attached to the C2 carbon of the piperazine ring. In the dihydrochloride salt, both N1 and N4 are protonated to form secondary ammonium cations ( >NH2+​ ). The carboxylic acid remains un-ionized ( −COOH ) due to the highly acidic microenvironment. The symmetric distribution of the secondary ammoniums results in a specific hydrogen-bonding network that stabilizes the C=O stretch at a slightly lower frequency .

  • 2-(Piperazin-1-yl)acetic acid dihydrochloride (N1-Isomer): The acetic acid is covalently attached to the N1 nitrogen. Upon protonation, N1 becomes a tertiary ammonium ( >NH+ ) while N4 becomes a secondary ammonium ( >NH2+​ ). The strong electron-withdrawing (inductive) effect of the positively charged N1 atom, which is directly adjacent to the alpha-carbon of the acetic acid group, causes a distinct blue shift (higher wavenumber) in the C=O stretching frequency. Furthermore, the mixed ammonium types broaden the N−H stretching region.

Comparative FTIR Spectral Data

The following table summarizes the quantitative diagnostic peaks used to objectively differentiate the two regioisomers. Data is benchmarked against standard piperazine dihydrochloride reference spectra .

Vibrational Mode2-(Piperazin-2-yl)acetic acid 2HCl (cm⁻¹)2-(Piperazin-1-yl)acetic acid 2HCl (cm⁻¹)Structural Causality for Shift
O−H Stretch (Acid) ~3300 - 2800 (Broad)~3300 - 2800 (Broad)Overlaps with N−H stretch; largely unaffected by isomerism.
N−H Stretch (Ammonium) ~2950, ~2780~2980, ~2750N1-isomer shows broader, shifted bands due to the presence of both >NH+ and >NH2+​ cations.
C=O Stretch (Carbonyl) 1715 1730 Critical Identifier: Inductive pull from the adjacent N1+ in the N1-isomer increases the C=O bond force constant.
N−H Bending ~1590~1580Altered hydrogen bonding network due to carbon vs. nitrogen substitution.
C−O Stretch ~1230~1215Coupled with the C=O shift; altered by the adjacent heteroatom environment.
C−N Stretch (Ring) ~1120~1140N1-isomer has a tertiary amine C−N bond, which typically absorbs at a higher frequency than secondary amines.

Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps. This ensures that the subtle shifts (e.g., the 15 cm⁻¹ difference in the C=O stretch) are genuine and not artifacts of poor sample preparation or atmospheric interference.

Step 1: Instrument Preparation & Purging

  • Purge the FTIR spectrometer with dry nitrogen gas for at least 30 minutes prior to analysis.

  • Causality: This minimizes atmospheric H2​O (which absorbs heavily around 3400 cm⁻¹ and 1600 cm⁻¹) and CO2​ (2350 cm⁻¹), preventing interference with the N−H bending and O−H stretching regions.

Step 2: Background Acquisition (Self-Validation Check)

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely.

  • Record a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: Inspect the single-beam energy profile. A maximum energy throughput between 2000-1000 cm⁻¹ confirms the crystal is free of micro-contaminants.

Step 3: Sample Loading

  • Place 2–5 mg of the solid dihydrochloride salt directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil clamp until the torque slips (standardized pressure).

  • Causality: Inconsistent pressure alters the optical contact area, which can distort peak intensities and artificially broaden the high-frequency O−H and N−H bands due to the Christiansen effect.

Step 4: Data Acquisition

  • Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Step 5: Spectral Processing

  • Apply an ATR correction algorithm to the raw data.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate relative peak intensities for the C−N and C=O stretches.

  • Perform a linear baseline correction and pick peaks using a sensitivity threshold of 5%.

Workflow Diagram

G N1 1. Instrument Preparation (N2 Purge & Crystal Clean) N2 2. Background Acquisition (Empty Diamond ATR) N1->N2 Verify Energy Profile N3 3. Sample Loading (2-5 mg, Uniform Pressure) N2->N3 Subtract Background N4 4. Data Acquisition (32 Scans, 4000-400 cm⁻¹) N3->N4 Ensure Optical Contact N5 5. Spectral Processing (ATR & Baseline Correction) N4->N5 Raw Spectrum N6 6. Peak Validation (Isomer Identification) N5->N6 Processed Data

Self-Validating ATR-FTIR Workflow for Piperazine Derivative Analysis

References

  • Title: Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Piperazine dihydrochloride - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Comparative

Efficacy and Structural Comparison of 2-(Piperazin-2-yl)acetic Acid Dihydrochloride Analogs in Drug Discovery

Executive Summary The piperazine heterocycle is a privileged scaffold, heavily exploited in FDA-approved small-molecule drugs. Historically, chemical diversification has been limited to N1 and N4 nitrogen substitutions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine heterocycle is a privileged scaffold, heavily exploited in FDA-approved small-molecule drugs. Historically, chemical diversification has been limited to N1 and N4 nitrogen substitutions, leaving the sp³ carbon atoms of the ring vastly underutilized[1]. The emergence of 2-(Piperazin-2-yl)acetic acid dihydrochloride and its carbon-substituted analogs (C3, C5, and C6) represents a paradigm shift. By introducing stereogenic centers along the carbon backbone, researchers can access expanded three-dimensional chemical space, leading to enhanced molecular recognition, improved target specificity, and superior pharmacokinetic profiles[2].

This guide objectively compares the synthetic efficacy, diastereomeric control, and biological utility of various 2-(Piperazin-2-yl)acetic acid analogs, providing actionable, self-validating protocols for drug development professionals.

Comparative Efficacy & Synthetic Metrics

To effectively utilize these scaffolds in high-throughput library production, it is critical to evaluate the synthetic yield, diastereomeric ratio (dr), and primary biological applications of each analog class. The table below synthesizes quantitative experimental data across different substitution patterns[1][2][3][4].

Analog ClassSynthetic RouteDiastereomeric Ratio (cis:trans)Key Biological Target / UtilityOverall Yield (%)
3-Substituted Piperazine-2-acetic acid 6-step: Intermolecular aza-Michael + S_N20.56:1 to 2.2:1 (Separable)Broad library scaffold, GPCR modulation45–60%
5-Substituted Piperazine-2-acetic acid 6-step bifurcated (from amino alcohols)>95:5 (Highly selective)Kinase inhibitors, Peptidomimetics50–70%
6-Substituted Piperazine-2-acetic acid 4-step (from chiral amino acids)Separable mixturesAntimicrobial, CNS targets65–80%
3-Oxo-1,4-piperazine-2-acetic acid Cyclization of ethylene diamine + diethyl maleateN/A (Planar/Racemic)Aspartate transcarbamoylase (ATCase) inhibition~75%

Workflow & Scaffold Diversification

The true efficacy of these analogs lies in their ability to act as versatile intermediates. By isolating pure cis and trans diastereomers, researchers can systematically probe structure-activity relationships (SAR)[1].

G N1 Chiral Amino Acid Precursors N2 Intermolecular Aza-Michael (3-Substituted) N1->N2 Pathway A N3 Bifurcated Synthesis (5-Substituted) N1->N3 Pathway B N4 Four-Step Synthesis (6-Substituted) N1->N4 Pathway C N5 Diastereomeric Separation (Cis/Trans Isolation) N2->N5 N3->N5 N4->N5 N6 N1/N4 Diversification N5->N6 Scaffold Selection N7 High-Throughput Screening N6->N7 Bio-evaluation

Synthetic workflow for carbon-substituted piperazine-2-acetic acid analogs.

Self-Validating Experimental Protocol: Synthesis of 3-Substituted Analogs

To ensure scientific integrity, the following protocol for synthesizing 3-substituted piperazine-2-acetic acid esters is designed as a self-validating system . Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of errors[2][4].

Step 1: Intermolecular Aza-Michael Addition
  • Procedure : React an optically pure 1,2-diamine (derived from a chiral amino acid) with an α,β-unsaturated ester in ethanol at room temperature for 12 hours.

  • Causality : Ethanol is chosen as a protic solvent because it stabilizes the transition state of the Michael addition via hydrogen bonding, accelerating the reaction without causing unwanted transesterification of the ester moiety.

  • Validation Checkpoint : Perform ¹H-NMR on the crude mixture. The protocol is validated to proceed only if the alkene protons (typically δ 5.8–6.5 ppm) have completely disappeared, confirming 100% conversion to the aza-Michael adduct.

Step 2: Intramolecular S_N2 Ring Closure
  • Procedure : Treat the resulting intermediate with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C, allowing it to warm to room temperature to induce spontaneous cyclization.

  • Causality : The terminal hydroxyl group is a poor leaving group. Mesylation transforms it into an excellent leaving group (OMs). Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the acid-sensitive ester group.

  • Validation Checkpoint : Analyze via LC-MS. The reaction is successful if the exact mass of the cyclized piperazine product [M+H]+ is dominant, and no uncyclized mesylated intermediate remains.

Step 3: Diastereomeric Separation
  • Procedure : Purify the crude mixture using silica gel flash column chromatography (gradient elution: Hexanes/Ethyl Acetate) to isolate the cis and trans isomers.

  • Causality : Biological targets are exquisitely stereospecific. Testing a diastereomeric mixture obscures the SAR and can lead to false-negative efficacy data if one isomer acts as an antagonist to the other.

  • Validation Checkpoint : Conduct Chiral HPLC on the isolated fractions. The system is validated only if the enantiomeric excess (ee) is >99% and the diastereomeric ratio (dr) of the isolated fraction is absolute (single peak).

Pharmacophore Modeling & Target Engagement

The efficacy of 2-(Piperazin-2-yl)acetic acid analogs stems from their unique pharmacophore model. While the basic nitrogen atoms participate in critical hydrogen bonding, the acetic acid side chain provides a localized negative charge capable of forming strong salt bridges with basic residues (e.g., Arginine or Lysine) in target binding pockets, such as those found in Aspartate Transcarbamoylase[3]. Furthermore, the C3/C5/C6 substitutions act as stereochemical "wedges" that lock the piperazine ring into a specific bioactive conformation[5].

G Target Target Protein (e.g., ATCase / GPCR) Effect Receptor Modulation & Downstream Signaling Target->Effect Pharmacological Efficacy Core Piperazine Core (H-Bonding / Hydrophobic) Core->Target Anchoring SubC C3/C5/C6 Substituents (Stereochemical Fit) SubC->Target Specificity Acet Acetic Acid Moiety (Salt Bridge Formation) Acet->Target Ionic Interaction

Pharmacophore binding model of piperazine-2-acetic acid analogs to target proteins.

Conclusion

When comparing the efficacy of 2-(Piperazin-2-yl)acetic acid dihydrochloride analogs, the defining metric is not merely biological potency, but stereochemical tunability . While planar analogs like 3-oxo-1,4-piperazine-2-acetic acid offer rapid access to specific enzyme inhibitors[3], the 3-, 5-, and 6-substituted analogs provide a vastly superior platform for general library screening[1][4]. By adhering to self-validating synthetic protocols, researchers can reliably access this untapped 3D chemical space, significantly increasing the probability of discovering novel, highly specific therapeutic agents.

References

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: Molecules (MDPI) URL:[Link]

  • Synthesis and biological activity of a series of aspartate transcarbamoylase inhibitors: N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters Source: PubMed (NIH) URL:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(Piperazin-2-yl)acetic acid dihydrochloride for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Piperazin-2-yl)acetic acid dihydrochloride. As a compound frequently utilized in pharmaceutical research and developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Piperazin-2-yl)acetic acid dihydrochloride. As a compound frequently utilized in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document synthesizes technical data with field-proven best practices to offer a self-validating system for waste management, grounded in authoritative regulatory standards.

Core Principles of Chemical Waste Disposal

The foundation of proper chemical disposal rests on the "cradle-to-grave" management of hazardous materials, a system mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the EPA. This principle ensures that hazardous waste is tracked from its generation to its final disposal. For laboratories, this means that every chemical, including 2-(Piperazin-2-yl)acetic acid dihydrochloride, must be treated as a regulated hazardous waste unless explicitly determined otherwise.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for its nitrile analogue, 2-(Piperazin-2-yl)acetic acid dihydrochloride should be handled as a hazardous substance.[2] The anticipated hazards include:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Therefore, the following minimum PPE should be worn when handling this compound for disposal:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] Contaminated clothing should be removed and laundered before reuse.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust formation.[2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-(Piperazin-2-yl)acetic acid dihydrochloride waste.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing 2-(Piperazin-2-yl)acetic acid dihydrochloride, including contaminated labware (e.g., pipette tips, weighing boats), in a dedicated, leak-proof container.[6] The container must be compatible with the chemical; for acidic compounds, avoid metal containers.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(Piperazin-2-yl)acetic acid dihydrochloride".[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes must be kept separate to prevent dangerous reactions.[1]

Step 2: On-Site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[1] This area should be cool, dry, and well-ventilated.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary containment should be able to hold the entire volume of the largest container or 10% of the total volume stored, whichever is greater.

  • Time Limits: Be aware of the time limits for storing hazardous waste on-site, which can be up to 90 days for larger quantity generators.[6]

Step 3: Disposal through a Licensed Vendor
  • Engage a Professional Service: The recommended and safest method of disposal is through a licensed and approved hazardous waste disposal company.[2][7] Your institution's EHS department will have established procedures for this.

  • Provide Documentation: Furnish the waste disposal company with all necessary information about the chemical, including its name and any known hazards. While a specific SDS is unavailable, providing the SDS for (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride is a responsible course of action.

  • Manifesting: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.

Alternative Disposal Method: Incineration

Some safety data sheets for similar compounds suggest that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be performed by a licensed facility and is not a procedure to be attempted in a standard laboratory setting.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[2] The contaminated area should then be cleaned. For personal protection during spill cleanup, wear the appropriate PPE.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

G start Start: Generation of 2-(Piperazin-2-yl)acetic acid dihydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs vendor Licensed Hazardous Waste Vendor Collects Waste contact_ehs->vendor manifest Complete Hazardous Waste Manifest vendor->manifest disposal Final Disposal at a Licensed Facility (e.g., Incineration) manifest->disposal

Caption: Disposal workflow for 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Regulatory Compliance

All disposal activities must adhere to federal, state, and local regulations.[1] Key federal regulations include:

  • EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.[7]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[8]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120): Ensures the safety of workers involved in hazardous waste operations.[9]

Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

References

  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, March 28). Tokyo Chemical Industry Co., Ltd.
  • Laboratory Environmental Sample Disposal Information Document. (2019, September). U.S. Environmental Protection Agency.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. (2026, February 15). Capot Chemical.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Material Safety Data Sheet - Piperazine Dihydrochloride. (2007, May 10). Spectrum Chemical.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Hazardous Waste - Standards.
  • 2-(piperazin-2-yl)
  • Hazardous Waste - Control and Prevention.
  • [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride. LGC Standards.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeRack.

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Handling

A Comprehensive Guide to the Safe Handling of 2-(Piperazin-2-yl)acetic acid dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperazin-2-yl)acetic acid dihydrochloride. The following protocols are desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperazin-2-yl)acetic acid dihydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles for amine hydrochlorides and related heterocyclic compounds.

Understanding the Hazard Profile

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides can cause severe skin burns and eye damage upon direct contact.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Allergic Reactions: Some individuals may develop allergic skin or respiratory reactions upon exposure.[2][6]

  • Harmful if Swallowed: Ingestion can be harmful to the gastrointestinal tract.[2]

Therefore, it is imperative to handle 2-(Piperazin-2-yl)acetic acid dihydrochloride with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-(Piperazin-2-yl)acetic acid dihydrochloride. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and aerosols that can cause severe eye irritation or damage.[1][4][7]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation, burns, or allergic reactions.[3][7][8] Gloves should be inspected before each use and disposed of properly after handling.[3]
Body Protection A lab coat, and for larger quantities or risk of significant splashing, an impervious apron and boots should be worn.To protect the skin from accidental spills and contamination.[4][7] Contaminated clothing should be removed immediately and laundered before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside of a fume hood or if dust generation is likely.To prevent inhalation of the compound, which can cause respiratory irritation or allergic reactions.[2][8][9]

Procedural Workflow for Safe Handling

The following step-by-step guide provides a procedural workflow for the safe handling of 2-(Piperazin-2-yl)acetic acid dihydrochloride, from preparation to disposal.

Preparation and Engineering Controls
  • Conduct a Risk Assessment: Before beginning any work, perform a thorough risk assessment of the planned experiment.[8][9]

  • Ensure Adequate Ventilation: All handling of solid 2-(Piperazin-2-yl)acetic acid dihydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][10][11]

  • Gather all Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available within the fume hood.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][4]

Handling and Experimental Use
  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Careful Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust.[3] Use a spatula to handle the material.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Immediate Cleanup: Clean up any spills immediately using appropriate procedures and materials.[12]

Storage
  • Store 2-(Piperazin-2-yl)acetic acid dihydrochloride in a tightly sealed, clearly labeled container.[8][9][10]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][8][11]

  • The compound may be light-sensitive and hygroscopic, so protection from light and moisture is recommended.[1][6][11]

Disposal
  • Waste Segregation: All waste contaminated with 2-(Piperazin-2-yl)acetic acid dihydrochloride, including empty containers, used gloves, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Follow Institutional Guidelines: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5][8] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[3][9] If irritation or a rash develops, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 2-(Piperazin-2-yl)acetic acid dihydrochloride.

Workflow for Safe Handling of 2-(Piperazin-2-yl)acetic acid dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 hand1 Don Appropriate PPE prep4->hand1 Proceed to Handling hand2 Careful Dispensing in Fume Hood hand1->hand2 hand3 Solution Preparation hand2->hand3 hand4 Immediate Spill Cleanup hand3->hand4 post1 Proper Storage hand4->post1 Experiment Complete post2 Waste Segregation post1->post2 post3 Decontamination of Work Area post2->post3 post4 Proper PPE Removal & Disposal post3->post4

Caption: Key procedural steps for handling the compound.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 1 - SAFETY DATA SHEET. (2025, March 28).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET. (2024, December 12).
  • MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride - Capot Chemical. (2026, February 15).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Acefylline piperazine - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 01).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24).

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